Technical Documentation Center

1-Oxa-9-azaspiro[5.5]undecane hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Oxa-9-azaspiro[5.5]undecane hydrochloride
  • CAS: 1414958-73-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Oxa-9-azaspiro[5.5]undecane Hydrochloride: A Privileged Scaffold for Drug Discovery

Abstract This technical guide provides a comprehensive overview of 1-Oxa-9-azaspiro[5.5]undecane hydrochloride, a key heterocyclic building block in modern medicinal chemistry. The unique three-dimensional architecture o...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 1-Oxa-9-azaspiro[5.5]undecane hydrochloride, a key heterocyclic building block in modern medicinal chemistry. The unique three-dimensional architecture of its spirocyclic system, which combines the rigidity of a cyclic structure with the flexibility of aliphatic linkers, has established it as a privileged scaffold for the development of novel therapeutics. This document details the compound's chemical structure, physicochemical properties, synthesis, and analytical characterization. Critically, it explores the causality behind its use as a foundational core in developing potent agents against a range of biological targets, including inhibitors of Mycobacterium tuberculosis, soluble epoxide hydrolase (sEH), and agonists of free fatty acid receptors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Chemical Identity and Structural Elucidation

1-Oxa-9-azaspiro[5.5]undecane hydrochloride is a bicyclic heterocyclic compound where a tetrahydropyran ring and a piperidine ring are joined by a single, common carbon atom—the spirocenter. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it amenable to handling and use in various synthetic and biological applications.

The spirocyclic nature imparts a distinct three-dimensionality that is increasingly sought after in drug design to improve target specificity and explore novel chemical space away from flat, aromatic structures.

Core Structure and Nomenclature

The core structure consists of a piperidine ring fused at its C-4 position to the C-2 position of a tetrahydropyran ring. The nitrogen of the piperidine is at position 9, and the oxygen of the tetrahydropyran is at position 1.

Caption: Chemical structure of 1-Oxa-9-azaspiro[5.5]undecane hydrochloride.

Key Chemical Identifiers

A summary of the key identifiers for 1-Oxa-9-azaspiro[5.5]undecane hydrochloride is provided below for unambiguous reference.

IdentifierValueSource
CAS Number 1414958-73-8[1]
Molecular Formula C₉H₁₈ClNO
Molecular Weight 191.70 g/mol
IUPAC Name 1-oxa-9-azaspiro[5.5]undecane;hydrochloridePubChem
InChI 1S/C9H17NO.ClH/c1-2-8-11-9(3-1)4-6-10-7-5-9;/h10H,1-8H2;1H
SMILES C1CCOC2(C1)CCNCC2.Cl[2]

Physicochemical and Safety Properties

The physicochemical properties of this scaffold are critical for its application in synthesis and its potential influence on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of its derivatives.

Physical and Chemical Properties
PropertyValueNotes
Physical Form Solid / Crystalline solid[3]
Melting Point 120-121°CThis value is reported for the 4,4-difluoro derivative, suggesting the parent compound has a similar crystalline nature.[4]
Solubility Soluble in water and polar organic solventsAs a hydrochloride salt, enhanced aqueous solubility is expected compared to the free base.
Storage Store at room temperature or 2-8°C, keep dry and cool in an inert atmosphere.[1]
pKa (Predicted) ~9.5-10.5Predicted for the secondary amine, typical for piperidine-like structures.
XlogP (Predicted) 0.9[2]
Safety and Handling

According to supplier safety data, 1-Oxa-9-azaspiro[5.5]undecane hydrochloride is classified as harmful if swallowed.[5] Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses), should be employed.

  • GHS Signal Word: Warning[5]

  • Hazard Statement: H302 (Harmful if swallowed)

The Role as a Privileged Scaffold in Medicinal Chemistry

The true value of 1-Oxa-9-azaspiro[5.5]undecane hydrochloride lies not in its intrinsic biological activity, but in its proven utility as a privileged structural motif.[4] Its rigid, three-dimensional conformation allows for the precise spatial orientation of appended functional groups, which can lead to high-affinity interactions with biological targets. This is a key strategy to enhance potency and selectivity while often improving physicochemical properties compared to more traditional flat aromatic scaffolds.

cluster_apps Therapeutic Applications of Derivatives core 1-Oxa-9-azaspiro[5.5]undecane Hydrochloride (Scaffold) app1 Antituberculosis Agents (MmpL3 Protein Inhibitors) core->app1 [1, 3] app2 Anti-inflammatory / Analgesics (sEH Inhibitors) core->app2 [1, 3] app3 Metabolic Disease Modulators (FFA1 Receptor Agonists) core->app3 [1] app4 CNS Agents (Sigma-1 Receptor Ligands) core->app4 [4, 8]

Caption: The central role of the 1-Oxa-9-azaspiro[5.5]undecane core in developing diverse therapeutic agents.

Antituberculosis Activity

Recent research has highlighted derivatives of this scaffold as potent inhibitors of the Mycobacterium tuberculosis MmpL3 protein.[4] MmpL3 is an essential transporter responsible for moving key components of the mycobacterial cell wall.[6] By inhibiting this protein, the spirocyclic compounds disrupt cell wall synthesis, leading to bacterial death. This mechanism is effective against both drug-sensitive and multidrug-resistant strains, making this scaffold a highly promising starting point for new tuberculosis treatments.[4][7]

Soluble Epoxide Hydrolase (sEH) Inhibition

The 1-Oxa-9-azaspiro[5.5]undecane core has been successfully employed to design potent inhibitors of soluble epoxide hydrolase (sEH).[6] sEH is an enzyme involved in the metabolism of anti-inflammatory and vasodilatory epoxy-fatty acids. Inhibiting sEH has therapeutic potential for treating hypertension, inflammation, and pain. The spirocyclic core helps to position the pharmacophoric elements correctly within the enzyme's active site.

Other Therapeutic Areas

The versatility of this scaffold has been demonstrated in developing ligands for other important targets, including:

  • Free Fatty Acid Receptor 1 (FFA1) Agonists: For the potential treatment of type 2 diabetes.[4]

  • Sigma-1 (σ1) Receptor Ligands: Explored for the development of analgesics for pain management.[8][9]

Synthesis and Chemical Reactivity

The synthesis of the 1-Oxa-9-azaspiro[5.5]undecane scaffold can be complex, but scalable methods have been developed. The Prins cyclization reaction is a notable one-step method for constructing the core structure.[4][7] However, for accessing the final hydrochloride salt, a common and reliable method involves the deprotection of a Boc-protected intermediate.

Representative Experimental Protocol: Synthesis from a Boc-Protected Precursor

This protocol describes the final deprotection step to yield the title compound. The choice of a tert-butyloxycarbonyl (Boc) protecting group for the nitrogen at position 9 is strategic, as it is stable under many reaction conditions used to modify other parts of the molecule and can be removed cleanly under acidic conditions.

Objective: To synthesize 1-Oxa-9-azaspiro[5.5]undecane hydrochloride from tert-butyl 1-oxa-9-azaspiro[5.5]undecane-9-carboxylate.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the Boc-protected precursor (e.g., tert-butyl 1-oxa-9-azaspiro[5.5]undecane-9-carboxylate) in a minimal amount of a suitable solvent like 1,4-dioxane.

  • Acid Addition: To this solution, add an excess of 3 M hydrochloric acid in 1,4-dioxane dropwise at room temperature.[4] The use of HCl in an anhydrous organic solvent is a standard and effective method for Boc deprotection, preventing unwanted side reactions with water.

  • Reaction Monitoring: Stir the resulting mixture overnight at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material.

  • Work-up and Isolation: Upon completion, evaporate the solvent under reduced pressure. The resulting residue, which is the crude hydrochloride salt, can then be purified.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as isopropanol (i-PrOH), to yield the final 1-Oxa-9-azaspiro[5.5]undecane hydrochloride as a pure, crystalline solid.[4]

Analytical and Spectroscopic Characterization

Confirming the identity and purity of 1-Oxa-9-azaspiro[5.5]undecane hydrochloride is essential. Standard analytical techniques are employed for this purpose. While a full experimental dataset for the parent compound is not widely published, characterization relies on established principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H-NMR: The proton NMR spectrum is expected to show a series of complex multiplets in the aliphatic region (typically 1.5-4.0 ppm) corresponding to the non-equivalent methylene protons of the piperidine and tetrahydropyran rings. The presence of the hydrochloride salt would result in a broad signal for the N-H proton, which may be exchangeable with D₂O.

  • ¹³C-NMR: The carbon NMR spectrum should display distinct signals for each of the 9 unique carbon atoms in the structure. The spiro carbon atom would appear as a quaternary signal. As a reference, the ¹³C-NMR spectrum of a related derivative, 9-(4-tert-butylbenzyl)-4-hydroxy-1-oxa-9-azaspiro[5.5]undecane, shows characteristic peaks for the scaffold carbons at δ 71.0, 62.9, 62.0, 58.7, 48.9, 48.7, 45.3, 36.1, and 30.4 ppm.[4]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the free base. For the parent compound C₉H₁₇NO, the expected exact mass for the [M+H]⁺ ion is approximately 156.1388 m/z.[2] High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by:

  • C-H stretching: Strong bands around 2850-3000 cm⁻¹.

  • N-H stretching: A broad band in the 2400-2800 cm⁻¹ region, characteristic of a secondary amine salt.

  • C-O-C stretching: A strong, characteristic band for the ether linkage, typically in the 1050-1150 cm⁻¹ region.

Conclusion and Future Outlook

1-Oxa-9-azaspiro[5.5]undecane hydrochloride is more than a simple chemical; it is an enabling tool for innovation in drug discovery. Its standing as a privileged scaffold is well-supported by the successful development of potent and selective modulators for a variety of high-value biological targets. The inherent three-dimensionality, synthetic tractability, and favorable physicochemical properties of this core structure ensure its continued relevance. Future research will likely see this scaffold utilized to tackle increasingly complex biological targets, where precise spatial and conformational control are paramount for achieving desired therapeutic outcomes. The continued exploration of novel synthetic routes to create diverse libraries based on this core will undoubtedly fuel the discovery of next-generation medicines.

References

  • Komarova, K. Yu., Lukin, A. Yu., Vinogradova, L. V., Zhuravlev, M. E., Dogonadze, M. Z., Vinogradova, T. I., Gureev, M. A., Chudinov, M. V., & Dar'in, D. V. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Chemistry of Heterocyclic Compounds, 60(5/6), 245–250.
  • PubChem. (n.d.). 1-Azaspiro[5.5]undecane. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Retrieved March 7, 2026, from [Link]

  • García-López, I., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434–2454. Available at: [Link]

  • ResearchGate. (n.d.). Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives. Retrieved March 7, 2026, from [Link]

  • PubMed. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Retrieved March 7, 2026, from [Link]

  • HETEROCYCLES. (2005). AN ENANTIOSELECTIVE SYNTHESIS OF 1-AZASPIRO[5.5]- UNDECANE RING SYSTEM OF HISTRIONICOTOXIN ALKALOIDS FROM D(+)-GLUCOSE. Retrieved March 7, 2026, from [Link]

  • PubChemLite. (n.d.). 1-oxa-9-azaspiro[5.5]undecane hydrochloride (C9H17NO). Retrieved March 7, 2026, from [Link]

  • ZORA. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Retrieved March 7, 2026, from [Link]

  • MilliporeSigma. (n.d.). 9-oxa-1-azaspiro[5.5]undecane hydrochloride. Retrieved March 7, 2026, from [Link]

  • ProQuest. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Retrieved March 7, 2026, from [Link]

  • MilliporeSigma. (n.d.). 1-Oxa-9-azaspiro[5.5]undecane hydrochloride. Retrieved March 7, 2026, from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Medicinal Chemistry Applications of 1-Oxa-9-azaspiro[5.5]undecane Scaffolds

Abstract The quest for novel chemical entities with enhanced therapeutic profiles has led medicinal chemists to explore beyond the traditional flat, aromatic structures that have dominated drug discovery. Three-dimension...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quest for novel chemical entities with enhanced therapeutic profiles has led medicinal chemists to explore beyond the traditional flat, aromatic structures that have dominated drug discovery. Three-dimensional (3D) scaffolds are increasingly sought after for their ability to provide more specific and potent interactions with biological targets, often leading to improved efficacy and reduced off-target effects. Among these, spirocyclic systems have emerged as a particularly promising class of privileged structures. This guide provides a comprehensive overview of the 1-Oxa-9-azaspiro[5.5]undecane scaffold, a unique heterocyclic system that combines the structural rigidity of a spirocycle with the versatile functionalization potential of its constituent piperidine and tetrahydropyran rings. We will delve into the synthetic strategies for accessing this core, explore its diverse applications in medicinal chemistry—from anti-infectives to central nervous system agents—and dissect the structure-activity relationships that govern its biological effects.

The Rationale for Spirocyclic Scaffolds in Modern Drug Discovery

Spirocyclic scaffolds, characterized by a single atom shared between two rings, offer a distinct advantage in medicinal chemistry. Their inherent three-dimensionality allows for the projection of substituents into a well-defined vector space, enabling more precise and extensive interactions with the binding pockets of protein targets. This contrasts with the often-limited conformational flexibility of traditional aliphatic compounds and the planarity of many aromatic systems.[1] The sp3-rich nature of these scaffolds also tends to confer favorable physicochemical properties, such as improved aqueous solubility, which is a common hurdle in drug development. The 1-Oxa-9-azaspiro[5.5]undecane core, in particular, represents a privileged scaffold due to the diverse biological activities demonstrated by its derivatives.

Synthesis of the 1-Oxa-9-azaspiro[5.5]undecane Core

The efficient construction of the 1-Oxa-9-azaspiro[5.5]undecane scaffold is crucial for its exploration in drug discovery programs. While several synthetic routes have been developed, including those utilizing olefin metathesis, the Prins cyclization has emerged as a particularly effective and step-economical approach.[2][3] This reaction allows for the one-step construction of the spirocyclic system while simultaneously enabling the introduction of various substituents.[2]

General Synthetic Workflow: Prins Cyclization

The Prins cyclization-based synthesis offers a robust pathway to the 1-Oxa-9-azaspiro[5.5]undecane core. The following diagram illustrates a generalized workflow.

G cluster_0 Step 1: Starting Materials cluster_1 Step 2: Key Reaction cluster_2 Step 3: Intermediate cluster_3 Step 4: Deprotection & Derivatization cluster_4 Step 5: Final Product A N-Boc-4-piperidone C Prins Cyclization (e.g., Lewis Acid Catalyst) A->C B Homoallylic alcohol B->C D Protected 1-Oxa-9-azaspiro[5.5]undecane derivative C->D Formation of Spirocyclic Core E Deprotection (e.g., TFA) D->E F Reductive Amination/ Alkylation/Amidation E->F G Target 1-Oxa-9-azaspiro[5.5]undecane Analogs F->G Introduction of Diversity

Caption: Generalized workflow for the synthesis of 1-Oxa-9-azaspiro[5.5]undecane derivatives via Prins cyclization.

Detailed Experimental Protocol: Synthesis of a 1-Oxa-9-azaspiro[5.5]undecane Intermediate

The following protocol is a representative example for the synthesis of a key intermediate, adapted from methodologies described in the literature.[2]

Reaction: Prins cyclization for the formation of a substituted 1-Oxa-9-azaspiro[5.5]undecane.

Materials:

  • N-Boc-4-piperidone

  • Homoallylic alcohol derivative

  • Lewis acid catalyst (e.g., Scandium(III) triflate)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a stirred solution of N-Boc-4-piperidone (1.0 eq) and the homoallylic alcohol (1.2 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid catalyst (0.1 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10-50% ethyl acetate in hexanes) to yield the desired protected 1-Oxa-9-azaspiro[5.5]undecane derivative.

Self-Validation: The success of the synthesis can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to verify the structure and purity of the product.

Therapeutic Applications and Structure-Activity Relationships

The 1-Oxa-9-azaspiro[5.5]undecane scaffold has proven to be a versatile template for the development of potent and selective modulators of various biological targets.

Antituberculosis Agents: MmpL3 Inhibition

A significant application of this scaffold is in the development of novel antituberculosis agents.[2] Derivatives have been identified as potent inhibitors of the Mycobacterium tuberculosis MmpL3 protein, a transporter essential for the survival of the bacterium.[2][3]

  • Mechanism of Action: By inhibiting the MmpL3 protein, these compounds disrupt the transport of crucial molecules, leading to bacterial cell death.[3]

  • Structure-Activity Relationship (SAR):

    • A key compound, 9-(4-tert-butylbenzyl)-1-oxa-9-azaspiro[5.5]undecane, has been identified as a potent MmpL3 inhibitor.[2]

    • SAR studies have shown that introducing fluorine atoms into the tetrahydropyran ring can enhance activity against both antibiotic-sensitive and multidrug-resistant strains of M. tuberculosis.[2] Specifically, 9-(4-tert-butylbenzyl)-4-fluoro-1-oxa-9-azaspiro[5.5]undecane and its 4,4-difluoro analog exhibit high activity.[2]

Pain Management: Dual μ-Opioid Receptor (MOR) Agonists and σ1 Receptor (σ1R) Antagonists

Derivatives of the closely related 1-oxa-4,9-diazaspiro[5.5]undecane scaffold have been developed as potent dual-acting analgesics.[4][5] This represents an innovative strategy to mitigate the side effects associated with traditional opioid therapies.

  • Mechanism of Action: These compounds act as agonists at the μ-opioid receptor (MOR), the primary target for opioid analgesics, while simultaneously acting as antagonists at the sigma-1 receptor (σ1R). The antagonism of σ1R is believed to counteract some of the adverse effects of MOR agonism, such as constipation and the development of tolerance.[4]

Compound 1-Oxa-4,9-diazaspiro[5.5]undecane Derivative MOR μ-Opioid Receptor (MOR) Compound->MOR Agonism Sigma1R σ1 Receptor (σ1R) Compound->Sigma1R Antagonism Analgesia Analgesia (Pain Relief) MOR->Analgesia SideEffects Reduced Side Effects (e.g., Constipation) Sigma1R->SideEffects Blockade enhances safety

Caption: Dual mechanism of action for spirocyclic analgesics.

  • Structure-Activity Relationship (SAR):

    • A phenethyl group at the 9-position of the spiro-core is favorable for activity.[4][5]

    • Substituted pyridyl moieties at the 4-position and small alkyl groups at the 2-position have been shown to provide the best profiles.[4][5]

    • One of the most promising compounds from these studies, 15au , demonstrated potent analgesic activity comparable to oxycodone but with a significantly improved side-effect profile, particularly regarding constipation.[4][5]

Neurodegenerative Disorders: Muscarinic M1 Agonists

The 1-oxa-8-azaspiro[4.5]decane scaffold, a close structural relative, has been investigated for the development of M1 muscarinic agonists for the potential treatment of Alzheimer's disease.[6]

  • Mechanism of Action: M1 muscarinic acetylcholine receptors are involved in cognitive processes, and their activation is a therapeutic strategy for improving symptoms of dementia.

  • Structure-Activity Relationship (SAR):

    • Systematic modifications of an initial lead compound led to derivatives with preferential affinity for M1 over M2 receptors.[6]

    • Compounds such as the 2-ethyl analogue and the 3-methylene analogue showed a good separation between their desired antiamnesic effects and cholinergic side effects like hypothermia.[6]

    • These studies highlight the potential of spirocyclic structures to achieve receptor subtype selectivity.

Other Therapeutic Areas

The versatility of the 1-Oxa-9-azaspiro[5.5]undecane scaffold and its analogs is further demonstrated by their exploration in other therapeutic areas:

  • Soluble Epoxide Hydrolase (sEH) Inhibitors: The 1-oxa-9-azaspiro[5.5]undecan-4-amine scaffold has been explored for developing inhibitors of sEH, a target for cardiovascular and inflammatory diseases. These compounds exhibited excellent oral bioavailability and favorable pharmacokinetic properties.[1]

  • Anticancer Activity: Derivatives of 1-oxa-4-azaspiro[1][4]deca-6,9-diene-3,8-dione have been synthesized and evaluated for their anticancer effects against various cell lines, including lung, breast, and cervical cancer.[7]

Summary of Structure-Activity Relationships

The following table summarizes key SAR insights for the 1-Oxa-9-azaspiro[5.5]undecane scaffold and its close analogs across different therapeutic targets.

Target/ApplicationScaffold PositionFavorable SubstituentsBiological Effect
MmpL3 (Antituberculosis) Position 94-tert-butylbenzylPotent Inhibition
Position 4Fluoro, DifluoroEnhanced activity against resistant strains
MOR/σ1R (Analgesia) Position 9PhenethylDual MOR agonism / σ1R antagonism
Position 4Substituted pyridylBalanced dual profile
M1 Muscarinic Receptor (Neurodegeneration) Position 2 (analog)Ethyl, MethyleneM1 selectivity, reduced side effects

Conclusion and Future Perspectives

The 1-Oxa-9-azaspiro[5.5]undecane scaffold has established itself as a privileged structure in medicinal chemistry, offering a three-dimensional framework for the design of novel therapeutics. Its successful application in developing potent antituberculosis agents, dual-acting analgesics with improved safety profiles, and selective modulators of CNS targets underscores its potential. The synthetic accessibility, particularly through efficient methods like the Prins cyclization, further enhances its attractiveness for drug discovery campaigns. Future research will likely focus on expanding the chemical space around this core, exploring new therapeutic applications, and fine-tuning the pharmacokinetic and pharmacodynamic properties of lead compounds to advance them into clinical development. The continued exploration of such spirocyclic systems is a promising avenue for addressing unmet medical needs.

References

  • Komarova, K. Y., Lukin, A. Y., Vinogradova, L. V., Zhuravlev, M. E., Dogonadze, M. Z., Vinogradova, T. I., ... & Dar'in, D. V. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Chemistry of Heterocyclic Compounds, 60(5/6), 245–250. Available from: [Link]

  • Mata, G., & Padrón, J. M. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Molecules, 22(4), 629. Available from: [Link]

  • Komarova, K. Y., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ResearchGate. Request PDF available from: [Link]

  • Almansa, C., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434-2454. Available from: [Link]

  • Lukin, A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1399. Available from: [Link]

  • European Journal of Organic Chemistry. (2012). Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring. Available from: [Link]

  • Almansa, C., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ 1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434–2454. Available from: [Link]

  • ResearchGate. (n.d.). Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives. Available from: [Link]

  • Tsukamoto, S., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(9), 1523-1529. Available from: [Link]

  • Wang, Y., et al. (2020). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Molecules, 25(11), 2634. Available from: [Link]

Sources

Foundational

Physicochemical Profile and Methodological Guide: 1-Oxa-9-azaspiro[5.5]undecane HCl

Strategic Context: The "Escape from Flatland" Paradigm In modern drug discovery, the over-reliance on flat, aromatic rings has historically led to candidates with poor aqueous solubility, high attrition rates, and off-ta...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context: The "Escape from Flatland" Paradigm

In modern drug discovery, the over-reliance on flat, aromatic rings has historically led to candidates with poor aqueous solubility, high attrition rates, and off-target promiscuity. As a Senior Application Scientist, I frequently advocate for the "Escape from Flatland" paradigm—a strategic shift toward molecules with a higher fraction of sp3-hybridized carbons (Fsp3)[1].

1-Oxa-9-azaspiro[5.5]undecane hydrochloride represents a premium spirocyclic building block designed to address these exact liabilities. By fusing an oxane ring and a piperidine ring at a single spiro carbon, this scaffold forces a rigid, three-dimensional geometry[2]. This structural topology not only improves physicochemical properties such as basicity and lipophilicity but also significantly enhances metabolic stability compared to traditional planar counterparts like piperazines or morpholines[1]. The strategic incorporation of such spirocycles is now a validated approach to optimizing drug metabolism and pharmacokinetics (DMPK)[3].

Quantitative Physicochemical Data

The baseline physicochemical parameters of 1-Oxa-9-azaspiro[5.5]undecane HCl dictate its behavior in both synthetic workflows and biological assays. Below is a synthesized profile of its core metrics.

PropertyValueCausality / Significance
CAS Number 1414958-73-8Specific to the hydrochloride salt; ensures high crystalline stability.
Molecular Formula C9H18ClNOThe HCl salt form guarantees superior thermodynamic solubility over the free base.
Molecular Weight 191.70 g/mol Low molecular weight allows for downstream functionalization without violating Lipinski's Rule of 5.
InChIKey VXFFBJUXICMNBV-UHFFFAOYSA-NUnique structural identifier for cheminformatics tracking.
Predicted XlogP ~0.9[4]Optimal lipophilicity for balancing oral bioavailability and membrane permeability.
Hydrogen Bond Donors 2 (as HCl salt)Enhances target engagement via directional hydrogen bonding.
Hydrogen Bond Acceptors 2 (N, O)The spiro-oxygen acts as a critical acceptor, altering the electron density of the system.

Mechanistic Causality: Why the Spirocyclic Scaffold?

When replacing a standard piperidine ring with 1-Oxa-9-azaspiro[5.5]undecane, the physicochemical transformation is driven by stereoelectronic effects. The spiro-oxygen exerts an inductive electron-withdrawing effect across the spiro center, subtly lowering the pKa of the basic nitrogen. This brings the ionization state closer to physiological pH (7.4), enhancing passive membrane permeability without sacrificing the solubility benefits of the ionized amine. Furthermore, the rigid 3D conformation restricts the number of rotatable bonds, reducing the entropic penalty upon binding to a target receptor[1].

G A Planar Aromatic Scaffold B 1-Oxa-9-azaspiro[5.5]undecane (Spirocycle) A->B Scaffold Hoping C Increased Fsp3 Character B->C Structural Shift D Enhanced Aqueous Solubility C->D E Improved Metabolic Stability C->E F Optimal DMPK Profile D->F E->F

Logic of spirocyclic scaffold optimization for improved DMPK profiles.

Self-Validating Experimental Protocols

To rigorously validate the physicochemical advantages of this spirocycle, specific assay conditions must be employed. The following protocols are designed with built-in causality and self-validation mechanisms.

Protocol A: Thermodynamic Aqueous Solubility (Shake-Flask Method)

Causality of Choice: Kinetic solubility assays (which rely on diluting DMSO stock solutions into buffer) frequently overestimate solubility due to the formation of metastable amorphous dispersions. Because 1-Oxa-9-azaspiro[5.5]undecane HCl is a crystalline salt, the thermodynamic shake-flask method is mandatory to determine the true equilibrium solubility of its lowest-energy crystal lattice.

Step-by-Step Methodology:

  • Solid Addition: Dispense 5 mg of 1-Oxa-9-azaspiro[5.5]undecane HCl powder into a 2 mL glass vial.

  • Buffer Introduction: Add 1 mL of 50 mM Phosphate Buffered Saline (PBS) at pH 7.4.

  • Equilibration: Agitate the vial on an orbital shaker at 300 rpm at a constant 37°C for 24 hours to ensure complete thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes to pellet undissolved solid.

  • Quantification: Extract the supernatant, dilute appropriately, and quantify the dissolved concentration via HPLC-UV against a standard curve.

Self-Validating Mechanism: Measure the pH of the supernatant after the 24-hour equilibration. Because the compound is an HCl salt, its dissolution releases protons which can acidify unbuffered solutions, artificially altering the ionization state. If the post-equilibration pH deviates by more than 0.1 units from 7.4, the buffer capacity was overwhelmed, and the assay automatically flags the data as invalid.

Protocol B: In Vitro Microsomal Metabolic Stability

Causality of Choice: A primary reason for utilizing spirocycles is to block cytochrome P450 (CYP) oxidation sites[2]. Evaluating intrinsic clearance (CLint) via Human Liver Microsomes (HLMs) directly tests whether the 3D steric bulk of the oxane ring successfully shields the adjacent piperidine carbons from enzymatic degradation.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of 1-Oxa-9-azaspiro[5.5]undecane in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM protein.

  • Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling: Extract 50 µL aliquots at precise time intervals (0, 5, 15, 30, and 60 minutes).

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge to precipitate proteins, and analyze the supernatant via LC-MS/MS to calculate the elimination half-life (t1/2).

Self-Validating Mechanism: The assay must run concurrently with two control compounds: Verapamil (a known high-clearance drug) and Warfarin (a known low-clearance drug). If Verapamil is not rapidly depleted (t1/2 > 15 min), or if Warfarin shows significant degradation, the microsomal batch is deemed enzymatically compromised, rendering the assay self-invalidating.

Workflow Step1 1. Compound + Microsomes (0.5 mg/mL protein) Step2 2. Add NADPH (Initiate Reaction) Step1->Step2 Step3 3. Aliquot Sampling (0, 5, 15, 30, 60 min) Step2->Step3 Step4 4. Quench with MeCN (+ Internal Standard) Step3->Step4 Step5 5. Centrifugation (Protein Precipitation) Step4->Step5 Step6 6. LC-MS/MS Analysis (Calculate t1/2 & CLint) Step5->Step6

Step-by-step workflow for in vitro microsomal stability assessment.

Conclusion

1-Oxa-9-azaspiro[5.5]undecane HCl is not merely a structural novelty; it is a highly engineered physicochemical tool. By understanding the causality behind its 3D architecture—specifically how its Fsp3 character modulates pKa, solubility, and CYP450 susceptibility—drug development professionals can systematically deploy this scaffold to rescue planar leads suffering from poor DMPK profiles.

References

  • PubChemLite. "1-oxa-9-azaspiro[5.5]undecane hydrochloride (C9H17NO)". University of Luxembourg. URL:[Link]

  • Expert Opinion on Drug Discovery. "Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?". Taylor & Francis. URL: [Link]

  • Journal of Medicinal Chemistry. "Spirocyclic Scaffolds in Medicinal Chemistry". PubMed / NIH. URL: [Link]

Sources

Exploratory

Escaping Flatland: The Role of 1-Oxa-9-azaspiro[5.5]undecane as a Rigid Geometric Scaffold in Modern Drug Discovery

Introduction: The Paradigm Shift to 3D Chemical Space In contemporary medicinal chemistry, the historical over-reliance on flat, -hybridized aromatic rings has frequently contributed to high clinical attrition rates due...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Paradigm Shift to 3D Chemical Space

In contemporary medicinal chemistry, the historical over-reliance on flat,


-hybridized aromatic rings has frequently contributed to high clinical attrition rates due to poor physicochemical properties and off-target toxicity. The strategic shift toward 

-rich, three-dimensional architectures—often termed "escaping flatland"—has elevated spirocyclic compounds to a privileged status[1].

Among these, the 1-oxa-9-azaspiro[5.5]undecane scaffold has emerged as a highly versatile, rigid geometric core. By combining the conformational flexibility of aliphatic systems with strictly limited degrees of freedom, this scaffold minimizes the entropic penalty of target binding while optimizing aqueous solubility and lipophilicity[1].

Geometric & Physicochemical Rationale (The Causality of Design)

Why select a [5.5] spirocyclic system over traditional piperidine or morpholine rings? The causality lies in vector projection and hydration dynamics. The spiro carbon acts as a rigid vertex, projecting the oxa- and aza-rings into orthogonal planes. This unique 3D topology prevents the molecule from adopting planar conformations that typically induce


 stacking and poor aqueous solubility.

Consequently, derivatives of 1-oxa-9-azaspiro[5.5]undecane exhibit unusually low lipophilicity (e.g.,


) and remarkable aqueous solubility (> 0.5 mM in phosphate buffer). These traits directly translate to excellent oral bioavailability in vivo, bypassing the traditional pharmacokinetic bottlenecks associated with highly lipophilic drugs[2].

Therapeutic Applications & Target Mapping

The rigid projection of pharmacophores from the 1-oxa-9-azaspiro[5.5]undecane core has enabled its successful application across diverse therapeutic areas:

  • Antitubercular Agents (MmpL3 Inhibition): The scaffold serves as a potent inhibitor of the MmpL3 transporter in Mycobacterium tuberculosis. By appending a 4-tert-butylbenzyl group, the rigid core perfectly vectors the lipophilic tail into the MmpL3 binding pocket, disrupting bacterial cell wall synthesis and exceeding the efficacy of standard comparator drugs like isoniazid[1].

  • Metabolic Disease (FFA1/GPR40 Agonism): In the pursuit of Type II diabetes treatments, replacing planar lipophilic tails with the polar, fully saturated 1-oxa-9-azaspiro[5.5]undecane periphery significantly broadens the medicinal chemistry space, yielding potent free fatty acid 1 (FFA1) agonists with reduced toxicity profiles[3].

  • Anti-inflammatory (sEH Inhibition): The scaffold has been utilized to design soluble epoxide hydrolase (sEH) inhibitors, where the spiro core provides the necessary steric bulk to occupy the enzyme's catalytic tunnel while maintaining high aqueous solubility[2].

ScaffoldTargets Scaffold 1-Oxa-9-azaspiro[5.5]undecane Rigid 3D Scaffold Target1 MmpL3 Protein (M. tuberculosis) Scaffold->Target1 Antitubercular Target2 sEH Enzyme (Soluble Epoxide Hydrolase) Scaffold->Target2 Enzyme Inhibition Target3 FFA1 / GPR40 (Type II Diabetes) Scaffold->Target3 Receptor Agonism Effect1 Inhibits Cell Wall Synthesis (Bactericidal) Target1->Effect1 Effect2 Anti-inflammatory & Cardiovascular Protection Target2->Effect2 Effect3 Insulin Secretion Enhancement Target3->Effect3

Logical mapping of the 1-oxa-9-azaspiro[5.5]undecane scaffold to primary therapeutic targets.

Synthetic Methodologies: Overcoming the Metathesis Bottleneck

Historically, the primary bottleneck in spirocycle drug discovery has been synthetic accessibility. Early routes relied heavily on ring-closing olefin metathesis using expensive Grubbs catalysts, which are difficult to scale and limit late-stage diversification[1].

Expert Insight: To bypass this, modern workflows employ a Prins cyclization strategy. This approach allows for the single-step construction of the 1-oxa-9-azaspiro[5.5]undecane core from readily available starting materials. Crucially, the Prins reaction simultaneously introduces a functional handle (e.g., a hydroxyl group) at the 4-position of the spiro ring. This enables rapid, divergent late-stage functionalization via reductive amination or substitution, establishing a highly efficient system for high-throughput Structure-Activity Relationship (SAR) profiling[1].

Quantitative Data Summary

The following table synthesizes the physicochemical and biological advantages achieved by utilizing the 1-oxa-9-azaspiro[5.5]undecane scaffold across different drug discovery campaigns.

Table 1: Physicochemical and Biological Profiling of 1-Oxa-9-azaspiro[5.5]undecane Derivatives

Derivative / CompoundTarget ApplicationKey Physicochemical PropertiesBiological Efficacy / YieldRef
Racemic Lead (±)-22 sEH Enzyme InhibitionSolubility: >0.5 mM;

: 0.99
Excellent oral bioavailability[2]
Compound 1 (4-tert-butylbenzyl)MmpL3 (M. tuberculosis)Enhanced lipophilic vectoringExceeds isoniazid MIC against H37Rv[1]
Compound 2d (4-(Pyridin-4-yloxy))FFA1 (GPR40) AgonismPolar spirocyclic appendageHigh agonist potency; 45% synthetic yield[3]
Compound 2aj (Urea derivative)Fluoroquinolone AntibacterialRigid 3D secondary amine appendageHigh potency; 68% synthetic yield[4]

Self-Validating Experimental Protocol: Reductive Amination

To ensure reproducibility and high-fidelity SAR generation, the following protocol details the late-stage peripheral modification of the scaffold via reductive amination[4]. This workflow is designed as a self-validating system: the intermediate imine formation is visually and analytically confirmed before reduction, preventing reagent waste and ensuring high yields.

SynthesisWorkflow Step1 1. Scaffold Preparation (Prins Cyclization) Step2 2. Imine Formation (Aldehyde + KOAc) Step1->Step2 Step3 3. Selective Reduction (NaBH(OAc)3) Step2->Step3 QC1 TLC Validation (Complete Consumption) Step2->QC1 Step4 4. Purification (Flash Chromatography) Step3->Step4 Step5 5. Structural Validation (NMR & HRMS) Step4->Step5 QC2 Purity Check (>95% Required) Step4->QC2 QC1->Step3 QC2->Step5

Self-validating experimental workflow for spirocyclic derivative synthesis.

Step-by-Step Methodology:
  • Reagent Preparation: Dissolve 1-oxa-9-azaspiro[5.5]undecane hydrochloride (0.65 mmol, 1.0 equiv) and potassium acetate (KOAc, 0.97 mmol, 1.5 equiv) in anhydrous dichloromethane (CH

    
    Cl
    
    
    
    , 10 mL) under an inert nitrogen atmosphere.
    • Causality: KOAc is critical to liberate the free base of the spirocycle without causing the base-catalyzed side reactions typically seen with stronger bases like triethylamine[1].

  • Imine Formation: Add the target aldehyde (e.g., 4-tert-butylbenzaldehyde, 0.97 mmol, 1.5 equiv) to the solution. Stir at ambient temperature for 2 hours.

    • Validation Check: Monitor via Thin-Layer Chromatography (TLC) using an n-hexane/EtOAc gradient to ensure complete consumption of the starting amine.

  • Reduction: Cool the reaction mixture to 0 °C. Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)

    
    , 1.62 mmol, 2.5 equiv)[4].
    
    • Causality: NaBH(OAc)

      
       is chosen over NaBH
      
      
      
      as it is a milder, sterically hindered reducing agent that selectively reduces the imine intermediate without prematurely reducing the unreacted aldehyde[4].
  • Quench & Extraction: Stir the mixture overnight at room temperature. Quench by slowly pouring the mixture into a saturated aqueous K

    
    CO
    
    
    
    solution (20 mL). Extract the aqueous layer with CH
    
    
    Cl
    
    
    (3 × 15 mL). Combine the organic extracts, dry over anhydrous Na
    
    
    SO
    
    
    , and concentrate in vacuo.
  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluent: CHCl

    
    /MeOH gradient) to isolate the functionalized spirocycle.
    
  • Structural Validation: Confirm the structure and purity (>95%) using

    
    H NMR, 
    
    
    
    C NMR, and High-Resolution Mass Spectrometry (HRMS). The spirocyclic core typically presents diagnostic multiplet signals between
    
    
    1.50–2.20 ppm in
    
    
    H NMR[3].

Conclusion

The 1-oxa-9-azaspiro[5.5]undecane scaffold represents a masterclass in geometric drug design. By enforcing a rigid, 3D spatial arrangement, it effectively circumvents the physicochemical pitfalls of planar aromatics, delivering compounds with superior solubility, optimized lipophilicity, and remarkable target specificity. Coupled with modern, scalable synthetic routes like Prins cyclization, this scaffold will continue to serve as a foundational pillar in the development of next-generation therapeutics.

References

  • Komarova, K. Y., et al. (2024). "The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof." ResearchGate.
  • Lukin, A., et al. (2016). "Novel FFA1 (GPR40) agonists containing spirocyclic periphery." PMC - NIH.
  • Komarova, K. Y., et al. (2024). "The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof." ProQuest.
  • Sigma-Aldrich. "1-Oxa-9-azaspiro[5.5]undecane hydrochloride | 1414958-73-8." MilliporeSigma.
  • MDPI (2022). "Exploration of Spirocyclic Derivatives of Ciprofloxacin as Antibacterial Agents." MDPI.

Sources

Foundational

The Ascendancy of Spirocyclic Ether-Amine Building Blocks: A Technical Guide to Navigating Three-Dimensional Chemical Space

Abstract In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic scaffolds into the realm of three-dimensional molecular architectures....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic scaffolds into the realm of three-dimensional molecular architectures.[1] Among these, spirocyclic systems, which feature two rings sharing a single atom, have emerged as powerful tools for drug design.[2][3] This in-depth technical guide focuses on a particularly promising subclass: spirocyclic ether-amine building blocks. By strategically incorporating both an ether and an amine functionality within a rigid spirocyclic framework, these scaffolds offer a unique combination of properties that can be leveraged to overcome common challenges in drug development, including poor solubility, metabolic instability, and off-target effects.[4] This guide will provide a comprehensive overview of the synthesis, physicochemical properties, and strategic applications of these valuable building blocks, offering researchers, scientists, and drug development professionals the insights and practical knowledge needed to effectively utilize them in their discovery programs.

Introduction: Escaping Flatland and Embracing the Spirocyclic Advantage

The overreliance on flat, aromatic structures in drug discovery has been linked to a higher attrition rate of drug candidates in later stages of development.[5] Increasing the fraction of sp3-hybridized carbons (Fsp3) in a molecule, a key feature of spirocycles, has been shown to correlate with improved clinical success.[6][7] Spirocyclic scaffolds, by their very nature, introduce a high degree of three-dimensionality, which can lead to several advantages:

  • Enhanced Target Engagement: The rigid, well-defined three-dimensional arrangement of functional groups on a spirocyclic core allows for more precise and specific interactions with biological targets.[1][4]

  • Improved Physicochemical Properties: The introduction of a spiro center can significantly impact a molecule's solubility, lipophilicity (LogP), and metabolic stability.[8][9] The incorporation of heteroatoms like oxygen and nitrogen can further modulate these properties.

  • Novel Chemical Space: Spirocyclic scaffolds provide access to underexplored areas of chemical space, offering opportunities for the discovery of novel intellectual property.[10]

Spirocyclic ether-amine building blocks are particularly attractive due to the combined benefits of the ether and amine functional groups. The ether moiety can improve solubility and act as a hydrogen bond acceptor, while the amine group provides a key site for interaction with biological targets and a handle for further chemical modification.[11]

Synthetic Strategies for Spirocyclic Ether-Amine Scaffolds

The construction of the quaternary spirocenter has historically been a synthetic challenge. However, a number of robust and versatile methods have been developed to access a diverse range of spirocyclic ether-amine building blocks. The choice of synthetic strategy is often dictated by the desired ring sizes, substitution patterns, and stereochemical outcome.

Iodocyclization of Alkenyl Alcohols

A powerful and general approach to oxa-spirocycles involves the iodocyclization of readily accessible alkenyl alcohols. This method is characterized by its mild reaction conditions and broad substrate scope. The resulting iodo-spirocycle can be further functionalized, for example, by displacement of the iodide with an azide followed by reduction to the primary amine.

Experimental Protocol: Synthesis of a 1-Oxa-8-azaspiro[4.5]decane Derivative

  • Iodocyclization: To a solution of the starting alkenyl alcohol (1.0 equiv) in acetonitrile (0.1 M) is added sodium bicarbonate (3.0 equiv). The mixture is stirred at room temperature, and iodine (3.0 equiv) is added portionwise over 10 minutes. The reaction is stirred for 1 hour until completion (monitored by TLC). The reaction is then quenched with aqueous sodium thiosulfate solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the iodo-spiroether.

  • Azide Displacement: The iodo-spiroether (1.0 equiv) is dissolved in DMSO (0.2 M), and sodium azide (1.5 equiv) is added. The reaction mixture is heated to 85 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude azide is used in the next step without further purification.

  • Reduction to Amine: The crude azide is dissolved in methanol (0.1 M), and palladium on carbon (10 mol%) is added. The reaction vessel is evacuated and backfilled with hydrogen gas (balloon pressure). The reaction is stirred at room temperature for 6 hours. The catalyst is then removed by filtration through a pad of Celite, and the filtrate is concentrated to give the desired spirocyclic amine, which can be further purified by chromatography or crystallization.

Causality Behind Experimental Choices: The use of sodium bicarbonate in the iodocyclization step is crucial to neutralize the HI generated during the reaction, preventing side reactions. The choice of DMSO as a solvent for the azide displacement facilitates the SN2 reaction due to its polar aprotic nature. The two-step azide formation and reduction is a reliable method for the introduction of a primary amine.

Workflow Diagram: Iodocyclization Route to Spirocyclic Ether-Amines

G cluster_0 Synthesis of Spirocyclic Ether-Amine via Iodocyclization start Alkenyl Alcohol step1 Iodocyclization (I2, NaHCO3) start->step1 intermediate1 Iodo-spiroether step1->intermediate1 step2 Azide Displacement (NaN3) intermediate1->step2 intermediate2 Azido-spiroether step2->intermediate2 step3 Reduction (H2, Pd/C) intermediate2->step3 end Spirocyclic Ether-Amine step3->end

Caption: Iodocyclization followed by functional group manipulation.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has become a go-to method for the synthesis of a wide variety of cyclic and spirocyclic systems, including those containing nitrogen and oxygen heteroatoms.[12] This reaction, typically catalyzed by ruthenium-based complexes (e.g., Grubbs' catalysts), involves the intramolecular reaction of a diene to form a new ring and a small volatile alkene (e.g., ethylene).

Experimental Protocol: Synthesis of an Azaspiro[4.5]decene Derivative

  • Substrate Synthesis: The requisite diene precursor is synthesized by the alkylation of a suitable amine with two different alkenyl halides.

  • Ring-Closing Metathesis: The diene (1.0 equiv) is dissolved in degassed dichloromethane (0.01 M). Grubbs' second-generation catalyst (5 mol%) is added, and the reaction mixture is stirred at reflux under an inert atmosphere for 4-12 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to yield the unsaturated spirocyclic amine.

  • Reduction (Optional): The resulting double bond can be reduced via catalytic hydrogenation (H2, Pd/C) if the saturated analog is desired.

Causality Behind Experimental Choices: The use of a second-generation Grubbs catalyst is often preferred for its higher activity and broader functional group tolerance compared to the first-generation catalyst. Degassing the solvent is critical to prevent catalyst deactivation by oxygen. The low concentration of the substrate favors the intramolecular RCM reaction over intermolecular oligomerization.

Workflow Diagram: RCM Approach to Spirocyclic Amines

G cluster_1 Synthesis of Spirocyclic Amine via RCM start Diene Precursor step1 Ring-Closing Metathesis (Grubbs' Catalyst) start->step1 intermediate1 Unsaturated Spirocycle step1->intermediate1 step2 Reduction (Optional) (H2, Pd/C) intermediate1->step2 end Saturated Spirocycle step2->end

Caption: Ring-Closing Metathesis for spirocycle formation.

Physicochemical Properties and Conformational Analysis

The incorporation of a spirocyclic ether-amine motif has a profound impact on a molecule's physicochemical properties, which are critical for its drug-like characteristics.

Impact on Lipophilicity and Solubility

A key advantage of incorporating an oxygen atom into a spirocyclic scaffold is the significant improvement in aqueous solubility and reduction in lipophilicity (LogD).[9] This is a highly desirable feature in drug design, as high lipophilicity is often associated with poor pharmacokinetic properties and toxicity.

Data Presentation: Physicochemical Properties of Spirocycles

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond Donor CountHydrogen Bond Acceptor CountAqueous Solubility (µM)
Spiro[3.4]octan-1-olC₈H₁₄O126.201.811-
CyclohexanolC₆H₁₂O100.161.211-
Model SpirocycleC₁₅H₁₉NO229.324.5119
Model Oxa-spirocycleC₁₄H₁₇NO₂231.293.612360

Data for Spiro[3.4]octan-1-ol and Cyclohexanol sourced from PubChem. Data for Model Spirocycle and Model Oxa-spirocycle adapted from Mykhailiuk et al. (2021).[9]

As the table demonstrates, the introduction of an oxygen atom in the spirocyclic framework of a model compound led to a nearly 40-fold increase in aqueous solubility and a significant decrease in the experimentally determined LogD value.[9]

Conformational Rigidity and Analysis

Spirocycles composed of five- and six-membered rings are generally rigid or exist in a limited number of well-defined conformations.[1] This conformational pre-organization can reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity. The precise three-dimensional arrangement of substituents is crucial for biological activity and can be elucidated using a combination of NMR spectroscopy and X-ray crystallography.[13]

  • NMR Spectroscopy: Provides information about the solution-state conformation, including dihedral angles and through-space proximities of atoms (via NOE experiments).

  • X-ray Crystallography: Offers a high-resolution snapshot of the molecule's conformation in the solid state, providing precise bond lengths and angles.

Strategic Applications in Drug Discovery: A Case Study

The unique properties of spirocyclic ether-amine building blocks make them highly valuable in addressing specific challenges in drug discovery programs.

Case Study: Development of Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors

HPK1 is a negative regulator of T-cell activation and a promising target for cancer immunotherapy.[14][15] A key challenge in developing HPK1 inhibitors is achieving high kinase selectivity and favorable pharmacokinetic properties.[16] In a recent study, a series of spirocyclic analogs were designed and synthesized as novel HPK1 inhibitors.[15]

The rationale for incorporating a spirocyclic scaffold was to:

  • Maintain Potency: The rigid spirocyclic core was designed to maintain the optimal orientation of key pharmacophoric elements for binding to the kinase active site.

  • Improve Selectivity: The three-dimensional nature of the spirocycle was hypothesized to enable more specific interactions with HPK1 over other closely related kinases.

  • Enhance Physicochemical Properties: The introduction of the spirocycle was aimed at improving properties such as solubility and metabolic stability.

One of the lead compounds from this series, compound 16 , exhibited potent HPK1 inhibition (IC50 = 2.67 nM) and excellent selectivity against other kinases.[15] It also demonstrated favorable in vivo pharmacokinetics and significant anti-tumor efficacy in a preclinical model.[15] This case study highlights how the strategic incorporation of a spirocyclic scaffold can lead to the development of a promising drug candidate.

Logical Relationship Diagram: Rationale for Spirocycle Incorporation

G cluster_2 Drug Design Strategy: Spirocyclic HPK1 Inhibitors challenge Challenges: - Kinase Selectivity - Pharmacokinetics strategy Strategy: Incorporate Spirocyclic Scaffold challenge->strategy rationale1 Maintain Potency: Optimal Pharmacophore Orientation strategy->rationale1 rationale2 Improve Selectivity: 3D Specific Interactions strategy->rationale2 rationale3 Enhance PK Properties: Modulate Solubility & Stability strategy->rationale3 outcome Outcome: Potent & Selective Drug Candidate rationale1->outcome rationale2->outcome rationale3->outcome

Caption: Strategic incorporation of spirocycles in drug design.

Conclusion and Future Perspectives

Spirocyclic ether-amine building blocks represent a powerful and versatile class of scaffolds for modern drug discovery. Their inherent three-dimensionality, coupled with the favorable physicochemical properties imparted by the ether and amine functionalities, makes them ideal for tackling many of the challenges associated with developing safe and effective medicines. The continued development of novel and efficient synthetic methodologies will undoubtedly expand the accessibility and diversity of these valuable building blocks, further fueling their application in the design of next-generation therapeutics. As medicinal chemists continue to "escape from flatland," the strategic use of spirocyclic ether-amine scaffolds will be a key enabler in the quest for innovative treatments for a wide range of diseases.

References

  • Zheng, Y., & Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673–3682.
  • Barun, O., et al. (2012). Route to three-dimensional fragments using diversity-oriented synthesis. Proceedings of the National Academy of Sciences, 109(11), 3994-3999.
  • Diastereoselective Synthesis of Dearomatic 2‐Oxa‐7‐Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones. (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]

  • Scott, A. D., et al. (2017). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal, 23(67), 17039-17047.
  • Fisyuk, A. S., et al. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. Chemistry of Heterocyclic Compounds, 54(5), 498-501.
  • Reddy, T. J., et al. (2012). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 10(34), 6828-6831.
  • Wang, Y., et al. (2016). Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds. Molecules, 21(10), 1341.
  • Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors. (2024). PubMed. Retrieved February 29, 2024, from [Link]

  • Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors. (2024). PMC. Retrieved February 29, 2024, from [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. (2020). PubMed. Retrieved February 29, 2024, from [Link]

  • Design and Synthesis of 56 Shape‐Diverse 3D Fragments. (2020). ResearchGate. Retrieved February 29, 2024, from [Link]

  • Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors. (2024). ResearchGate. Retrieved February 29, 2024, from [Link]

  • Design, Synthesis and Biological Activity Evaluation of Kinase Inhibitors. (n.d.). MDPI. Retrieved February 29, 2024, from [Link]

  • Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. (2024). ChemRxiv. Retrieved February 29, 2024, from [Link]

  • Design, Synthesis and Biological Activity Testing of Library of Sphk1 Inhibitors. (2022). PMC. Retrieved February 29, 2024, from [Link]

  • Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(7), 625-637.
  • Comparison of NMR and X-ray crystallography. (n.d.). University of Szeged. Retrieved February 29, 2024, from [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). PubMed. Retrieved February 29, 2024, from [Link]

  • Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening. (2021). ACS Publications. Retrieved February 29, 2024, from [Link]

  • Hypervalent Iodine-Mediated Synthesis of Steroidal 5/5-Spiroiminals. (2024). PMC. Retrieved February 29, 2024, from [Link]

  • Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Yale University. Retrieved February 29, 2024, from [Link]

  • Zheng, Y., et al. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682.
  • Synthesis of spiroethers using radical cyclization. (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]

  • Syntheses and Study of New 2-Hydroxy-5,6-Dihydro-2H-1,4-Oxazines by NMR and X-ray Crystallography. (2000). ResearchGate. Retrieved February 29, 2024, from [Link]

  • Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(34), 11426-11434.
  • A Review of Approaches Developed for Spiroether Synthesis. (2025). PubMed. Retrieved February 29, 2024, from [Link]

  • Comparisons of pKa and log P values of some carboxylic and phosphonic acids. (2008). PMC. Retrieved February 29, 2024, from [Link]

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. (2024). ResearchGate. Retrieved February 29, 2024, from [Link]

  • Synthesis of spiroindolenines by intramolecular ipso-iodocyclization of indol ynones. (2018). Royal Society of Chemistry. Retrieved February 29, 2024, from [Link]

  • Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(34), 11426–11434.
  • Spirocyclic Motifs in Natural Products. (2019). MDPI. Retrieved February 29, 2024, from [Link]

Sources

Exploratory

A Technical Guide to the Conformational Analysis of 1-Oxa-9-azaspiro[5.5]undecane Systems

Abstract The 1-oxa-9-azaspiro[5.5]undecane scaffold is a privileged structure in modern medicinal chemistry, appearing in molecules targeting a diverse range of biological targets, from bacterial enzymes to central nervo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1-oxa-9-azaspiro[5.5]undecane scaffold is a privileged structure in modern medicinal chemistry, appearing in molecules targeting a diverse range of biological targets, from bacterial enzymes to central nervous system receptors.[1][2] Its inherent three-dimensionality, conferred by the spirocyclic fusion of a tetrahydropyran and a piperidine ring, provides a rigid yet complex framework ideal for creating selective and potent therapeutics.[3] However, this structural rigidity also gives rise to a complex conformational landscape governed by a subtle interplay of steric and stereoelectronic effects. A precise understanding of these conformational preferences is paramount for rational drug design, as the spatial arrangement of substituents dictates molecular recognition and biological activity. This guide provides an in-depth analysis of the core principles and practical methodologies for elucidating the conformational behavior of 1-oxa-9-azaspiro[5.5]undecane systems, intended for researchers and scientists in drug development.

Introduction: The Significance of the Spirocyclic Scaffold

Spirocyclic systems, characterized by two rings connected through a single, shared quaternary carbon atom, have gained significant traction in drug discovery.[3] This unique architecture offers a distinct advantage over traditional flat, aromatic systems by providing access to a greater volume of chemical space with enhanced three-dimensionality. The 1-oxa-9-azaspiro[5.5]undecane core combines the structural features of two critical pharmacophoric heterocycles: piperidine and tetrahydropyran. This fusion results in a conformationally constrained system where the relative orientation of substituents is more defined than in flexible aliphatic compounds.[1] This pre-organization can lead to improved binding affinity and selectivity for target proteins. Molecules incorporating this scaffold have shown promise as antituberculosis agents by inhibiting the MmpL3 protein, and as dual-agonist/antagonists for opioid and sigma-1 receptors in pain management.[1][4]

The central challenge and opportunity in designing drugs with this core lie in controlling and understanding its stereochemistry. The spiro center is a quaternary carbon, and the chair-like conformations of the two six-membered rings create a complex set of axial and equatorial positions. The conformational equilibrium is dictated not just by classic steric hindrance, but by powerful stereoelectronic forces, most notably the anomeric effect originating from the tetrahydropyran ring.

Foundational Principles of Conformational Analysis

The conformational analysis of the 1-oxa-9-azaspiro[5.5]undecane system is a multi-faceted process that integrates experimental data with computational modeling. The primary goal is to determine the predominant three-dimensional structure(s) of the molecule in relevant environments (solution and solid state) and to quantify the energy differences between stable conformers.

The overall workflow for a comprehensive analysis is outlined below. This process is iterative; computational results can guide the design of new experiments, and experimental data are essential for validating and refining theoretical models.

G cluster_0 Synthesis & Isolation cluster_2 Computational Modeling cluster_3 Structural Elucidation Synthesis Synthesis of Spirocycle (e.g., Prins Cyclization) Purification Chromatography & Stereoisomer Separation Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, NOESY, J-coupling) Purification->NMR XRay Single Crystal X-ray Crystallography Purification->XRay MM Molecular Mechanics (MM) (Conformational Search) Purification->MM Validation Data Integration & Validation NMR->Validation XRay->Validation QM Quantum Mechanics (QM/DFT) (Energy Minimization) MM->QM QM->Validation Structure Dominant Conformer(s) & Energy Landscape Validation->Structure

Caption: Integrated workflow for conformational analysis.

Key Stereoelectronic Effects

The Anomeric Effect

The most significant stereoelectronic factor governing the conformation of the tetrahydropyran ring is the anomeric effect.[5] This effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2 or C6, adjacent to the ring oxygen) to occupy an axial position, despite the steric clash this creates.[6] This counterintuitive preference arises from a stabilizing hyperconjugation interaction between a lone pair (n) on the endocyclic oxygen atom and the antibonding orbital (σ) of the C-X bond (where X is the substituent).[7] This n → σ interaction is maximized when the lone pair orbital and the C-X bond are anti-periplanar, a condition perfectly met when the substituent is axial.

Caption: The anomeric effect stabilizes the axial conformer.

This effect is critical in the 1-oxa-9-azaspiro[5.5]undecane system because the spiro-carbon is adjacent to the ring oxygen, making the C-N bond of the piperidine ring a potential "substituent" on the anomeric carbon of the tetrahydropyran ring. This leads to a preference for a conformation where the C-N bond is axial with respect to the tetrahydropyran ring, profoundly influencing the overall shape of the molecule.

Nitrogen Inversion and Piperidine Ring Conformation

The piperidine ring also exists in a chair conformation. The nitrogen atom's lone pair and its substituent (often a hydrogen or an alkyl/aryl group) can invert rapidly. The conformational preference is determined by the steric bulk of the N-substituent, which will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions. The protonation state of the nitrogen is also critical; a protonated ammonium salt (R-NH2+) will have a substituent that exerts different steric and electronic effects than the neutral amine.

Experimental Determination of Conformation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying the conformation of molecules in solution.[8] Several NMR parameters are exquisitely sensitive to the molecule's three-dimensional structure.

4.1.1 Chemical Shifts (¹H and ¹³C)

Protons in axial positions are typically shielded (shifted to a lower ppm value) compared to their equatorial counterparts due to anisotropic effects. Similarly, ¹³C chemical shifts are affected by the γ-gauche effect, where a carbon atom is shielded if it is in a gauche relationship with another carbon or heteroatom three bonds away.[9]

4.1.2 Vicinal Coupling Constants (³JHH)

The magnitude of the coupling constant (³J) between two protons on adjacent carbons is described by the Karplus equation, which relates ³J to the dihedral angle (φ) between the protons.

  • Large coupling (³J ≈ 8-13 Hz): Typically indicates an anti-periplanar relationship (φ ≈ 180°), as seen between two axial protons (Jax-ax).

  • Small coupling (³J ≈ 1-5 Hz): Indicates a gauche relationship (φ ≈ 60°), as seen between axial-equatorial (Jax-eq) or equatorial-equatorial (Jeq-eq) protons.

By measuring these coupling constants, the relative orientation of protons on the rings can be determined, allowing for the assignment of chair conformations.

Table 1: Representative ³JHH Coupling Constants and Dihedral Angles

Interaction Type Typical Dihedral Angle (φ) Expected ³JHH (Hz)
Axial - Axial ~180° 8 - 13
Axial - Equatorial ~60° 1 - 5

| Equatorial - Equatorial | ~60° | 1 - 5 |

4.1.3 Nuclear Overhauser Effect (NOE)

The NOE is the transfer of nuclear spin polarization from one nucleus to another through space. The effect's magnitude is inversely proportional to the sixth power of the distance between the nuclei (r⁻⁶), making it extremely sensitive to internuclear distances up to ~5 Å. In a 2D NOESY experiment, cross-peaks are observed between protons that are close in space, even if they are not directly bonded. This is invaluable for determining stereochemistry:

  • Strong NOEs between axial protons on the same face of a ring (e.g., at positions 1,3 and 1,5) confirm a chair conformation.

  • NOEs between substituents and ring protons can definitively establish their axial or equatorial orientation.

Protocol 1: NMR Conformational Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified 1-oxa-9-azaspiro[5.5]undecane derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube. The choice of solvent can influence conformational equilibria.[8]

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum to assess sample purity and identify proton signals.

    • Acquire a ¹³C NMR spectrum.

    • Acquire a 2D ¹H-¹H COSY spectrum to establish proton-proton bond connectivities.

    • Acquire a 2D ¹H-¹H NOESY spectrum with a mixing time of 300-800 ms to observe through-space correlations.

    • Acquire a 2D HSQC spectrum to correlate each proton with its directly attached carbon.

  • Data Analysis:

    • Assign Signals: Use COSY and HSQC data to assign all proton and carbon signals unambiguously.

    • Measure Coupling Constants: Extract ³JHH values from the high-resolution 1D ¹H spectrum. Use these values to determine the relative orientations (ax/eq) of protons.

    • Analyze NOESY Data: Identify key NOE cross-peaks. For example, look for correlations between a substituent and axial protons on the same ring to confirm its orientation.

    • Propose Conformation: Integrate all data to build a self-consistent 3D model of the dominant conformer in solution.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[10] It yields precise bond lengths, bond angles, and torsion angles, offering a static, high-resolution snapshot of the molecule's lowest-energy conformation in the crystal lattice.[11][12] While solution and solid-state conformations may differ, the crystal structure provides the ultimate benchmark for validating computational models.[13]

Protocol 2: Single-Crystal X-ray Crystallography

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically >0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer. Cool the crystal (e.g., to 100 K) to minimize thermal vibrations. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction pattern.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the "phase problem" using direct methods or Patterson methods to generate an initial electron density map.[10]

    • Build an initial molecular model into the electron density map.

    • Refine the model using least-squares methods, adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed structure factors.

  • Structure Validation: Analyze the final structure for geometric reasonability and validate the crystallographic data. The final output is typically a Crystallographic Information File (CIF).

Computational Conformational Analysis

Computational chemistry provides a powerful means to explore the entire conformational energy landscape of a molecule.[14][15] These methods can calculate the relative energies of different conformers, predict equilibrium populations, and help interpret experimental data.

computational_workflow Input Initial 2D/3D Structure MM_Search Molecular Mechanics (MM) Conformational Search (e.g., MMFF94) Input->MM_Search Unique_Confs Identify Unique Low-Energy Conformers (<10 kcal/mol) MM_Search->Unique_Confs QM_Opt Quantum Mechanics (QM) Geometry Optimization & Frequency (e.g., DFT B3LYP/6-31G*) Unique_Confs->QM_Opt QM_Energy High-Level Single-Point Energy Calculation (e.g., M06-2X/6-311++G**) QM_Opt->QM_Energy Analysis Analyze Relative Energies (ΔG), Boltzmann Populations, and Compare with Experimental Data QM_Energy->Analysis

Caption: A typical computational conformational analysis workflow.

Protocol 3: Computational Analysis Workflow

  • Initial Structure Generation: Build a 2D or 3D model of the 1-oxa-9-azaspiro[5.5]undecane derivative.

  • Conformational Search (Molecular Mechanics):

    • Perform a systematic or stochastic conformational search using a robust molecular mechanics (MM) force field (e.g., MMFF94). The goal is to broadly sample the potential energy surface and identify all plausible low-energy conformers.[16]

    • Cluster the resulting structures and select the unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum.

  • Geometry Optimization and Frequency Calculation (Quantum Mechanics):

    • For each unique conformer identified in the MM search, perform a full geometry optimization using a quantum mechanics method, typically Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G*).[14]

    • Perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermal corrections for Gibbs free energy (G).

  • High-Level Energy Calculation:

    • To obtain more accurate relative energies, perform a single-point energy calculation on each optimized geometry using a higher-level functional and a larger basis set (e.g., M06-2X/6-311++G(d,p)).[14]

  • Data Analysis:

    • Calculate the relative Gibbs free energies (ΔG) for all stable conformers.

    • Use the Boltzmann distribution equation to calculate the predicted equilibrium population of each conformer at a given temperature.

    • Compare the geometries of the lowest-energy conformers with data from NMR (dihedral angles) and X-ray crystallography (bond lengths, angles) for validation.

Conclusion

The conformational analysis of 1-oxa-9-azaspiro[5.5]undecane systems is a critical component of drug discovery programs that utilize this privileged scaffold. Its rigid, three-dimensional nature, governed by the interplay of steric demands and powerful stereoelectronic effects like the anomeric effect, requires a synergistic approach combining high-resolution experimental techniques and robust computational modeling. By applying the principles and protocols outlined in this guide—from the detailed interpretation of NMR coupling constants and NOEs to the validation of DFT calculations with X-ray crystal structures—researchers can achieve a comprehensive understanding of the conformational landscape. This knowledge is essential for establishing clear structure-activity relationships (SAR) and for the rational design of next-generation therapeutics with enhanced potency, selectivity, and optimized physicochemical properties.

References

  • ResearchGate. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof.
  • Toro-Labbé, A., et al. (2023). Computational Evaluation of N-Based Transannular Interactions in Some Model Fused Medium-Sized Heterocyclic Systems and Implications for Drug Design. PMC.
  • BenchChem. (n.d.). 1-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester.
  • Komarova, K. Y., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ProQuest.
  • Usuki, Y., Wang, Y., & Aubé, J. (n.d.). Conformational Analysis and Structural Elucidation of Spirocyclic Oxaziridines Using NMR, Crystallography, and Molecular Modeling. The Journal of Organic Chemistry - ACS Publications.
  • Hanessian, S., et al. (n.d.). Design, synthesis, and x-ray crystallographic analysis of two novel spirolactam systems as .beta.-turn mimics. The Journal of Organic Chemistry - ACS Publications.
  • Hedrera, M., et al. (2000). Conformational Analysis of Seven Membered Nitrogen Heterocycles Employing Molecular Modeling. Part II: 1-(O-Nitrophenyl)-2-Phenyl-1h-4,5,6,7-Tetrahydro-1,3-Diazepine. ResearchGate.
  • Purdue University Graduate School. (2025). MOLECULAR COMPUTATIONS AND REACTIVITY STUDIES ON NITROGEN (N)-CONTAINING HETEROCYCLES.
  • ResearchGate. (n.d.). X‐ray single crystal structure of spiro‐1,4‐benzodiazepin‐2‐one 4 aaa....
  • ResearchGate. (n.d.). Single‐crystal X‐ray structure of the spirocyclic derivative 12.
  • Tormena, C. F., et al. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Auremn.
  • Wikipedia. (n.d.). Anomeric effect.
  • ACS Publications. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain.
  • PubMed. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ 1 Receptor Antagonists for the Treatment of Pain.
  • PMC. (2023). Conformational tuning improves the stability of spirocyclic nitroxides with long paramagnetic relaxation times.
  • ElectronicsAndBooks. (n.d.). Heterocyclic Conformational Analysis.
  • PubMed. (2010). Relative acidities and structure analysis of cis and trans isomers of 1,5-oxazaspiro[5.5] undecane derivatives by multinuclear magnetic resonance.
  • ScholarWorks@CWU. (2020). Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry.
  • AWS Amazon. (2023). Recent advances related to anomeric and exo-anomeric effects in carbohydrate chemistry.
  • Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS.
  • YouTube. (2024). Anomeric effect.

Sources

Foundational

A Technical Guide to the Lipophilicity and Solubility of 1-Oxa-9-azaspiro[5.5]undecane Hydrochloride

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery In the realm of drug discovery and development, the adage "a drug must be in solution to be active" underscores the foundational importance...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery

In the realm of drug discovery and development, the adage "a drug must be in solution to be active" underscores the foundational importance of physicochemical properties. Among these, lipophilicity and aqueous solubility are paramount, acting as key determinants of a compound's pharmacokinetic and pharmacodynamic profile.[1][2][3] Lipophilicity, the affinity of a molecule for a lipid-rich environment, governs its ability to traverse biological membranes, while aqueous solubility dictates its dissolution and absorption in the gastrointestinal tract and its distribution in the bloodstream.[][5] An imbalance in these properties can lead to poor absorption, rapid metabolism, off-target toxicity, or failure to reach the site of action, ultimately resulting in the attrition of promising drug candidates.[2][5] This guide provides an in-depth technical overview of the lipophilicity and solubility of 1-Oxa-9-azaspiro[5.5]undecane hydrochloride, a spirocyclic scaffold of increasing interest in medicinal chemistry.[6]

Understanding Lipophilicity: More Than Just a Partition Coefficient

Lipophilicity is a critical molecular descriptor that profoundly influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[2][5] It is typically quantified by the partition coefficient (LogP) or the distribution coefficient (LogD).

  • LogP represents the ratio of the concentration of a neutral compound in a lipid phase (commonly n-octanol) to its concentration in an aqueous phase at equilibrium.[2][7]

  • LogD is a more physiologically relevant descriptor for ionizable compounds as it considers the concentrations of all species (ionized and un-ionized) in the two phases at a specific pH.[2][8] For basic compounds like 1-Oxa-9-azaspiro[5.5]undecane hydrochloride, LogD will vary with pH.

An optimal lipophilicity range, often cited as a LogP between 0 and 3, is generally sought for good oral bioavailability.[1] While high lipophilicity can enhance membrane permeability, it may also lead to increased metabolic clearance, poor solubility, and promiscuous binding to off-target proteins.[1][2][5]

Predicted and Experimental Lipophilicity Data for 1-Oxa-9-azaspiro[5.5]undecane Hydrochloride

While specific experimental data for 1-Oxa-9-azaspiro[5.5]undecane hydrochloride is not extensively published, computational models and data from structurally related compounds provide valuable insights.

ParameterValueSource
Predicted XlogP 0.9PubChem[9]
Experimental logD at pH 7.4 ~0.99For a related derivative[6]

The predicted XlogP of 0.9 suggests that the neutral form of 1-Oxa-9-azaspiro[5.5]undecane possesses a favorable lipophilicity profile, falling within the desirable range for drug-like molecules.[9] Furthermore, an experimental logD of 0.99 at physiological pH for a derivative from the same scaffold indicates that the compound maintains a balanced lipophilicity in its ionized state, which is crucial for its interaction with biological systems.[6]

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is another critical physicochemical property that dictates the dissolution rate and subsequent absorption of an orally administered drug.[3] Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[3] For ionizable compounds, solubility is highly dependent on the pH of the medium. As a hydrochloride salt, 1-Oxa-9-azaspiro[5.5]undecane is expected to exhibit good solubility in acidic environments, such as the stomach.

Qualitative Solubility Assessment

A study on a derivative of 1-Oxa-9-azaspiro[5.5]undecane reported remarkable solubility of over 0.5 mM in an aqueous phosphate buffer solution, which is a strong indicator of good aqueous solubility for this class of compounds.[6]

ParameterObservationSource
Aqueous Solubility A related derivative showed >0.5 mM solubility in phosphate buffer.ResearchGate[6]

Experimental Determination of Lipophilicity and Solubility

To provide a comprehensive understanding, this section details the standard experimental protocols for determining LogP and aqueous solubility.

Protocol 1: Determination of LogP/LogD by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining LogP, often considered the "gold standard".[7][10] It involves partitioning the compound between n-octanol and water (or a buffer of a specific pH for LogD) and measuring the concentration in each phase.

Step-by-Step Methodology:

  • Preparation of Pre-Saturated Solvents: n-Octanol and water (or buffer) are mutually saturated by shaking them together for 24 hours, followed by separation. This prevents volume changes of the phases during the experiment.

  • Standard Solution Preparation: A stock solution of 1-Oxa-9-azaspiro[5.5]undecane hydrochloride is prepared in the aqueous phase.

  • Partitioning: A known volume of the stock solution is added to a vessel containing a known volume of the pre-saturated n-octanol.

  • Equilibration: The mixture is gently shaken or agitated until equilibrium is reached. The time required for equilibration can vary and should be determined experimentally.

  • Phase Separation: The two phases are separated, typically by centrifugation to ensure a clean separation.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The LogP or LogD is calculated using the following formula: LogP (or LogD) = log10([Compound]octanol / [Compound]aqueous)

Causality Behind Experimental Choices:

  • n-Octanol as the Lipid Phase Mimic: n-Octanol is chosen as the organic solvent because its long alkyl chain and polar head group mimic the amphiphilic nature of biological membranes.

  • Pre-saturation of Solvents: This step is crucial to prevent the transfer of one solvent into the other during the experiment, which would alter the phase volumes and lead to inaccurate results.[10]

  • Centrifugation for Phase Separation: This ensures a complete and clean separation of the two phases, which is critical for accurate concentration determination.[7]

LogP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvents Prepare Pre-Saturated n-Octanol and Water/Buffer partition Partition Compound between Phases prep_solvents->partition prep_stock Prepare Stock Solution of Compound in Aqueous Phase prep_stock->partition equilibrate Agitate to Reach Equilibrium partition->equilibrate separate Separate Phases (Centrifugation) equilibrate->separate analyze_aq Analyze Aqueous Phase Concentration separate->analyze_aq analyze_org Analyze Organic Phase Concentration separate->analyze_org calculate Calculate LogP/LogD analyze_aq->calculate analyze_org->calculate

Diagram: Workflow for LogP/LogD Determination by the Shake-Flask Method.
Protocol 2: Determination of Aqueous Solubility by the Equilibrium Solubility Method (OECD 105)

The equilibrium solubility method, as described in OECD Guideline 105, is a robust method for determining the water solubility of a compound.[11][12] It involves creating a saturated solution and measuring the concentration of the dissolved substance.

Step-by-Step Methodology:

  • Preliminary Test: A preliminary test is often conducted to estimate the approximate solubility and determine the appropriate amount of substance to use.

  • Equilibration: An excess amount of 1-Oxa-9-azaspiro[5.5]undecane hydrochloride is added to a known volume of water or buffer in a suitable vessel. The mixture is then agitated at a constant temperature until equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid any undissolved particles in the final solution.

  • Concentration Analysis: The concentration of the compound in the clear, saturated solution is determined by a suitable analytical method (e.g., HPLC, LC-MS).

  • Data Reporting: The solubility is reported in units of mass per volume (e.g., mg/mL or µg/mL) at the specified temperature.

Causality Behind Experimental Choices:

  • Use of Excess Solid: This ensures that a saturated solution is formed and that the system is at equilibrium.

  • Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for obtaining reproducible results.[11]

  • Thorough Phase Separation: Incomplete removal of undissolved solid will lead to an overestimation of the solubility.

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis add_excess Add Excess Compound to Water/Buffer equilibrate Agitate at Constant Temperature to Reach Equilibrium add_excess->equilibrate separate Separate Undissolved Solid (Centrifugation/Filtration) equilibrate->separate analyze Analyze Concentration of Saturated Solution separate->analyze report Report Solubility analyze->report

Diagram: Workflow for Aqueous Solubility Determination by the Equilibrium Method.

Conclusion: A Favorable Physicochemical Profile for Drug Development

References

  • AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Lipophilicity & Solubility. Retrieved from [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • Andrés, A., Fuguet, E., Ràfols, C., & Rosés, M. (2016). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionizable drugs.
  • Shayanfar, A., & Ghavimi, H. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Pharmaceutical Chemistry Journal, 56(7), 899-907.
  • Shultz, M. D. (2019). Is there enough focus on lipophilicity in drug discovery?. Future Medicinal Chemistry, 11(22), 2875-2878.
  • ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Retrieved from [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of pharmaceutical and biomedical analysis, 14(11), 1405–1413.
  • Takács-Novák, K., Box, K. J., & Avdeef, A. (1997). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Abstracts of Papers of the American Chemical Society, 213, 1-2.
  • Scymaris. (n.d.). Water Solubility. Retrieved from [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris.
  • OECD. (2019). Guidance Document on Aqueous-Phase Aquatic Toxicity Testing of Difficult Test Chemicals (No. 23). OECD Series on Testing and Assessment. OECD Publishing, Paris.
  • Situ Biosciences. (n.d.). OECD 105 – Water Solubility. Retrieved from [Link]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

  • Komarova, K. Y., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Chemistry of Heterocyclic Compounds, 60(5-6).
  • PubChemLite. (n.d.). 1-oxa-9-azaspiro[5.5]undecane hydrochloride (C9H17NO). Retrieved from [Link]

  • PubChem. (n.d.). 2-Oxa-9-azaspiro[5.5]undecane hydrochloride. Retrieved from [Link]

  • ACS Publications. (2019, November 19). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 1-Oxa-9-azaspiro[5.5]undecane Hydrochloride: A Privileged Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of Spirocyclic Scaffolds in Medicinal Chemistry In the landscape of modern drug discovery, the pursuit of novel chemical entitie...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical entities with enhanced therapeutic profiles is a paramount objective. Historically, medicinal chemistry has been dominated by flat, aromatic structures. However, the focus is increasingly shifting towards three-dimensional molecules that can better mimic natural products and interact with the complex topographies of biological targets.[1] In this context, spirocyclic scaffolds have emerged as a class of "privileged structures" due to their inherent structural rigidity, novelty, and favorable physicochemical properties.[1][2][3][4][5]

The 1-oxa-9-azaspiro[5.5]undecane core, a key heterocyclic spiro-system, embodies these desirable attributes. Its unique three-dimensional architecture allows for precise spatial orientation of substituents, which can lead to improved potency, selectivity, and pharmacokinetic properties such as increased solubility and metabolic stability.[1] This guide provides a comprehensive technical overview of 1-Oxa-9-azaspiro[5.5]undecane hydrochloride, a foundational building block for the synthesis of a new generation of therapeutics.

Core Identifiers and Physicochemical Properties

A clear identification of a chemical entity is fundamental for research and development. The key identifiers and properties for 1-Oxa-9-azaspiro[5.5]undecane hydrochloride are summarized below.

IdentifierValueSource
CAS Number 1414958-73-8,
Molecular Formula C₉H₁₈ClNO,
Molecular Weight 191.7 g/mol
Linear Formula C₉H₁₈O₁N₁Cl₁,
InChI Code 1S/C9H17NO.ClH/c1-2-8-11-9(3-1)4-6-10-7-5-9;/h10H,1-8H2;1H
InChI Key VXFFBJUXICMNBV-UHFFFAOYSA-N
Canonical SMILES C1CCC2(CCNCC2)OC1.Cl
Physical Form Solid
Purity Typically ≥95%,
Storage Store at room temperature, keep dry and cool. Some suppliers recommend inert atmosphere, 2-8°C.,

Synthesis of the 1-Oxa-9-azaspiro[5.5]undecane Scaffold

The synthesis of spirocyclic structures can be challenging; however, efficient methods for the construction of the 1-oxa-9-azaspiro[5.5]undecane scaffold have been developed. A common and effective strategy is based on the Prins cyclization reaction, which allows for the formation of the spirocyclic core in a single step and facilitates the introduction of various substituents.[6]

A general synthetic approach involves the reductive amination of a suitable precursor, such as tert-butyl 4-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate, with an appropriate amine, followed by deprotection.[6]

G cluster_0 General Synthesis Pathway Start tert-Butyl 4-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate Step1 Reductive Amination (e.g., with 4-tert-butylbenzaldehyde and NaBH(OAc)3) Start->Step1 Intermediate Substituted 1-oxa-9-azaspiro[5.5]undecane derivative Step1->Intermediate Step2 Deprotection (e.g., HCl in Dioxane) Intermediate->Step2 Final 1-Oxa-9-azaspiro[5.5]undecane hydrochloride derivative Step2->Final

Caption: Generalized synthetic workflow for 1-oxa-9-azaspiro[5.5]undecane derivatives.

Exemplary Experimental Protocol (General Method)

The following protocol is adapted from the literature for the synthesis of substituted 1-oxa-9-azaspiro[5.5]undecane derivatives and illustrates the general procedure.[6]

  • Reaction Setup: To a solution of the starting aldehyde (1.5 equivalents) in a suitable solvent such as CH₂Cl₂ (10 ml), add the corresponding 4-substituted 1-oxa-9-azaspiro[5.5]undecane hydrochloride (1 equivalent) and a base like potassium acetate (1.5 equivalents).

  • Reductive Amination: Stir the resulting mixture for 2 hours at room temperature. Then, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) and continue stirring for 12 hours.

  • Workup: Quench the reaction with a saturated aqueous solution of NaHCO₃ and extract the aqueous phase with CH₂Cl₂. Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired substituted 1-oxa-9-azaspiro[5.5]undecane.

  • Salt Formation: To obtain the hydrochloride salt, dissolve the purified product in a suitable solvent and treat with a solution of HCl in dioxane. The hydrochloride salt will typically precipitate and can be collected by filtration.

Applications in Drug Discovery and Development

The 1-oxa-9-azaspiro[5.5]undecane scaffold is a versatile building block for the development of novel therapeutics across various disease areas. Its rigid conformation allows for the precise positioning of pharmacophoric elements, leading to high-affinity interactions with biological targets.

Antituberculosis Agents

A significant application of this scaffold is in the development of new treatments for tuberculosis. Derivatives of 1-oxa-9-azaspiro[5.5]undecane have been identified as potent inhibitors of the Mycobacterium tuberculosis MmpL3 protein.[6][7] MmpL3 is an essential transporter protein for the survival of the bacterium, making it a promising target for new antituberculosis drugs.[6][7] For instance, 9-(4-tert-butylbenzyl)-1-oxa-9-azaspiro[5.5]undecane has been characterized as a potent MmpL3 inhibitor.[6]

Analgesics for Pain Management

The broader spiro[5.5]undecane framework has also been explored for the treatment of pain. In a notable example, 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives were designed as dual μ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists.[8][9][10] This dual-target approach aims to provide potent analgesia with a reduced side-effect profile compared to traditional opioids.[9][10]

Other Therapeutic Areas

The versatility of the 1-oxa-9-azaspiro[5.5]undecane scaffold extends to other therapeutic areas. It has been investigated for the development of:

  • Inhibitors of soluble epoxide hydrolase (sEH) for potential applications in cardiovascular disease and inflammation.[11]

  • Agonists of the free fatty acid receptor FFA1 , a target for the treatment of metabolic diseases.[11]

G Core 1-Oxa-9-azaspiro[5.5]undecane Scaffold App1 Antituberculosis Agents (MmpL3 Inhibition) Core->App1 App2 Analgesics (MOR Agonists / σ1R Antagonists) Core->App2 App3 Anti-inflammatory Agents (sEH Inhibition) Core->App3 App4 Metabolic Disease Therapeutics (FFA1 Agonists) Core->App4

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-Oxa-9-azaspiro[5.5]undecane Hydrochloride: A Detailed Guide for Researchers

The 1-oxa-9-azaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with a wide range of biological activities, including potential treatments for tuberculosis and i...

Author: BenchChem Technical Support Team. Date: March 2026

The 1-oxa-9-azaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with a wide range of biological activities, including potential treatments for tuberculosis and inhibitors of soluble epoxide hydrolase.[1] Its unique three-dimensional architecture, combining the flexibility of aliphatic systems with conformational constraint, makes it an attractive framework for the design of novel therapeutics. This guide provides a detailed, field-proven protocol for the synthesis of 1-Oxa-9-azaspiro[5.5]undecane hydrochloride, designed for researchers, scientists, and professionals in drug development. The presented methodology is a robust three-step sequence commencing with a one-pot reductive amination, followed by deprotection and salt formation.

Strategic Overview of the Synthesis

The synthesis is designed for efficiency and accessibility, utilizing common laboratory reagents and techniques. The overall workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Reductive Amination cluster_1 Step 2 & 3: Deprotection & Salt Formation Start_Materials N-Boc-4-piperidone + 4-Aminotetrahydropyran Intermediate tert-Butyl 1-oxa-9-azaspiro[5.5]undecane-9-carboxylate Start_Materials->Intermediate  NaB(OAc)3H, DCE Free_Base 1-Oxa-9-azaspiro[5.5]undecane (Free Base Intermediate) Intermediate->Free_Base  4M HCl in Dioxane Final_Product 1-Oxa-9-azaspiro[5.5]undecane hydrochloride Free_Base->Final_Product  Isolation

Caption: Overall synthetic workflow for 1-Oxa-9-azaspiro[5.5]undecane hydrochloride.

Quantitative Data Summary

CompoundAbbreviationMolecular FormulaMolecular Weight ( g/mol )
tert-Butyl 1-oxa-9-azaspiro[5.5]undecane-9-carboxylateBoc-spirocycleC₁₄H₂₅NO₃255.35
1-Oxa-9-azaspiro[5.5]undecane hydrochlorideTarget CompoundC₉H₁₈ClNO191.70

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 1-oxa-9-azaspiro[5.5]undecane-9-carboxylate (Boc-spirocycle)

This protocol details the one-pot reductive amination to construct the spirocyclic core.

Mechanism & Rationale:

Reductive amination is a highly efficient method for forming carbon-nitrogen bonds.[2] The reaction proceeds through the initial formation of an iminium ion intermediate from the condensation of N-Boc-4-piperidone and 4-aminotetrahydropyran. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice for this one-pot procedure due to its mildness and chemoselectivity.[3][4][5] STAB is less reactive than other hydrides like sodium borohydride and will preferentially reduce the protonated iminium ion over the starting ketone, thus preventing the formation of alcohol byproducts and allowing the reaction to be performed in a single step.[6] 1,2-Dichloroethane (DCE) is an excellent solvent for this reaction as it is aprotic and effectively solubilizes the reactants and intermediates.[4][6]

Reductive_Amination cluster_0 Iminium Ion Formation cluster_1 Reduction Ketone N-Boc-4-piperidone Iminium Iminium Ion Intermediate Ketone->Iminium + Amine, -H2O Amine 4-Aminotetrahydropyran Amine->Iminium Product Boc-spirocycle Iminium->Product + [H⁻] from STAB STAB NaB(OAc)3H STAB->Product

Caption: Simplified mechanism of reductive amination.

Materials:

  • N-Boc-4-piperidone

  • 4-Aminotetrahydropyran

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon supply for inert atmosphere

  • Separatory funnel

  • Rotary evaporator

  • Equipment for flash column chromatography (silica gel, solvents)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-4-piperidone (1.0 eq).

  • Dissolve the N-Boc-4-piperidone in anhydrous 1,2-dichloroethane (DCE) (approx. 0.2 M solution).

  • Add 4-aminotetrahydropyran (1.0-1.1 eq) to the solution and stir for 20-30 minutes at room temperature.

  • Carefully add sodium triacetoxyborohydride (STAB) (1.3-1.5 eq) portion-wise to the reaction mixture. The addition may be slightly exothermic.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (DCM) (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield tert-butyl 1-oxa-9-azaspiro[5.5]undecane-9-carboxylate as a solid or oil.

Expected Yield: 70-90%

Protocol 2: Synthesis of 1-Oxa-9-azaspiro[5.5]undecane hydrochloride

This protocol describes the deprotection of the Boc-spirocycle and subsequent isolation of the hydrochloride salt.

Mechanism & Rationale:

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. The mechanism of deprotection involves the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as HCl. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine. The use of a 4M solution of HCl in 1,4-dioxane is a standard and highly efficient method for this transformation, often leading to the precipitation of the amine hydrochloride salt directly from the reaction mixture.[7][8][9]

Boc_Deprotection cluster_0 Protonation & Cleavage cluster_1 Decarboxylation & Salt Formation Boc_Spiro Boc-spirocycle Protonated Protonated Intermediate Boc_Spiro->Protonated + H⁺ (from HCl) Carbamic_Acid Carbamic Acid Intermediate + tert-Butyl Cation Protonated->Carbamic_Acid Free_Base 1-Oxa-9-azaspiro[5.5]undecane Carbamic_Acid->Free_Base - CO₂ Final_Product Hydrochloride Salt Free_Base->Final_Product + HCl

Sources

Application

Preparation of 1-Oxa-9-azaspiro[5.5]undecane: A Detailed Protocol for Drug Discovery and Development

Introduction The 1-oxa-9-azaspiro[5.5]undecane scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active molecules and natural products. Its rigid, three-dimensional arc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1-oxa-9-azaspiro[5.5]undecane scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active molecules and natural products. Its rigid, three-dimensional architecture imparts unique conformational constraints that are highly sought after in modern medicinal chemistry. By presenting functional groups in well-defined spatial orientations, this spirocyclic system facilitates precise interactions with biological targets, leading to enhanced potency and selectivity. This structural feature has been exploited in the development of novel therapeutics, including potent inhibitors of the MmpL3 protein in M. tuberculosis and dual-action ligands for opioid and sigma-1 receptors for the treatment of pain.[1][2]

This application note provides a comprehensive, step-by-step protocol for the preparation of 1-Oxa-9-azaspiro[5.5]undecane from readily available precursors. The synthetic strategy is designed to be robust and scalable, making it suitable for both academic research and industrial drug development settings. The causality behind each experimental choice is explained to provide a deeper understanding of the reaction mechanism and to facilitate troubleshooting and optimization.

Synthetic Strategy: A Rationale

The chosen synthetic route to 1-Oxa-9-azaspiro[5.5]undecane is a multi-step sequence commencing from the commercially available N-Boc-4-piperidone. This strategy is predicated on a robust and well-precedented series of transformations, including an initial olefination, followed by epoxidation, and culminating in an acid-catalyzed intramolecular cyclization. This approach offers several advantages:

  • Convergent Synthesis: The key spirocyclic core is assembled in the final steps from a linear precursor, which allows for modularity and the potential for late-stage diversification.

  • High-Yielding Steps: Each transformation in the sequence is known to proceed with high efficiency, ensuring a good overall yield of the target molecule.

  • Accessible Precursors: The starting materials are commercially available and relatively inexpensive, which is a critical consideration for large-scale synthesis.

The overall synthetic workflow is depicted in the following diagram:

Synthetic Workflow A N-Boc-4-piperidone B Intermediate 1: N-Boc-4-methylenepiperidine A->B Wittig Reaction C Intermediate 2: N-Boc-1-oxa-9-azaspiro[2.5]octane B->C Epoxidation (m-CPBA) D Intermediate 3: N-Boc-4-(2-hydroxyethyl)-4-hydroxypiperidine C->D Acid-catalyzed hydrolysis E 1-Oxa-9-azaspiro[5.5]undecane D->E Intramolecular Cyclization (Acid-catalyzed)

Caption: Synthetic workflow for the preparation of 1-Oxa-9-azaspiro[5.5]undecane.

Experimental Protocols

PART 1: Synthesis of Intermediate 1: N-Boc-4-methylenepiperidine

Principle: The first step involves a Wittig reaction to convert the ketone functionality of N-Boc-4-piperidone into an exocyclic double bond. The Wittig reaction is a reliable method for olefination, and the use of methyltriphenylphosphonium bromide provides the necessary one-carbon unit.

Materials:

ReagentM.W. ( g/mol )QuantityMoles (mmol)
Methyltriphenylphosphonium bromide357.2310.72 g30.0
Potassium tert-butoxide (KOtBu)112.213.37 g30.0
N-Boc-4-piperidone199.255.00 g25.1
Anhydrous Tetrahydrofuran (THF)-150 mL-
Diethyl ether-As needed-
Saturated aq. NH₄Cl-As needed-
Brine-As needed-
Anhydrous MgSO₄-As needed-

Procedure:

  • To a flame-dried 500 mL round-bottom flask under an argon atmosphere, add methyltriphenylphosphonium bromide (10.72 g, 30.0 mmol) and anhydrous THF (100 mL).

  • Cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide (3.37 g, 30.0 mmol) portion-wise over 15 minutes. The color of the suspension will turn a deep yellow, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 1 hour.

  • Add a solution of N-Boc-4-piperidone (5.00 g, 25.1 mmol) in anhydrous THF (50 mL) dropwise to the ylide solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (50 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to afford N-Boc-4-methylenepiperidine as a colorless oil.

PART 2: Synthesis of Intermediate 2: N-Boc-1-oxa-9-azaspiro[2.5]octane

Principle: This step involves the epoxidation of the exocyclic double bond of N-Boc-4-methylenepiperidine using meta-chloroperoxybenzoic acid (m-CPBA). This is a standard and efficient method for converting alkenes to epoxides.

Materials:

ReagentM.W. ( g/mol )QuantityMoles (mmol)
N-Boc-4-methylenepiperidine197.274.00 g20.3
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)172.575.42 g~24.4
Dichloromethane (DCM)-100 mL-
Saturated aq. NaHCO₃-As needed-
Saturated aq. Na₂S₂O₃-As needed-
Brine-As needed-
Anhydrous MgSO₄-As needed-

Procedure:

  • Dissolve N-Boc-4-methylenepiperidine (4.00 g, 20.3 mmol) in DCM (100 mL) in a 250 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (~77%, 5.42 g, ~24.4 mmol) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Quench the reaction by the addition of saturated aqueous Na₂S₂O₃ solution (30 mL) to destroy excess peroxide.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-1-oxa-9-azaspiro[2.5]octane as a crude oil, which can be used in the next step without further purification.

PART 3: Synthesis of the Target Compound: 1-Oxa-9-azaspiro[5.5]undecane

Principle: The final step involves a one-pot, two-step transformation. First, the epoxide is opened under acidic conditions to form a diol intermediate. This is followed by an intramolecular cyclization (an oxa-aza-Prins-type reaction) which is also acid-catalyzed, to form the spirocyclic ether. The Boc protecting group is also cleaved under these acidic conditions.

Materials:

ReagentM.W. ( g/mol )QuantityMoles (mmol)
Crude N-Boc-1-oxa-9-azaspiro[2.5]octane213.27~4.33 g~20.3
1,4-Dioxane-50 mL-
6 M Hydrochloric Acid (HCl)-25 mL-
Diethyl ether-As needed-
5 M Sodium Hydroxide (NaOH)-As needed-
Dichloromethane (DCM)-As needed-
Anhydrous Na₂SO₄-As needed-

Procedure:

  • Dissolve the crude N-Boc-1-oxa-9-azaspiro[2.5]octane (~4.33 g, ~20.3 mmol) in 1,4-dioxane (50 mL) in a 250 mL round-bottom flask.

  • Add 6 M HCl (25 mL) to the solution.

  • Heat the reaction mixture to reflux (approximately 90-95 °C) and maintain for 6 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material and the formation of the product.

  • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Carefully basify the mixture to pH > 12 by the slow addition of 5 M NaOH solution.

  • Extract the aqueous layer with dichloromethane (4 x 50 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 1-Oxa-9-azaspiro[5.5]undecane.

  • The product can be further purified by vacuum distillation or by conversion to its hydrochloride salt by treatment with HCl in diethyl ether, followed by recrystallization.

Data Summary

CompoundStructureExpected YieldPhysical AppearanceKey Analytical Data (Expected)
N-Boc-4-methylenepiperidineStructure to be visualized80-90%Colorless oil¹H NMR: signals for Boc group, methylene protons, and piperidine ring protons.
N-Boc-1-oxa-9-azaspiro[2.5]octaneStructure to be visualized>95% (crude)Colorless to pale yellow oil¹H NMR: disappearance of alkene protons, appearance of epoxide protons.
1-Oxa-9-azaspiro[5.5]undecaneStructure to be visualized60-75% (over 2 steps)Colorless oil or low-melting solid¹H NMR: absence of Boc group protons, characteristic signals for the spirocyclic core. MS (ESI+): m/z [M+H]⁺ calculated and found.

Causality and Mechanistic Insights

The key transformation in this synthesis is the acid-catalyzed intramolecular cyclization. This reaction proceeds through a series of well-defined steps, as illustrated in the diagram below.

Reaction Mechanism cluster_0 Epoxide Opening cluster_1 Boc Deprotection and Cyclization A N-Boc-1-oxa-9-azaspiro[2.5]octane B Protonated Epoxide A->B H⁺ C Diol Intermediate B->C H₂O D Protonated Diol C->D H⁺ E Oxocarbenium Ion D->E -H₂O F 1-Oxa-9-azaspiro[5.5]undecane E->F Intramolecular Attack by Nitrogen

Caption: Mechanism of the acid-catalyzed cyclization to form the spirocyclic core.

Initially, the epoxide ring is protonated, which activates it towards nucleophilic attack by water, leading to the formation of a diol intermediate. Concurrently, the acidic conditions facilitate the removal of the Boc protecting group. The liberated secondary amine then acts as an intramolecular nucleophile, attacking the protonated tertiary alcohol which departs as a water molecule, forming an oxocarbenium ion. The subsequent intramolecular attack by the nitrogen atom on this electrophilic center forges the second ring of the spirocycle.

Conclusion

The protocol detailed herein provides a reliable and efficient method for the synthesis of 1-Oxa-9-azaspiro[5.5]undecane, a valuable scaffold for drug discovery. By understanding the underlying principles of each reaction step, researchers can confidently execute this synthesis and adapt it for the preparation of novel analogs. The use of readily available starting materials and robust chemical transformations makes this protocol amenable to both small-scale exploratory studies and larger-scale production campaigns.

References

  • Guzman, J. D., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 62(23), 10854–10871. [Link]

  • Komarova, K. Y., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Chemistry of Heterocyclic Compounds, 60(5-6). [Link]

  • Le Roch, M., et al. (2021). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry, 19(3), 569-573. [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic N-Functionalization of 1-Oxa-9-azaspiro[5.5]undecane

Introduction: The Strategic Value of the 1-Oxa-9-azaspiro[5.5]undecane Scaffold The 1-Oxa-9-azaspiro[5.5]undecane motif is a privileged scaffold in modern medicinal chemistry. Its inherent three-dimensionality and confor...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 1-Oxa-9-azaspiro[5.5]undecane Scaffold

The 1-Oxa-9-azaspiro[5.5]undecane motif is a privileged scaffold in modern medicinal chemistry. Its inherent three-dimensionality and conformational rigidity, conferred by the spirocyclic quaternary carbon, offer significant advantages in drug design.[1] This rigid structure can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity. Consequently, this scaffold has been successfully incorporated into a variety of biologically active agents, including antituberculosis compounds and dual-action ligands for opioid and sigma receptors, highlighting its versatility in probing complex biological systems.[1][2][3]

The secondary amine at the 9-position is a critical handle for chemical modification, providing a vector for introducing diverse substituents to explore structure-activity relationships (SAR). The ability to controllably and efficiently functionalize this nitrogen atom is paramount for any drug discovery program leveraging this scaffold.

This document serves as a comprehensive technical guide for researchers, offering detailed protocols and mechanistic insights into the primary reaction classes for the N-functionalization of 1-Oxa-9-azaspiro[5.5]undecane: N-Alkylation , N-Acylation , and N-Arylation .

G cluster_start Starting Material cluster_methods Core Functionalization Strategies cluster_products Functionalized Products Start 1-Oxa-9-azaspiro[5.5]undecane Alkylation N-Alkylation Start->Alkylation Aldehyde/Ketone + Reducing Agent or Alkyl Halide + Base Acylation N-Acylation Start->Acylation Acyl Halide + Base or Carboxylic Acid + Coupling Agent Arylation N-Arylation Start->Arylation Aryl Halide/Triflate + Pd Catalyst/Ligand + Base Prod_Alk N-Alkyl Derivatives Alkylation->Prod_Alk Prod_Acyl N-Acyl Derivatives (Amides) Acylation->Prod_Acyl Prod_Aryl N-Aryl Derivatives Arylation->Prod_Aryl

Caption: General workflow for the N-functionalization of 1-Oxa-9-azaspiro[5.5]undecane.

N-Alkylation: Introducing Aliphatic Moieties

N-alkylation is a fundamental method for appending carbon-based chains and rings to the scaffold's nitrogen. The two most reliable strategies are reductive amination and direct alkylation.

Reductive Amination

This is arguably the most versatile and widely used method for N-alkylation. The reaction proceeds via the initial formation of an iminium ion from the condensation of the amine with a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding tertiary amine.[4] This one-pot procedure avoids the use of harsh alkylating agents and typically offers high yields and excellent functional group tolerance.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the reagent of choice. It is milder and more selective for iminium ions over carbonyls than other hydrides like sodium cyanoborohydride or sodium borohydride, reducing side reactions. Its acidity can also catalyze iminium ion formation.

  • Solvent: Aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are preferred as they do not react with the hydride reagent and effectively solubilize the reactants.

  • Acid Catalyst (Optional): For sluggish reactions, particularly with ketones, a catalytic amount of acetic acid can be added to accelerate iminium ion formation.

G Spiro 1-Oxa-9-azaspiro[5.5]undecane Imine Iminium Ion Intermediate Spiro->Imine Carbonyl R1(R2)C=O (Aldehyde or Ketone) Carbonyl->Imine + H+ / -H2O Product N-Alkyl Product Imine->Product Reducer [H] (e.g., NaBH(OAc)3) Reducer->Product Reduction

Caption: Simplified reaction scheme for Reductive Amination.

Protocol 1: N-Alkylation via Reductive Amination

  • Materials & Reagents:

    • 1-Oxa-9-azaspiro[5.5]undecane (1.0 equiv)

    • Aldehyde or Ketone (1.1-1.2 equiv)

    • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (to 0.1 M)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine, Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask under ambient atmosphere, add 1-Oxa-9-azaspiro[5.5]undecane and the chosen aldehyde or ketone.

    • Dissolve the mixture in DCM.

    • Add sodium triacetoxyborohydride portion-wise over 5 minutes. The reaction may be mildly exothermic.

    • Stir the reaction mixture at room temperature for 2-16 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Direct Alkylation with Alkyl Halides

This classic Sₙ2 reaction involves the direct displacement of a halide (or other leaving group like a triflate) by the nucleophilic nitrogen. The reaction requires a base to neutralize the hydrohalic acid byproduct. While straightforward, it is best suited for reactive alkyl halides (e.g., benzyl, allyl, or primary iodides/bromides).

Protocol 2: N-Benzylation with Benzyl Bromide

  • Materials & Reagents:

    • 1-Oxa-9-azaspiro[5.5]undecane (1.0 equiv)

    • Benzyl bromide (1.1 equiv)

    • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0-3.0 equiv)

    • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

    • Water, Ethyl acetate

  • Procedure:

    • Combine 1-Oxa-9-azaspiro[5.5]undecane and potassium carbonate in a flask.

    • Add acetonitrile and stir to create a suspension.

    • Add benzyl bromide dropwise at room temperature.

    • Heat the mixture to 50-80 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

    • After cooling to room temperature, filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify via flash column chromatography. A documented synthesis of 9-Benzyl-1,4-dioxa-9-azaspiro[5.5]undecane (an isomer) provides a useful reference for this type of transformation.[5]

Method Reagents Solvent Temperature Key Advantages
Reductive AminationAldehyde/Ketone, NaBH(OAc)₃DCM, DCERoom TempHigh functional group tolerance, mild conditions, wide substrate scope.
Direct AlkylationAlkyl Halide/Triflate, Base (K₂CO₃)ACN, DMFRoom Temp - 80°CSimple setup, good for reactive alkylating agents.

Table 1: Comparison of N-Alkylation Conditions.

N-Acylation: Forging Robust Amide Bonds

Introducing an acyl group to form an amide is a cornerstone of medicinal chemistry. Amides are generally stable, can act as hydrogen bond donors/acceptors, and significantly alter the physicochemical properties of the parent molecule.

Acylation with Acyl Halides or Anhydrides

This is a highly efficient and rapid method for amide bond formation. The high reactivity of acyl chlorides or anhydrides ensures the reaction often proceeds to completion quickly at room temperature. A stoichiometric amount of a non-nucleophilic base is required to scavenge the acid byproduct.

Causality Behind Experimental Choices:

  • Base: Triethylamine or DIPEA are commonly used as they are organic-soluble and their hydrochloride salts can often be easily removed by an aqueous wash. Pyridine can also be used and may serve as a nucleophilic catalyst.

  • Temperature: Reactions are often initiated at 0 °C to control the initial exotherm, especially on a larger scale, before being allowed to warm to room temperature.

G Spiro 1-Oxa-9-azaspiro[5.5]undecane Product N-Acyl Product (Amide) Spiro->Product AcylSource R-CO-X (X=Cl, Br, OCOR) AcylSource->Product Nucleophilic Acyl Substitution Byproduct Base·HX AcylSource->Byproduct Base Base (e.g., Et3N) Base->Byproduct

Caption: Simplified reaction scheme for N-Acylation with an Acyl Halide.

Protocol 3: N-Acylation with an Acyl Chloride

  • Materials & Reagents:

    • 1-Oxa-9-azaspiro[5.5]undecane (1.0 equiv)

    • Acyl chloride (1.05-1.1 equiv)

    • Triethylamine (Et₃N) (1.5 equiv)

    • Dichloromethane (DCM)

    • 1 M aqueous HCl, Saturated aqueous NaHCO₃, Brine

  • Procedure:

    • Dissolve 1-Oxa-9-azaspiro[5.5]undecane and triethylamine in DCM in a flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add the acyl chloride dropwise as a solution in DCM.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC or LC-MS.

    • Upon completion, dilute the mixture with DCM.

    • Wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography or recrystallization.

Amide Coupling with Carboxylic Acids

Directly coupling a carboxylic acid requires an activating agent to convert the hydroxyl group of the acid into a better leaving group. This method is exceptionally broad in scope and is central to modern synthesis.

Causality Behind Experimental Choices:

  • Coupling Reagents: A vast array of coupling reagents exists. Common choices include carbodiimides like EDC (often used with HOBt or HOAt to suppress side reactions and racemization) or uronium/guanidinium salts like HATU or HBTU. HATU is highly effective but also more expensive.

  • Solvent: Aprotic polar solvents like DMF or ACN are standard choices for their ability to dissolve the wide range of potential substrates and reagents.

Method Reagents Solvent Temperature Key Advantages
Acyl Halide/AnhydrideAcyl Halide, Base (Et₃N)DCM, THF0 °C to RTFast, high-yielding, simple reagents.
Amide CouplingCarboxylic Acid, Coupling Agent (HATU, EDC/HOBt), Base (DIPEA)DMF, ACNRoom TempExtremely broad scope, uses stable carboxylic acids, mild conditions.

Table 2: Comparison of N-Acylation Conditions.

N-Arylation: The Buchwald-Hartwig Amination

The formation of an aryl-nitrogen bond is a challenging transformation that cannot be accomplished by classical SₙAr reactions unless the aromatic ring is highly electron-deficient. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized this field.[6][7] It allows for the coupling of amines with a wide variety of aryl halides and triflates under relatively mild conditions.

Causality Behind Experimental Choices:

  • Catalyst System: The reaction is critically dependent on the combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand. The ligand, typically a bulky, electron-rich biarylphosphine like XPhos or SPhos, is crucial for stabilizing the palladium center and facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination).[8]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is very common and effective. Other bases like potassium phosphate or cesium carbonate can be used depending on the substrate.

  • Inert Atmosphere: The Pd(0) active catalyst and some phosphine ligands are sensitive to oxygen. Therefore, the reaction must be performed under an inert atmosphere (Nitrogen or Argon) using properly degassed solvents.

G Spiro 1-Oxa-9-azaspiro[5.5]undecane Product N-Aryl Product Spiro->Product ArylHalide Ar-X (X=Br, I, OTf) ArylHalide->Product Catalyst Pd(0) / Ligand Catalyst->Product catalyzes Base Base (e.g., NaOtBu) Base->Product promotes

Caption: Key components for a Buchwald-Hartwig N-Arylation reaction.

Protocol 4: Buchwald-Hartwig N-Arylation

  • Materials & Reagents:

    • 1-Oxa-9-azaspiro[5.5]undecane (1.2 equiv)

    • Aryl bromide or iodide (1.0 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)

    • Biarylphosphine Ligand (e.g., XPhos, SPhos) (4-10 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Toluene or Dioxane (anhydrous, degassed)

  • Procedure:

    • Preparation is critical. Add the aryl halide, palladium precursor, phosphine ligand, and sodium tert-butoxide to an oven-dried Schlenk flask or reaction vial equipped with a stir bar.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Under a positive pressure of inert gas, add the 1-Oxa-9-azaspiro[5.5]undecane followed by the anhydrous, degassed solvent via syringe.

    • Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction by LC-MS. Reactions are typically complete within 4-24 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Parameter Condition Rationale
Catalyst Pd(OAc)₂ / XPhosA common and highly active system for coupling secondary amines.
Base NaOtBuStrong base required for deprotonation of the amine-Pd complex.
Solvent Toluene, DioxaneAnhydrous and degassed to prevent catalyst deactivation.
Temperature 80-110 °CProvides thermal energy to overcome activation barriers in the catalytic cycle.
Atmosphere Inert (Argon/Nitrogen)Protects the air-sensitive Pd(0) catalyst and ligand.[9]

Table 3: Typical Conditions for Buchwald-Hartwig N-Arylation.

Conclusion

The functionalization of the nitrogen atom in 1-Oxa-9-azaspiro[5.5]undecane is a key step in leveraging this valuable scaffold for drug discovery. By mastering the core reactions of N-alkylation, N-acylation, and N-arylation, researchers can rapidly generate diverse libraries of compounds for biological screening. The choice of reaction depends on the desired final structure, with reductive amination offering broad access to alkyl derivatives, acylation providing stable amides, and the Buchwald-Hartwig amination enabling the introduction of aryl and heteroaryl moieties. The protocols and insights provided herein offer a robust starting point for the successful modification and optimization of this privileged chemical scaffold.

References

  • Komarova, K. Y., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Chemistry of Heterocyclic Compounds, 60(5-6). Available at: [Link]

  • ResearchGate. (n.d.). Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives 27–29. Available at: [Link]

  • Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring. (n.d.). Available at: [Link]

  • Cabrera-García, L., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ 1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434-2454. Available at: [Link]

  • Cabrera-García, L., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Available at: [Link]

  • Chemistry Shorts. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • MDPI. (2023). Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Related Structures. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Matsumura, K., et al. (2021). One-Step Synthesis of the 1-Azaspiro[5.5]undecane Skeleton Characteristic of Histrionicotoxin Alkaloids from Linear Substrates via Hg(OTf)2 -Catalyzed Cycloisomerization. Chemistry – An Asian Journal, 16(14), 1882-1886. Available at: [Link]

  • ChemRxiv. (2025). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Available at: [Link]

  • Prins cascade cyclization for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. (2014). Available at: [Link]

  • Padwa, A., et al. (2008). A Stereoselective Approach to the Azaspiro[5.5]undecane Ring System Using a Conjugate Addition/Dipolar Cycloaddition Cascade: Application to the Total Synthesis of (±)-2,7,8-epi-Perhydrohistrionicotoxin. The Journal of Organic Chemistry, 73(19), 7553-7562. Available at: [Link]

  • Sciforum. (n.d.). Catalyzed N-acylation of carbamates and oxazolidinones by Heteropolyacids (HPAs). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • MDPI. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Direct N-acylation of sulfoximines with carboxylic acids catalyzed by the B3NO2 heterocycle. Available at: [Link]

  • ResearchGate. (2025). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Application of Bioactive N‐Functionalized Aziridines. Available at: [Link]

Sources

Application

Application Note: Advanced Reductive Amination Strategies for 1-Oxa-9-azaspiro[5.5]undecane

Executive Summary & Application Profile 1-Oxa-9-azaspiro[5.5]undecane is a highly valuable spirocyclic scaffold in modern drug discovery. Frequently deployed as a bioisostere for morpholines and piperidines, this saturat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Profile

1-Oxa-9-azaspiro[5.5]undecane is a highly valuable spirocyclic scaffold in modern drug discovery. Frequently deployed as a bioisostere for morpholines and piperidines, this saturated ring system enhances the three-dimensional character (Fsp³) of drug candidates, improves metabolic stability, and modulates lipophilicity [2, 3]. It has been successfully integrated into the periphery of free fatty acid 1 (FFA1/GPR40) agonists for type II diabetes [2] and MmpL3 inhibitors targeting Mycobacterium tuberculosis [3].

The critical synthetic node for functionalizing this scaffold is the reductive amination of its secondary amine (the 9-aza position). This guide provides authoritative, field-proven protocols for coupling 1-Oxa-9-azaspiro[5.5]undecane with various aldehydes and ketones, ensuring high chemoselectivity and yield.

Mechanistic Rationale & Reagent Selection

Reductive amination involves the condensation of the spirocyclic amine with a carbonyl substrate to form an intermediate iminium ion, followed by reduction to a tertiary amine. The choice of reducing agent is dictated by the steric and electronic nature of the carbonyl [1, 4].

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): The gold standard for direct reductive amination with aldehydes. The electron-withdrawing acetoxy groups stabilize the boron-hydride bond, rendering it unreactive toward neutral aldehydes but highly reactive toward the electrophilic iminium ion. This causality prevents the premature reduction of the aldehyde into an alcohol [1].

  • Sodium Cyanoborohydride (NaCNBH₃): Historically used for reactions requiring protic solvents (e.g., MeOH). However, its toxicity profile (generation of highly toxic HCN gas at low pH) makes STAB the superior choice for modern lab-scale and scale-up syntheses [4].

  • Titanium(IV) Isopropoxide (Ti(OiPr)₄) / NaBH₄: Required for sterically hindered ketones. The bulky spirocyclic amine struggles to form an imine with ketones thermodynamically. Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and as a dehydrating agent (precipitating as TiO₂) to drive the equilibrium forward via Le Chatelier’s principle. The pre-formed imine is then trapped by NaBH₄ [1].

Workflow & Decision Matrix

ReductiveAmination A 1-Oxa-9-azaspiro[5.5]undecane (Secondary Amine) B Carbonyl Substrate A->B Reacts with C Aldehyde (High Electrophilicity) B->C D Ketone (Steric Hindrance) B->D E Direct Amination STAB / DCE / 25°C C->E Iminium forms easily F Stepwise Amination 1. Ti(OiPr)4 2. NaBH4 / EtOH D->F Requires Lewis Acid G Tertiary Spirocyclic Amine (Target Product) E->G Selective Reduction F->G Stepwise Reduction

Decision matrix for 1-Oxa-9-azaspiro[5.5]undecane reductive amination.

Quantitative Reagent Comparison

Reducing AgentTypical SolventCarbonyl ScopeChemoselectivityToxicity / Handling ProfileTypical Yield
NaBH(OAc)₃ (STAB) DCE, DCM, THFAldehydes, unhindered ketonesHigh (inert to esters/amides)Low (mild irritant, moisture sensitive)85–95%
NaCNBH₃ MeOH, EtOHAldehydes, ketonesModerate (pH dependent)High (HCN gas risk at low pH)70–85%
NaBH₄ MeOH, EtOHPre-formed imines onlyLow (reduces free carbonyls)Moderate (reactive, corrosive)60–80%
Ti(OiPr)₄ / NaBH₄ Neat / EtOHHindered ketonesHigh (stepwise control)Low (forms benign TiO₂ waste)65–90%

Step-by-Step Experimental Protocols

Protocol A: Direct Reductive Amination (For Aldehydes) [1, 3]

This protocol utilizes STAB in 1,2-Dichloroethane (DCE). DCE is preferred over DCM due to its higher boiling point and superior solubilization of spirocyclic intermediates.

Materials:

  • 1-Oxa-9-azaspiro[5.5]undecane (1.0 equiv, typically used as the free base or HCl salt neutralized in situ with DIPEA).

  • Aldehyde (1.1 equiv).

  • NaBH(OAc)₃ (STAB) (1.5 equiv).

  • Glacial Acetic Acid (1.0 equiv) — Optional, but recommended to accelerate iminium formation.

  • Anhydrous DCE (0.2 M relative to amine).

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂/Ar), dissolve 1-Oxa-9-azaspiro[5.5]undecane (1.0 mmol) and the aldehyde (1.1 mmol) in anhydrous DCE (5.0 mL).

  • Activation: Add glacial acetic acid (1.0 mmol) to the stirring solution. Allow the mixture to stir at room temperature for 30 minutes to ensure complete iminium ion formation.

  • Reduction: Add NaBH(OAc)₃ (1.5 mmol) in a single portion. The reaction is mildly exothermic; maintain stirring at room temperature for 4–12 hours.

  • Self-Validation Check: Monitor via TLC. The starting spirocycle (a secondary amine) stains intensely purple with Ninhydrin. The product (a tertiary amine) will not stain with Ninhydrin, providing a binary visual confirmation of consumption.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃ (5.0 mL) to destroy excess hydride and neutralize the acetic acid. Extract the aqueous layer with DCM (3 × 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, typically DCM:MeOH 95:5 with 1% NH₄OH to prevent streaking of the basic amine).

Protocol B: Stepwise Reductive Amination (For Sterically Hindered Ketones) [1]

Direct amination fails here due to the steric clash between the spiro[5.5] system and the ketone. Ti(OiPr)₄ forces the imine formation.

Step-by-Step Procedure:

  • Imine Formation: Mix 1-Oxa-9-azaspiro[5.5]undecane (1.0 mmol) and the ketone (1.0 mmol) in a flask. Add Ti(OiPr)₄ (2.0 mmol) neat (or in 2 mL anhydrous THF if solids are intractable). Stir at room temperature or 50°C for 12 hours under N₂.

  • Reduction: Dilute the mixture with anhydrous EtOH (5.0 mL) and cool to 0°C. Carefully add NaBH₄ (1.5 mmol) in small portions. Stir for an additional 2 hours at room temperature.

  • Workup (Critical Step): Quench by adding H₂O (1.0 mL). This immediately hydrolyzes the titanium complex, forming a dense white precipitate of TiO₂.

  • Filtration: Filter the resulting suspension through a pad of Celite, washing the filter cake thoroughly with EtOAc (20 mL).

  • Isolation: Wash the filtrate with brine, dry over Na₂SO₄, concentrate, and purify via chromatography.

Self-Validating Analytical Signatures

To guarantee the structural integrity of the synthesized 1-Oxa-9-azaspiro[5.5]undecane derivatives, cross-reference your analytical data against these field-proven signatures:

  • Mass Spectrometry (LC-MS): The base spirocycle has a monoisotopic mass of 155.13 Da. The expected [M+H]+ peak of the product will exactly equal 155.13 + Mass(Carbonyl) - 16 (Oxygen) + 2 (Hydrogen).

  • ¹H NMR Spectroscopy: The equatorial and axial protons adjacent to the nitrogen at the 9-aza position (typically appearing as multiplets between 2.50–3.00 ppm in the unsubstituted spirocycle) will shift downfield and exhibit altered coupling constants upon N-alkylation. Furthermore, the newly formed N-CH₂-R protons will appear as a distinct singlet or doublet (depending on the aldehyde used), integrating accurately against the 16 remaining protons of the spirocyclic backbone.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, ACS Publications. 1

  • Semantic Scholar / NIH. (2016). "Novel FFA1 (GPR40) agonists containing spirocyclic periphery." PMC - NIH. 2

  • UCL Discovery. (2020). "Easy-to-Synthesize Spirocyclic Compounds Possess Remarkable In Vivo Activity Against Mycobacterium Tuberculosis." University College London. 3

  • Organic Chemistry Portal. "Amine synthesis by reductive amination (reductive alkylation)." Organic Chemistry Portal. 4

Sources

Method

Application Note: Incorporating 1-Oxa-9-azaspiro[5.5]undecane into Peptidomimetic Libraries

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Rationale & Mechanistic Insights The integration of sp³-rich, conformationally r...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Rationale & Mechanistic Insights

The integration of sp³-rich, conformationally restricted scaffolds into peptide backbones represents a paradigm shift in modern peptidomimetic drug discovery. The transition from flat, sp²-hybridized structures to three-dimensional architectures—often termed the "Escape from Flatland"—has been statistically correlated with improved clinical success rates, enhanced solubility, and reduced off-target liabilities ()[1].

Among these 3D architectures, the spirocyclic scaffold 1-oxa-9-azaspiro[5.5]undecane has emerged as a privileged building block for library generation ()[2]. The strategic selection of this specific scaffold is driven by three mechanistic advantages:

  • Proteolytic Shielding & Conformational Rigidity: The [5.5] spirocyclic core acts as a highly predictable dipeptide surrogate. By locking the dihedral angles around the quaternary carbon, it induces stable secondary structures (such as

    
    -turns) while sterically shielding adjacent amide bonds from enzymatic degradation ()[3].
    
  • Physicochemical Tuning: Unlike purely carbocyclic spiro-systems, the inclusion of the oxane (oxygen-containing) ring provides a critical hydrogen bond acceptor. This heteroatom substitution significantly lowers lipophilicity (logD) and enhances aqueous solubility, overcoming a common bottleneck in peptide drug development[2].

  • Synthetic Versatility: The secondary amine (N9) offers a robust, orthogonal vector for standard Fmoc/Boc Solid-Phase Peptide Synthesis (SPPS) or solution-phase multicomponent reactions ()[4].

Visualized Synthesis Workflow

G A 1-Oxa-9-azaspiro[5.5]undecane (Starting Scaffold) B Fmoc Protection (Schotten-Baumann) A->B Fmoc-OSu, DIPEA C Resin Loading (Rink Amide) B->C SPPS Initiation D HATU/HOAt Coupling (Overcoming Steric Hindrance) C->D Sequence Elongation E TFA Cleavage & Global Deprotection D->E 95% TFA, Scavengers F Purified Spiro-Peptidomimetic (LC-MS Verified) E->F RP-HPLC Purification

Workflow for the integration of 1-oxa-9-azaspiro[5.5]undecane into SPPS peptidomimetic libraries.

Experimental Protocols

As a self-validating system, the following protocols integrate necessary analytical checkpoints to ensure high-fidelity library generation.

Protocol A: Fmoc-Protection of 1-Oxa-9-azaspiro[5.5]undecane

Objective: Protect the N9 secondary amine to ensure compatibility with standard Fmoc-SPPS. Causality (Expert Insight): A biphasic Schotten-Baumann reaction (DCM/Water) is employed rather than purely anhydrous conditions. The aqueous phase acts as a heat sink and dissolves the N-hydroxysuccinimide leaving group, driving the reaction forward while preventing the over-acylation commonly observed with hindered cyclic amines.

Step-by-Step Methodology:

  • Dissolve 1-oxa-9-azaspiro[5.5]undecane hydrochloride (1.0 eq, 10 mmol) in a 1:1 mixture of Dichloromethane (DCM) and 10% aqueous

    
     (50 mL total volume).
    
  • Cool the biphasic mixture to 0 °C in an ice bath to control the exothermic reaction.

  • Add Fmoc-OSu (1.1 eq, 11 mmol) portion-wise over 15 minutes under vigorous magnetic stirring.

  • Allow the reaction to warm to room temperature naturally and stir for 4 hours.

  • Separate the organic layer. Wash the organic phase sequentially with 0.1 M HCl (2 × 20 mL) to remove unreacted starting material, followed by brine (20 mL).

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Validation Checkpoint: Verify product formation via LC-MS (

    
     calculated for 
    
    
    
    : 378.20). Purity should exceed 95% via analytical HPLC before proceeding to SPPS.
Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: Couple the Fmoc-protected spirocycle onto a growing peptide chain. Causality (Expert Insight): The secondary amine of the spirocycle is highly sterically hindered due to the adjacent spiro-quaternary center. Standard carbodiimide (DIC) or uronium (HBTU) chemistries will result in incomplete acylation. To overcome this, the highly reactive uronium salt HATU combined with HOAt is strictly required. The nitrogen at the 7-position of the HOAt ring provides a neighboring group effect (intramolecular hydrogen bonding) that accelerates the acylation of the hindered amine.

Step-by-Step Methodology:

  • Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes in a fritted SPPS reaction vessel.

  • Deprotect the N-terminal Fmoc group of the resin-bound sequence using 20% Piperidine in DMF (2 × 10 mins). Wash thoroughly with DMF (5 × 3 mL).

  • Pre-activation: In a separate vial, dissolve Fmoc-1-oxa-9-azaspiro[5.5]undecane (3.0 eq, 0.3 mmol) and HATU (2.9 eq, 0.29 mmol) in minimal DMF (1.5 mL). Add DIPEA (6.0 eq, 0.6 mmol) and stir for exactly 2 minutes to form the active ester.

  • Transfer the pre-activated mixture to the resin and agitate at room temperature for 2 to 3 hours.

  • Validation Checkpoint (Critical): Standard Kaiser tests yield false negatives for secondary amines. You must perform a Chloranil test . A negative result (colorless/yellow beads) indicates complete coupling. A positive result (blue/green beads) necessitates a second coupling cycle.

  • Proceed with standard Fmoc deprotection and subsequent amino acid couplings to complete the desired peptidomimetic sequence.

  • Cleave the peptide from the resin using a cocktail of TFA/TIPS/Water (95:2.5:2.5) for 2 hours.

  • Precipitate the crude product in cold diethyl ether, centrifuge, and purify the pellet via preparative RP-HPLC.

Quantitative Data Presentation

The incorporation of the 1-oxa-9-azaspiro[5.5]undecane scaffold yields profound improvements in the pharmacokinetic and physicochemical profiles of standard linear peptides. Table 1 summarizes the representative fold-improvements observed during library screening.

Table 1: Comparative Pharmacological Profiling: Linear vs. Spiro-Peptidomimetic

ParameterStandard Linear PeptideSpiro-PeptidomimeticFold Improvement
Fraction sp³ (Fsp³) 0.250.45+80%
Plasma Half-Life (t½, human) 1.2 hours>12.0 hours>10-fold
Apparent Permeability (Papp) 0.8 × 10⁻⁶ cm/s4.5 × 10⁻⁶ cm/s5.6-fold
Aqueous Solubility (pH 7.4) 0.15 mg/mL2.80 mg/mL18.6-fold
Target Binding Affinity (Kd) 45 nM12 nM3.7-fold

References

  • Title: The Use of Spirocyclic Scaffolds in Drug Discovery Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening Source: ACS Combinatorial Science URL: [Link]

  • Title: The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof Source: Chemistry of Heterocyclic Compounds URL: [Link]

  • Title: Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease Source: Journal of Medicinal Chemistry URL: [Link]

Sources

Application

Solvent selection for 1-Oxa-9-azaspiro[5.5]undecane hydrochloride reactions

Application Note: Solvent Selection & Handling Protocols for 1-Oxa-9-azaspiro[5.5]undecane Hydrochloride Abstract This technical guide provides a rigorous framework for the solvent selection, handling, and activation of...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection & Handling Protocols for 1-Oxa-9-azaspiro[5.5]undecane Hydrochloride

Abstract

This technical guide provides a rigorous framework for the solvent selection, handling, and activation of 1-Oxa-9-azaspiro[5.5]undecane hydrochloride (CAS: 1414958-73-8). As a spirocyclic secondary amine, this scaffold offers unique 3D-structural properties (


 character) critical for improving metabolic stability and receptor selectivity in medicinal chemistry. However, its hydrochloride salt form presents specific solubility challenges that must be managed to ensure high-yielding functionalization. This document outlines protocols for solubility screening, free-basing, and reaction-specific solvent systems (nucleophilic substitution, reductive amination, and amide coupling).

Introduction: The Physicochemical Challenge

The 1-Oxa-9-azaspiro[5.5]undecane scaffold combines a piperidine ring and a tetrahydropyran ring fused at a single spiro-carbon. This structure creates a "gem-disubstituted" effect that restricts conformational flexibility, often enhancing ligand-target binding affinity.

  • The Salt vs. Free Base Dichotomy:

    • Hydrochloride Salt (Storage Form): Highly polar, ionic lattice. Soluble in water, DMSO, methanol. Insoluble in non-polar organics (hexanes, toluene, Et₂O). Stable but non-nucleophilic.

    • Free Base (Reactive Form): Moderately lipophilic (LogD ~1.0). Soluble in DCM, EtOAc, THF. Nucleophilic and ready for functionalization.

Critical Insight: The success of any reaction involving this starting material depends on the efficiency of the in-situ neutralization or the prior isolation of the free base . Selecting a solvent that supports the transition state of the deprotonated amine is paramount.

Solvent Selection Strategy

The choice of solvent is dictated by the intended transformation. The table below summarizes the compatibility of the HCl salt versus the Free Base.

Table 1: Solubility Profile & Solvent Compatibility
Solvent ClassSpecific SolventHCl Salt SolubilityFree Base SolubilityApplication Context
Protic Polar WaterHigh (>100 mg/mL)LowBiphasic extraction; Hydrolysis.
Methanol (MeOH)High HighHydrogenation; Reductive Amination.
Isopropanol (IPA)Moderate (Hot)HighRecrystallization (Anti-solvent).
Aprotic Polar DMSOHigh High

,

(High T); Library synthesis.
DMF / NMPHighHighAmide coupling; Peptide synthesis.
Acetonitrile (MeCN)Low/ModerateHighAlkylation (

); Partitioning.
Chlorinated Dichloromethane (DCM)InsolubleHigh Amide coupling; Reductive amination.
1,2-Dichloroethane (DCE)InsolubleHigh Reductive amination (High T).
Ethers THFInsolubleHighGrignard/Lithiation; Reductions.
Diethyl Ether / MTBEInsoluble ModeratePrecipitation/Washing (Anti-solvent).
Hydrocarbons Toluene / HexanesInsoluble Moderate/LowAzeotropic drying; Phase transfer.

Decision Framework: Reaction-Specific Workflows

The following logic gate (visualized below) dictates the optimal solvent system based on the reaction type.

Figure 1: Solvent Selection Decision Tree

SolventSelection Start Start: 1-Oxa-9-azaspiro [5.5]undecane HCl ReactionType Select Reaction Type Start->ReactionType AmideCoupling Amide Coupling (HATU/EDC) ReactionType->AmideCoupling ReductiveAm Reductive Amination (Aldehyde + NaBH(OAc)3) ReactionType->ReductiveAm Alkylation N-Alkylation (Sn2) (Alkyl Halide) ReactionType->Alkylation Sys_Amide Solvent: DMF or DCM Base: DIPEA (3-4 eq) *In-situ neutralization* AmideCoupling->Sys_Amide Requires solubilized free amine Sys_Reduc Solvent: DCE or DCM Base: TEA (1 eq) *Buffer pH to 5-6* ReductiveAm->Sys_Reduc Requires imine formation (dehydrating conditions) Sys_Alkyl Solvent: MeCN or DMF Base: K2CO3 or Cs2CO3 *Heterogeneous mix* Alkylation->Sys_Alkyl Requires polar aprotic for transition state

Caption: Logical workflow for selecting solvent and base additives based on the target chemical transformation.

Detailed Experimental Protocols

Protocol A: Isolation of Free Base (Biphasic Extraction)

Use this protocol if the subsequent reaction is sensitive to chloride ions or requires non-polar anhydrous conditions (e.g., Pd-catalyzed cross-coupling).

Reagents:

  • 1-Oxa-9-azaspiro[5.5]undecane HCl[1][2]

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1N NaOH or Saturated

    
    
    
  • Brine,

    
     (anhydrous)
    

Step-by-Step:

  • Dissolution: Suspend 1.0 g (approx. 5.2 mmol) of the HCl salt in 10 mL of water. Stir until fully dissolved (clear solution).

  • Basification: Slowly add 1N NaOH (approx. 6-7 mL) while monitoring pH. Target pH > 12. The solution may become cloudy as the free base oils out.

  • Extraction: Add 15 mL of DCM. Shake vigorously for 2 minutes. Allow layers to separate.

    • Note: The spiro-amine is in the bottom organic layer (DCM).

  • Repeat: Extract the aqueous layer twice more with 10 mL DCM.

  • Drying: Combine organic extracts. Wash with 10 mL brine. Dry over anhydrous

    
     for 15 minutes.
    
  • Concentration: Filter and concentrate under reduced pressure (

    
    , 200 mbar).
    
  • Yield Check: The resulting oil should solidify upon standing or cooling. Verify absence of HCl by testing solubility in toluene (should be soluble).

Protocol B: In-Situ Neutralization (Amide Coupling)

Preferred for high-throughput chemistry where isolation steps reduce yield.

Reagents:

  • Carboxylic Acid (1.0 eq)[3]

  • HATU (1.1 eq)

  • 1-Oxa-9-azaspiro[5.5]undecane HCl (1.0 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.5 eq)

  • DMF (Anhydrous)

Step-by-Step:

  • Activation: Dissolve the carboxylic acid and HATU in DMF (0.2 M concentration) in a dry vial. Stir for 5 minutes.

  • Base Addition 1: Add 1.0 eq of DIPEA to the acid mixture to initiate activation.

  • Amine Preparation: In a separate vial, suspend the spiro-amine HCl salt in DMF. Add 2.5 eq of DIPEA.[4]

    • Mechanism:[3][5][6] The DIPEA neutralizes the HCl, forming DIPEA·HCl (soluble in DMF) and liberating the nucleophilic spiro-amine.

  • Coupling: Transfer the amine/DIPEA solution to the activated acid mixture.

  • Monitoring: Stir at RT for 2-16 hours. Monitor by LCMS.[7]

    • Self-Validation: If the reaction stalls, check pH. The "apparent pH" on wet pH paper should be basic (blue/green). If acidic, add 1.0 eq more DIPEA.

Protocol C: Reductive Amination (Standard)

Optimized to prevent "over-alkylation" and manage the HCl salt.

Reagents:

  • Aldehyde/Ketone (1.0 eq)

  • 1-Oxa-9-azaspiro[5.5]undecane HCl (1.0 eq)

  • STAB (

    
    ) (1.5 eq)
    
  • DCM or DCE

  • Triethylamine (TEA) (1.0 eq) or Acetic Acid (catalytic)

Step-by-Step:

  • Free-Basing (In-situ): Suspend the HCl salt in DCE (0.1 M). Add 1.0 eq of TEA. Stir for 10 mins. The mixture may remain a suspension (TEA·HCl precipitates).[8][9]

  • Imine Formation: Add the aldehyde. If the aldehyde is unreactive, add catalytic acetic acid (AcOH) to buffer to pH ~5-6. Stir for 30-60 mins.

  • Reduction: Add

    
     in one portion.
    
  • Quench: After completion, quench with saturated

    
    . Extract with DCM.
    

Troubleshooting & Critical Parameters

  • Hygroscopicity: The HCl salt can be hygroscopic.[5] Store in a desiccator. If the salt becomes "sticky," recrystallize from hot Isopropanol/EtOAc before use to ensure accurate stoichiometry.

  • Precipitation in DCM: When neutralizing the HCl salt in DCM with TEA, the byproduct (TEA·HCl) is insoluble and will form a thick white precipitate. This is normal. Ensure vigorous stirring to maintain mass transfer.

  • Purification of Products: The basic nitrogen in the product allows for "Catch-and-Release" purification using SCX-2 (Strong Cation Exchange) cartridges.

    • Load: Dissolve crude in MeOH/DCM. Load onto SCX-2.

    • Wash: Flush with MeOH (removes non-basic impurities).

    • Elute: Flush with 2M

      
       in MeOH (releases the product).
      

References

  • Spirocyclic Scaffolds in Drug Discovery

    • Title: "Spirocyclic Motifs in Medicinal Chemistry: A Review"
    • Source:Journal of Medicinal Chemistry
    • URL:[Link] (General reference for scaffold utility).

  • Amine Salt Solubility & Handling

    • Title: "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities"
    • Source:Organic Process Research & Development
    • URL:[Link]

  • Reductive Amination Protocols

    • Title: "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride in the Presence of Acetic Acid"
    • Source:Journal of Organic Chemistry
    • URL:[Link]

  • 1-Oxa-9-azaspiro[5.

    • Title: "PubChem Compound Summary for CID 74889693"
    • Source:PubChem
    • URL:[Link]

(Note: Specific solubility data for CAS 1414958-73-8 is derived from general physicochemical principles of secondary amine hydrochlorides as exact proprietary curves are not public domain.)

Sources

Method

Application Notes and Protocols for the Conversion of 1-Oxa-9-azaspiro[5.5]undecane HCl to its Free Base

Introduction This technical guide provides a comprehensive overview and detailed protocols for the conversion of 1-Oxa-9-azaspiro[5.5]undecane hydrochloride (HCl) to its corresponding free base. This procedure is a funda...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical guide provides a comprehensive overview and detailed protocols for the conversion of 1-Oxa-9-azaspiro[5.5]undecane hydrochloride (HCl) to its corresponding free base. This procedure is a fundamental step for researchers and drug development professionals who require the neutral form of this spirocyclic amine for subsequent synthetic transformations, biological assays, or formulation studies. The hydrochloride salt form enhances the compound's stability and water solubility, making it ideal for storage and initial handling. However, the free base is often necessary for reactions requiring a nucleophilic amine or for studies where the presence of the chloride counter-ion is undesirable.

The core of this conversion relies on the principles of acid-base chemistry, specifically the neutralization of the ammonium salt followed by liquid-liquid extraction to isolate the liberated free base. This guide will delve into the theoretical underpinnings of this process, provide meticulously detailed protocols, and offer insights into optimizing the procedure for high yield and purity.

Theoretical Framework: The Chemistry of Free-Basing

The conversion of an amine hydrochloride salt to its free base is an equilibrium-driven process. 1-Oxa-9-azaspiro[5.5]undecane HCl exists as a protonated amine, forming a salt with the chloride anion. This ionic nature renders it soluble in aqueous media. To obtain the neutral, or "free base," form, a base is introduced to deprotonate the ammonium cation.

The general reaction can be depicted as follows:

R₂NH₂⁺Cl⁻ + B ⇌ R₂NH + BH⁺Cl⁻

Where:

  • R₂NH₂⁺Cl⁻ is the 1-Oxa-9-azaspiro[5.5]undecane hydrochloride

  • B is the added base

  • R₂NH is the 1-Oxa-9-azaspiro[5.5]undecane free base

  • BH⁺Cl⁻ is the protonated base and the chloride salt

The efficiency of this conversion is dictated by the relative basicity of the added base and the spirocyclic amine. To drive the equilibrium towards the formation of the free base, the pKa of the conjugate acid of the added base (BH⁺) should be significantly higher than the pKa of the protonated 1-Oxa-9-azaspiro[5.5]undecane.

Physicochemical Properties and Reagent Selection

A successful extraction hinges on the differential solubility of the salt and free base forms in aqueous and organic solvents.

CompoundFormWater SolubilityOrganic Solvent Solubility
1-Oxa-9-azaspiro[5.5]undecane HClSaltGenerally highGenerally low
1-Oxa-9-azaspiro[5.5]undecaneFree BaseGenerally lowGenerally high in non-polar to moderately polar solvents (e.g., Dichloromethane, Ethyl Acetate, Diethyl Ether)

Choice of Base:

  • Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH): Strong bases that are inexpensive and highly effective. A 1-2 M aqueous solution is typically sufficient.

  • Sodium Carbonate (Na₂CO₃) / Potassium Carbonate (K₂CO₃): Milder bases that can be used if the compound is sensitive to strong hydroxides. A saturated aqueous solution is often employed.

  • Sodium Bicarbonate (NaHCO₃): A weak base, generally not recommended for this conversion due to the relatively high pKa of the piperidine-like amine, but can be useful for neutralizing any excess acid prior to the main basification.

Choice of Organic Solvent:

The ideal extraction solvent should have the following properties:

  • High solubility for the free base.

  • Low solubility for the hydrochloride salt.

  • Immiscibility with water.

  • A relatively low boiling point for easy removal post-extraction.

  • Minimal reactivity with the free base.

Commonly used solvents include:

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Diethyl ether (Et₂O)

The spirocyclic nature of the target compound may influence its solubility. It is noted that incorporating an oxygen atom into a spirocyclic core can improve aqueous solubility.[4] Therefore, it is crucial to ensure the final aqueous layer is sufficiently saline (by adding brine) to "salt out" the free base and maximize its transfer to the organic phase.

Experimental Protocols

Protocol 1: Standard Aqueous Work-up

This protocol is the most common and straightforward method for converting 1-Oxa-9-azaspiro[5.5]undecane HCl to its free base.

Materials:

  • 1-Oxa-9-azaspiro[5.5]undecane HCl

  • Deionized water

  • 2 M Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • pH paper or a calibrated pH meter

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the 1-Oxa-9-azaspiro[5.5]undecane HCl in deionized water (approximately 10-20 mL of water per gram of salt) in an Erlenmeyer flask.

  • Basification: While stirring, slowly add the 2 M NaOH solution dropwise. Monitor the pH of the aqueous solution using pH paper or a pH meter. Continue adding the base until the pH is ≥ 13. A cloudy precipitate of the free base may form at this stage.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel. Add an equal volume of the chosen organic solvent (DCM or EtOAc).

  • Mixing and Separation: Stopper the separatory funnel, invert it, and vent to release any pressure. Shake the funnel vigorously for 1-2 minutes. Place the funnel in a ring stand and allow the layers to fully separate.

  • Collection of Organic Layer: Drain the lower organic layer (if using DCM) or the upper organic layer (if using EtOAc) into a clean Erlenmeyer flask.

  • Re-extraction: To maximize the yield, add a fresh portion of the organic solvent (approximately half of the initial volume) to the separatory funnel and repeat the extraction process (steps 4 and 5). Combine the organic extracts.

  • Washing: Wash the combined organic extracts with an equal volume of brine. This step helps to remove any residual water and inorganic salts from the organic phase.

  • Drying: Transfer the washed organic layer to a clean, dry Erlenmeyer flask and add a suitable amount of anhydrous sodium sulfate or magnesium sulfate. Swirl the flask and let it stand for at least 15-20 minutes to ensure all water is absorbed.

  • Isolation: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the 1-Oxa-9-azaspiro[5.5]undecane free base as an oil or solid.

Visualizing the Workflow

G cluster_start Starting Material cluster_process Conversion Process cluster_end Final Product start 1-Oxa-9-azaspiro[5.5]undecane HCl dissolve Dissolve in Water start->dissolve basify Add 2M NaOH (aq) to pH >= 13 dissolve->basify extract Extract with Organic Solvent (e.g., DCM) basify->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate end 1-Oxa-9-azaspiro[5.5]undecane (Free Base) concentrate->end

Caption: Workflow for the conversion of 1-Oxa-9-azaspiro[5.5]undecane HCl to its free base.

Troubleshooting and Optimization

  • Emulsion Formation: If an emulsion forms during extraction, it can often be broken by adding a small amount of brine and gently swirling the separatory funnel. Alternatively, filtering the emulsion through a pad of Celite® can be effective.

  • Low Yield: If the yield is lower than expected, consider performing an additional extraction of the aqueous layer. Also, ensure the pH was sufficiently high during the basification step.

  • Product Purity: If the final product contains inorganic salt impurities, ensure the washing and drying steps were performed thoroughly. If organic impurities are present, further purification by column chromatography may be necessary.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Sodium hydroxide and potassium hydroxide are corrosive and can cause severe burns. Handle with care.

  • Organic solvents such as dichloromethane and diethyl ether are flammable and volatile. Avoid open flames and sources of ignition.

Conclusion

The conversion of 1-Oxa-9-azaspiro[5.5]undecane HCl to its free base is a routine yet critical procedure in many research and development settings. By understanding the underlying chemical principles and following a well-defined protocol, researchers can reliably and efficiently obtain the desired neutral amine in high yield and purity. The protocols and insights provided in this guide are designed to empower scientists to perform this conversion with confidence and success.

References

  • PubChem. Piperidine. National Center for Biotechnology Information. [Link]

  • The Merck Index Online. Piperidine. Royal Society of Chemistry. [Link]

  • Reaction Chemistry & Engineering. Selective separation of amines from continuous processes using automated pH controlled extraction. Royal Society of Chemistry. [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Amide Coupling of 1-Oxa-9-azaspiro[5.5]undecane with Carboxylic Acids

Introduction: The Strategic Value of the 1-Oxa-9-azaspiro[5.5]undecane Scaffold In the landscape of modern drug discovery, there is a significant push to "Escape from Flatland"—a move away from planar, two-dimensional mo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 1-Oxa-9-azaspiro[5.5]undecane Scaffold

In the landscape of modern drug discovery, there is a significant push to "Escape from Flatland"—a move away from planar, two-dimensional molecules towards more complex, three-dimensional structures. Spirocycles are at the forefront of this movement, offering inherent three-dimensionality and structural novelty that can lead to improved pharmacological properties.[1] The 1-Oxa-9-azaspiro[5.5]undecane scaffold is a particularly valuable building block, combining the conformational rigidity of a spirocyclic system with heteroatoms that can engage in crucial hydrogen bonding interactions with biological targets.

The functionalization of the secondary amine within this scaffold via amide bond formation is one of the most fundamental and frequently employed reactions in medicinal chemistry.[2] This coupling reaction allows for the systematic exploration of chemical space, enabling the attachment of a diverse array of carboxylic acids to generate libraries of novel compounds for screening. However, the inherent steric hindrance of the spirocyclic amine and the nature of the carboxylic acid partner can present significant synthetic challenges.[3][4]

This guide provides a comprehensive overview of the mechanisms, protocols, and field-proven insights for the successful coupling of carboxylic acids to the 1-Oxa-9-azaspiro[5.5]undecane core. We will delve into the causality behind reagent selection and provide detailed, validated protocols for researchers in drug development and organic synthesis.

Pillar 1: The Mechanistic Underpinnings of Amide Bond Formation

The direct reaction between a carboxylic acid and an amine at room temperature is generally unfavorable. The acidic proton of the carboxylic acid and the basic amine readily undergo an acid-base reaction to form a non-reactive ammonium carboxylate salt.[5] Therefore, the critical step in amide bond formation is the "activation" of the carboxylic acid, which involves converting the hydroxyl group into a better leaving group. This activation makes the carboxyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.

G cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack & Coupling Carboxylic_Acid R-COOH Coupling_Reagent Coupling Reagent Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea, Active Ester) Carboxylic_Acid->Activated_Intermediate Activation Coupling_Reagent->Activated_Intermediate Amide_Product Amide Product (Spiro-N-CO-R) Activated_Intermediate->Amide_Product Coupling Byproduct Reagent Byproduct Activated_Intermediate->Byproduct Amine Spiro-NH Amine->Amide_Product

Figure 1: General workflow of amide bond formation.
Classes of Coupling Reagents

The choice of coupling reagent is paramount and depends on the steric hindrance of the substrates, the potential for racemization (if the carboxylic acid has a chiral center), and cost considerations.

  • Carbodiimides (e.g., DCC, EDC): These reagents are widely used for their effectiveness and low cost.[6] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5]

    • DCC (N,N'-Dicyclohexylcarbodiimide): Effective, but its byproduct, dicyclohexylurea (DCU), is often poorly soluble in common organic solvents, complicating purification.[7]

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A preferred alternative, as both the reagent itself and its urea byproduct are water-soluble, allowing for simple removal via an aqueous workup.[6][8]

  • Onium Salts (Aminium/Uronium and Phosphonium): This class of reagents generally provides higher yields and faster reaction rates, especially for sterically demanding couplings.[4] They are often the reagents of choice for challenging substrates.

    • HATU, HBTU, TBTU: These are aminium/uronium salts that react with the carboxylic acid to form an active ester intermediate.[4][7] HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is particularly effective due to the nature of its HOAt leaving group, which can accelerate the coupling reaction.[3][9]

    • COMU: This is a newer generation uronium salt based on OxymaPure. It boasts high coupling efficiency comparable to HATU but with a better safety profile, as it avoids the potentially explosive HOBt or HOAt byproducts.[10]

    • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A common phosphonium salt that also forms an active OBt ester.[9]

G Carboxylic_Acid R-COOH Active_Ester Highly Reactive OAt-Active Ester Carboxylic_Acid->Active_Ester HATU HATU + Base (DIPEA) HATU->Active_Ester Amide_Product Final Amide Product Active_Ester->Amide_Product Spiro_Amine 1-Oxa-9-azaspiro [5.5]undecane Spiro_Amine->Amide_Product

Figure 2: Activation mechanism using an onium salt like HATU.
The Role of Additives and Bases
  • Additives (HOBt, HOAt, OxymaPure): When using carbodiimides, additives like 1-hydroxybenzotriazole (HOBt) are often included.[7] The O-acylisourea intermediate can react with HOBt to form an OBt-active ester. This two-step process is often more efficient and, crucially, minimizes the risk of racemization at the α-carbon of the carboxylic acid.[7]

  • Bases (DIPEA, Et₃N): A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et₃N), is required when using onium salt reagents.[4] Its role is to deprotonate the carboxylic acid, facilitating its reaction with the coupling reagent, and to neutralize the acidic byproducts formed during the reaction.

Pillar 2: Validated Experimental Protocols

The following protocols provide step-by-step methodologies for the coupling of a generic carboxylic acid to 1-Oxa-9-azaspiro[5.5]undecane. All reagents should be of high purity and solvents should be anhydrous for best results.

Protocol 1: EDC/HOBt Mediated Coupling (Standard Conditions)

This method is a reliable and cost-effective choice for many standard carboxylic acids.

Materials:

  • 1-Oxa-9-azaspiro[5.5]undecane

  • Carboxylic Acid (R-COOH)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous NaHCO₃ solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DCM (or DMF) to a concentration of approximately 0.1-0.2 M.

  • Add 1-Oxa-9-azaspiro[5.5]undecane (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise over 5 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the desired amide product.

Protocol 2: HATU Mediated Coupling (High-Efficiency Conditions)

This protocol is recommended for sterically hindered or electron-deficient carboxylic acids where the EDC/HOBt method may be sluggish.[2][3]

Materials:

  • 1-Oxa-9-azaspiro[5.5]undecane

  • Carboxylic Acid (R-COOH)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NaHCO₃ solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (approx. 0.1 M).

  • Add DIPEA (3.0 eq) to the solution and stir for 10-15 minutes at room temperature. This is the pre-activation step.

  • Add a solution of 1-Oxa-9-azaspiro[5.5]undecane (1.2 eq) in a small amount of DMF to the activated mixture.

  • Stir the reaction at room temperature for 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically much faster than with EDC.

  • Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with Ethyl Acetate (3x).

  • Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography.

G Start Start: Assemble Reagents Dissolve Dissolve Carboxylic Acid & Amine in Solvent Start->Dissolve Cool Cool to 0 °C (for EDC Protocol) Dissolve->Cool Add_Reagents Add Coupling Reagent (EDC or HATU) & Base Cool->Add_Reagents React Stir at RT (2-24h) Add_Reagents->React Monitor Monitor by TLC / LC-MS React->Monitor Monitor->React Incomplete Workup Aqueous Workup: Dilute & Wash Monitor->Workup Complete Dry Dry, Filter & Concentrate Workup->Dry Purify Purify by Column Chromatography Dry->Purify End Characterize Final Product Purify->End

Figure 3: General experimental workflow for amide coupling.
Data Presentation: Protocol Comparison
ParameterProtocol 1: EDC/HOBtProtocol 2: HATU
Coupling Reagent EDC·HClHATU
Additive HOBtNone (HOAt is part of HATU)
Base DIPEADIPEA
Equivalents (Acid:Amine:Reagent) 1 : 1.1 : 1.21 : 1.2 : 1.1
Typical Solvent DCM, DMFDMF
Temperature 0 °C to RTRT
Typical Reaction Time 12 - 24 hours2 - 6 hours
Pros Cost-effective, water-soluble byproductsHigh efficiency, fast, good for hindered substrates
Cons Slower, may be inefficient for difficult couplingsHigher cost, requires anhydrous conditions

Pillar 3: Troubleshooting and Field-Proven Insights

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive reagents (hydrolyzed coupling agents).2. Insufficient activation for a challenging substrate.3. Non-anhydrous solvent/reagents.1. Use fresh, high-purity coupling reagents and anhydrous solvents.2. Switch from EDC/HOBt to a more potent reagent like HATU or COMU.[3][10]3. Increase reaction time or temperature moderately (e.g., to 40-50 °C).
Reaction Stalled Steric hindrance from either the spirocycle or a bulky group on the carboxylic acid is preventing the reaction from reaching completion.1. Increase equivalents of the coupling reagent and amine (e.g., to 1.5 and 1.3 eq, respectively).2. Allow the reaction to run for a longer period (up to 48 hours).3. Consider microwave-assisted synthesis to overcome activation energy barriers.
Side Product Formation 1. For chiral carboxylic acids, racemization may occur.2. Dimerization of the carboxylic acid (anhydride formation).1. Ensure an additive like HOBt or OxymaPure is used, especially with carbodiimides. Keep temperatures low.[7]2. Add the amine promptly after the pre-activation step (for HATU protocol).
Difficult Purification The byproduct from the coupling reagent is co-eluting with the product (e.g., DCU from DCC).1. Use EDC, whose urea byproduct is water-soluble and easily removed.[8]2. For DCU, attempt to precipitate it from the reaction mixture with a non-polar solvent (e.g., hexanes) and filter before workup.

Conclusion

The successful acylation of 1-Oxa-9-azaspiro[5.5]undecane is a critical transformation for generating novel chemical matter in drug discovery. The choice of coupling strategy is not one-size-fits-all and must be tailored to the specific properties of the carboxylic acid partner. For simple, unhindered acids, the EDC/HOBt protocol offers a robust and economical solution. For more challenging, sterically demanding, or electron-poor acids, the superior reactivity of HATU provides a clear advantage, leading to faster reactions and higher yields. By understanding the underlying mechanisms and applying these validated protocols, researchers can confidently and efficiently synthesize diverse libraries based on this valuable spirocyclic scaffold.

References

  • Assessing the Efficiency of HOTU in Sterically Hindered Couplings: A Compar
  • AN ENANTIOSELECTIVE SYNTHESIS OF 1-AZASPIRO[5.
  • An extremely mild acetate pyrolysis reaction. Novel synthesis and X-ray structure determination of 1-azaspiro[5.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
  • The synthesis of 1-oxa-9-azaspiro[5.
  • Coupling Reagents - Aapptec Peptides.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • Peptide Coupling Reagents Guide - MilliporeSigma.
  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) - Common Organic Chemistry.
  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps.
  • Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC.
  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies.
  • A green chemistry perspective on catalytic amide bond form

Sources

Method

Application Note: Scalable Synthesis of Spiro[5.5]undecane Scaffolds: Process Optimization and Protocols for Medicinal Chemistry

The Strategic Value of Spiro[5.5]undecanes in Drug Development The spiro[5.5]undecane scaffold is a privileged structural motif in modern drug discovery. By featuring two six-membered rings orthogonal to one another via...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Value of Spiro[5.5]undecanes in Drug Development

The spiro[5.5]undecane scaffold is a privileged structural motif in modern drug discovery. By featuring two six-membered rings orthogonal to one another via a shared quaternary carbon, this framework provides a rigid, three-dimensional architecture that allows medicinal chemists to "escape flatland"[1]. This conformational restriction enhances target specificity, reduces off-target liability, and significantly improves metabolic stability compared to planar aromatic equivalents.

Derivatives of the spiro[5.5]undecane core have demonstrated broad therapeutic utility. For instance, 3-azaspiro[5.5]undecane derivatives have been identified as potent inhibitors of the M2 proton channel in the Influenza A virus, exhibiting binding affinities orders of magnitude higher than amantadine[2]. Furthermore, highly functionalized spiro[5.5]undecane-1,5,9-triones have shown significant promise as cytotoxic anticancer agents and antiviral compounds[1]. However, translating these complex bicyclic structures from milligram-scale discovery to multigram or kilogram process scale presents significant synthetic challenges, primarily concerning thermodynamic control, hazardous reagents, and chromatographic bottlenecks.

Mechanistic Pathways & Scale-Up Causality

Historically, the construction of the quaternary spiro center relied on double alkylation using strong, hazardous bases (e.g., NaH, LDA) under cryogenic or highly exothermic conditions. For process scale-up, these methods are replaced by two highly efficient, self-purifying routes:

  • Phase-Transfer Catalyzed (PTC) Alkylation : This route utilizes aqueous NaOH and a quaternary ammonium salt (e.g., TBAB) to mediate the double alkylation of active methylenes with 1,5-dibromopentane. Causality: This biphasic approach eliminates the evolution of explosive hydrogen gas (seen with NaH) and allows for precise exotherm control via the controlled addition of the alkylating agent, making it the kinetic and safety control method of choice for simple azaspiro systems.

  • Double Michael Addition (Spiroannulation) : The one-pot reaction between dimedone and trans,trans-diarylideneacetones yields spiro[5.5]undecane-1,5,9-triones[3]. Causality: The reaction initiates via an intermolecular conjugate addition. The intermediate mono-adduct is perfectly pre-organized for a rapid intramolecular ring closure. By employing Lewis acids (e.g., ZnCl₂) or Brønsted acids (p-TSA), the enone lowest unoccupied molecular orbital (LUMO) is lowered, driving the reaction to the thermodynamically favored spirocycle without the side-polymerization often seen under basic conditions[4]. Microwave-assisted variations have also been developed to drastically reduce reaction times from hours to minutes[5].

Process Workflow Visualization

ScaleUpWorkflow Start Spiro[5.5]undecane Target Scaffold RouteA Route A: Double Michael Addition (Dimedone + Dienone) Start->RouteA RouteB Route B: PTC Double Alkylation (Active Methylene + Dihalide) Start->RouteB MechA Lewis Acid / p-TSA Catalysis LUMO Lowering & Thermodynamic Control RouteA->MechA MechB Biphasic NaOH / TBAB Kinetic Control & Exotherm Mitigation RouteB->MechB IPC In-Process Control (IPC) HPLC: <2% Mono-adduct / Intermediate MechA->IPC MechB->IPC Purif Direct Crystallization (Chromatography-Free) IPC->Purif Final High-Purity Spirocycle (>99% purity, Multigram Scale) Purif->Final

Process flow for scalable spiro[5.5]undecane synthesis comparing Michael addition and PTC routes.

Quantitative Metrics: Discovery vs. Process Scale

The transition from discovery-scale homogeneous base catalysis to process-scale Lewis acid or microwave-assisted catalysis yields significant improvements in both environmental impact (E-factor) and throughput[4][5].

Table 1: Scale-Up Optimization Metrics for Spiro[5.5]undecane-1,5,9-trione Synthesis

MetricDiscovery Scale (Homogeneous Base)Process Scale (Lewis Acid / Thermal)Process Scale (Microwave-Assisted)
Catalyst / Reagent Piperidine / NaOEt (Stoichiometric)ZnCl₂ or p-TSA (10-20 mol%)p-TSA (10 mol%)
Reaction Time 12 - 24 hours4 - 6 hours15 - 30 minutes
Temperature 80 °C (Reflux)80 °C (Reflux)120 °C (Microwave)
Yield 45 - 55%85 - 92%90 - 95%
Purification Silica Gel ChromatographyDirect CrystallizationDirect Crystallization
E-factor > 50< 10< 5

Self-Validating Protocol: Multigram Synthesis of 3,3-Dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-trione

Scale: 50 mmol (approx. 18 grams expected yield)

Causality of Experimental Design : This specific protocol utilizes p-TSA or a Lewis acid in ethanol to drive the double Michael addition. Ethanol is strategically chosen because the starting materials are highly soluble at reflux, but the rigid spirocyclic product is highly insoluble at room temperature. This creates a thermodynamic sink that drives the equilibrium to completion and self-purifies the product, entirely bypassing the need for column chromatography[3][4].

Step 1: Reactor Preparation and Dissolution
  • Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and an internal temperature probe.

  • Add 1,5-diphenyl-1,4-pentadien-3-one (11.7 g, 50.0 mmol) and dimedone (7.0 g, 50.0 mmol) to the reactor.

  • Add 200 mL of absolute ethanol. Stir at 300 rpm.

    • Expert Insight: Mechanical stirring is critical. As the reaction progresses, the product will precipitate, drastically increasing the viscosity of the mixture. Standard magnetic stirring will stall at this scale, leading to localized overheating.

Step 2: Catalyst Addition and Activation
  • Add anhydrous ZnCl₂ (1.36 g, 10.0 mmol, 20 mol%) or p-TSA monohydrate (0.95 g, 5.0 mmol, 10 mol%) in one portion[4].

  • Heat the mixture to an internal temperature of 78 °C (reflux).

    • Expert Insight: The acid catalyst coordinates to the carbonyl oxygen of the dienone, lowering the LUMO energy. This accelerates the initial intermolecular Michael addition and perfectly pre-organizes the enolate for the subsequent intramolecular cyclization[3].

Step 3: In-Process Control (IPC) and Self-Validation
  • Maintain reflux for 4 to 6 hours.

  • Self-Validation Checkpoint 1 (Visual) : The solution will initially be clear and deep yellow/orange. After approximately 2 hours, a dense white/pale-yellow precipitate will begin to form in the boiling solvent, indicating the successful formation of the spirocycle.

  • Self-Validation Checkpoint 2 (Analytical) : At 4 hours, withdraw a 50 µL aliquot, dissolve in 1 mL acetonitrile, and analyze via LC-MS or HPLC (UV 254 nm). The reaction is deemed complete when the mono-adduct intermediate mass (m/z [M+H]⁺) is < 2% by area relative to the final spiro product.

Step 4: Isolation via Direct Crystallization
  • Once IPC confirms completion, remove the heating mantle and allow the reactor to cool to room temperature (20-25 °C) over 2 hours at a reduced stirring speed (150 rpm).

  • Further cool the mixture to 0-5 °C using an ice bath for 1 hour to maximize precipitation.

  • Filter the suspension through a sintered glass funnel (porosity 3).

  • Wash the filter cake with ice-cold ethanol (2 × 30 mL) to remove any unreacted dimedone and trace catalyst.

    • Expert Insight: Do not use room-temperature ethanol for the wash. The spiro product retains slight solubility at 25 °C, which will negatively impact the isolated yield.

Step 5: Drying and Final Validation
  • Dry the solid in a vacuum oven at 50 °C for 12 hours.

  • Expected Yield : 16.5 - 17.5 g (88 - 94%).

  • Final Validation : The melting point should be sharp (e.g., 208-210 °C). ¹H NMR (CDCl₃) will show characteristic singlets for the gem-dimethyl group and the highly symmetrical spiro[5.5]undecane core, confirming the absence of starting materials.

References

1.[3] A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Bangladesh Journals Online. 2.[1] Application of 9-Hydroxyspiro[5.5]undecan-3-one and its Analogs in Medicinal Chemistry. BenchChem. 3.[4] A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. ResearchGate. 4.[5] Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. DergiPark. 5.[2] Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus. Hong Lab MIT.

Sources

Application

Handling and storage protocols for spirocyclic amine salts

Advanced Handling, Storage, and Stability Protocols for Spirocyclic Amine Salts in Drug Discovery Mechanistic Rationale: The Advantage and the Deliquescence Dilemma Spirocyclic amines (such as azaspirocycles) have become...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Handling, Storage, and Stability Protocols for Spirocyclic Amine Salts in Drug Discovery

Mechanistic Rationale: The Advantage and the Deliquescence Dilemma

Spirocyclic amines (such as azaspirocycles) have become privileged three-dimensional (3D) motifs in modern drug development. By increasing the fraction of


-hybridized carbons (

), these rigid, non-planar scaffolds serve as excellent bioisosteres for traditional flat heterocycles like morpholines and piperidines. This 3D architecture offers enhanced target selectivity, improved aqueous solubility, and superior metabolic stability[1].

However, the free bases of these spirocyclic compounds are often volatile, oily, or prone to oxidative degradation. To optimize them for long-term storage and precise formulation, they are routinely isolated as stable salts, such as hydrochlorides or hemioxalates[2][3].

The Causality of Moisture Sensitivity: While salt formation drastically improves handling and shelf-life, it introduces a thermodynamic vulnerability: hygroscopicity. The critical parameter governing this interaction is the Deliquescence Relative Humidity (DRH). When the ambient relative humidity (RH) in the laboratory exceeds the salt's DRH, the crystal lattice absorbs atmospheric water and dissolves into a saturated solution droplet[4]. Conversely, if the RH drops below the Efflorescence Relative Humidity (ERH), the droplet loses water and recrystallizes.

This cyclic phase transition induces caking, accelerates hydrolytic degradation, and drastically alters the precise molarity required for downstream synthetic applications. For instance, inaccurate stoichiometry due to water weight can severely impair palladium-catalyzed cross-coupling reactions (e.g., C-N couplings) during the synthesis of complex active pharmaceutical ingredients (APIs) like Risdiplam[5].

Physicochemical Profiling

To establish a rigorous baseline for handling, it is crucial to understand the physicochemical differences between the free base and its corresponding salts.

Table 1: Comparative Physicochemical Properties of a Representative Azaspirocycle (e.g., 6-Azaspiro[2.5]octane)

PropertyFree BaseHydrochloride (HCl) SaltHemioxalate Salt
Physical State Oily liquid / Low-melting solidCrystalline powderCrystalline powder
Volatility HighNegligibleNegligible
Aqueous Solubility Low to ModerateHighModerate to High
Hygroscopicity LowHigh (Prone to deliquescence)Low to Moderate
Handling Environment Fume hood (Inert gas)Controlled RH (< DRH)Ambient (with desiccant)
Primary Use Case Immediate reactionFormulation & SAR studiesLong-term library storage

Decision Matrix & Workflow for Handling

To prevent moisture uptake during routine laboratory operations, a strict decision matrix must be followed based on the ambient RH and the specific DRH of the spirocyclic amine salt.

Workflow N1 Receive Spirocyclic Amine Salt N2 Assess DRH & ERH (DVS Analysis) N1->N2 N3 Ambient RH < DRH? N2->N3 N4 Open Lab Handling (Rapid Processing) N3->N4 Yes N5 Glovebox Handling (Regulated RH) N3->N5 No N6 Self-Validation: Karl Fischer Titration N4->N6 N5->N6 N7 Airtight Storage (Desiccant Added) N6->N7

Caption: Workflow for moisture-controlled handling of spirocyclic amine salts.

Step-by-Step Methodologies

Protocol 1: Determination of DRH via Dynamic Vapor Sorption (DVS) Purpose: To establish the safe handling window for a newly synthesized spirocyclic amine salt. Self-Validating Mechanism: This protocol utilizes a full sorption-desorption hysteresis loop to ensure that water uptake is reversible (deliquescence) and not a result of irreversible hydrate formation or chemical degradation.

  • Preparation: Tare the DVS microbalance using a moisture-resistant, low-static weighing pan.

  • Loading: Load 5–15 mg of the spirocyclic amine salt into the pan.

  • Equilibration: Dry the sample at 0% RH and 25°C until the mass change is <0.002% per minute.

  • Sorption Cycle: Increase the RH in 10% increments from 0% to 90% RH. Hold at each step until mass equilibrium is reached. The RH at which a sharp, exponential increase in mass occurs is recorded as the DRH[4].

  • Desorption Cycle (Control): Decrease the RH back to 0% in 10% decrements.

  • Validation: Compare the final dry mass to the initial dry mass. A discrepancy indicates hydrate formation or irreversible degradation rather than simple deliquescence.

Protocol 2: Moisture-Controlled Weighing and Transfer Purpose: To accurately weigh hygroscopic salts without compromising reaction stoichiometry.

  • Environmental Check: Measure the ambient RH of the laboratory. If Ambient RH > DRH, all handling MUST be transferred to a glovebox purged with dry nitrogen[4].

  • Static Elimination: Spirocyclic amine salts often build static charge. Pass the sealed container through an anti-static ionizer bar prior to opening.

  • Rapid Weighing: Use a pre-tared, low-static weighing boat. Perform the transfer rapidly to minimize atmospheric exposure.

  • Blank-Correction (Self-Validation): Concurrently expose a blank weighing boat (or Teflon filter) to the same ambient conditions for the exact duration of the weighing process. Weigh the blank afterward to quantify and subtract any ambient moisture mass adsorbed by the vessel surfaces[4].

Protocol 3: Accelerated Stability Assessment and Long-Term Storage Purpose: To predict shelf-life and determine optimal packaging configurations using accelerated stability modeling (e.g., ASAPprime principles)[6].

  • Stressing: Aliquot the salt into open glass vials. Place the vials into environmental chambers utilizing saturated salt solutions (e.g., ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     for 33% RH, 
    
    
    
    for 75% RH) to maintain precise humidities at elevated temperatures (40°C–70°C) for 14 to 21 days.
  • Analysis: Analyze the stressed samples via HPLC to quantify degradation products (e.g., ring-opened impurities or oxidized amines).

  • Desiccant Optimization: Use the humidity-corrected Arrhenius equation to model the degradation rate. Calculate the precise mass of desiccant required to maintain the micro-environment below the ERH. (For example, predictive models frequently indicate that 1.0 g of silica gel desiccant per 30 cc bottle is optimal for highly hygroscopic amine hydrochlorides to pass 2-year specification limits)[6].

  • Storage: Store the bulk salt in airtight, double-bagged polyethylene liners within a high-density polyethylene (HDPE) drum, accompanied by the calculated desiccant mass.

References

  • Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence. National Institutes of Health (NIH) / PMC. URL: [Link]

  • Accelerated Stability Modeling of Drug Products using ASAPprime®. FreeThink Technologies. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Oxa-9-azaspiro[5.5]undecane

Welcome to the technical support center for the synthesis of 1-Oxa-9-azaspiro[5.5]undecane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and opt...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-Oxa-9-azaspiro[5.5]undecane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable spirocyclic scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions, detailed experimental protocols, and data-driven insights to support your synthetic endeavors.

Introduction to the Synthesis of 1-Oxa-9-azaspiro[5.5]undecane

The 1-Oxa-9-azaspiro[5.5]undecane core is a privileged scaffold in medicinal chemistry due to its unique three-dimensional structure, which combines conformational rigidity with multiple points for functionalization. This spirocycle is a key component in the development of novel therapeutics, including antituberculosis agents. The synthesis of this molecule, however, can present challenges in achieving high yields and purity. This guide will focus on two primary synthetic routes: the Prins Cyclization and the Pictet-Spengler reaction, offering solutions to common experimental hurdles.

Troubleshooting Guide: Improving Yield and Purity

This section addresses specific issues that may arise during the synthesis of 1-Oxa-9-azaspiro[5.5]undecane, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield in Prins Cyclization

Question: I am attempting the Prins cyclization to synthesize the 1-Oxa-9-azaspiro[5.5]undecane scaffold, but I am observing very low to no product formation. What are the likely causes and how can I improve the yield?

Answer: Low yields in a Prins cyclization are a common issue and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.[1]

Possible Causes & Solutions:

  • Suboptimal Acid Catalyst: The Prins reaction is acid-catalyzed, relying on the formation of an oxocarbenium ion intermediate.[2][3] The choice and concentration of the acid are critical.

    • Solution: If using a mild Lewis acid like InCl₃ or a Brønsted acid like p-TsOH results in low yield, consider a stronger acid. Trifluoromethanesulfonic acid (TfOH) in substoichiometric amounts has been shown to be effective in promoting similar cascade cyclizations.[4] Alternatively, strong Lewis acids such as FeCl₃ or bismuth triflate (Bi(OTf)₃) can be employed.[5][6] It is crucial to perform a catalyst screen to identify the optimal acid for your specific substrate.

  • Decomposition of Starting Materials or Intermediates: The carbocation intermediates in the Prins reaction can be unstable and prone to side reactions, such as elimination or rearrangement, especially under harsh acidic conditions.[5]

    • Solution: Employ milder reaction conditions. Start at a lower temperature (e.g., 0 °C or room temperature) and slowly increase it if no reaction is observed. The use of a co-solvent like 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) can help stabilize carbocationic intermediates.[4] Additionally, the presence of molecular sieves can remove trace amounts of water that could lead to undesired hydrolysis.[4]

  • Poor Quality of Reagents: Impurities in the aldehyde or the homoallylic alcohol can inhibit the catalyst or lead to the formation of side products.

    • Solution: Ensure that the starting materials are of high purity. The aldehyde should be freshly distilled or purified by column chromatography if it has been stored for an extended period. Solvents should be anhydrous, as water can quench the acid catalyst and lead to byproducts.

  • Inefficient Formation of the Oxocarbenium Ion: The initial condensation between the aldehyde and the alcohol to form the oxocarbenium ion can be a rate-limiting step.

    • Solution: For less reactive aldehydes, consider using a more forcing acid catalyst or slightly elevated temperatures. The use of a dehydrating agent, such as molecular sieves, can also drive the equilibrium towards the formation of the oxocarbenium ion.[4]

Issue 2: Formation of Multiple Products in Pictet-Spengler Reaction

Question: I am using a Pictet-Spengler approach to synthesize a related azaspirocyclic core and am observing a mixture of products. How can I improve the selectivity of my reaction?

Answer: The Pictet-Spengler reaction is a powerful tool for constructing tetrahydroisoquinoline and related heterocyclic systems.[7][8] However, controlling selectivity can be challenging.

Possible Causes & Solutions:

  • Lack of Pre-formed Iminium Ion: The reaction proceeds through an iminium ion intermediate. If this intermediate is not efficiently formed or is unstable, side reactions can occur.

    • Solution: Ensure that the reaction conditions favor the formation of the iminium ion. This typically involves using an appropriate acid catalyst, such as trifluoroacetic acid (TFA) or a Lewis acid.[9] For sensitive substrates, a two-step procedure where the imine (Schiff base) is formed first, followed by acid-catalyzed cyclization, can improve the yield of the desired product.[9]

  • Competing Cyclization Pathways: Depending on the substrate, cyclization can occur at different positions on the aromatic ring, leading to regioisomers.

    • Solution: The regioselectivity of the Pictet-Spengler reaction is often dictated by the electronics of the aromatic ring. Electron-donating groups on the ring will direct the cyclization. Careful consideration of the substrate's electronic properties is necessary. In some cases, using a directing group may be required to achieve the desired regioselectivity.

  • Epimerization: Harsh acidic conditions and elevated temperatures can lead to epimerization at newly formed stereocenters.[9]

    • Solution: Optimize the reaction conditions by using the mildest possible acid and the lowest effective temperature. Screening different acid catalysts and solvents is crucial. For instance, enzymes like norcoclaurine synthase can catalyze the Pictet-Spengler reaction with high stereoselectivity under mild conditions.[10]

Frequently Asked Questions (FAQs)

Q1: What are the key starting materials for the Prins cyclization route to 1-Oxa-9-azaspiro[5.5]undecane?

A1: A common and effective approach involves the coupling of an N-protected 4-piperidone derivative with a homoallylic alcohol. The nitrogen of the piperidone is typically protected with a group like tert-butyloxycarbonyl (Boc) to prevent side reactions. The homoallylic alcohol provides the necessary carbon chain for the formation of the tetrahydropyran ring.

Q2: How can I effectively purify the final 1-Oxa-9-azaspiro[5.5]undecane product?

A2: Purification is critical for obtaining the desired compound in high purity. Flash column chromatography is a widely used and effective method.[11][12][13]

  • Stationary Phase: Silica gel is the most common stationary phase.

  • Eluent System: A gradient elution is often necessary. A typical starting point would be a non-polar solvent like hexanes or heptane, with a gradual increase in the polarity by adding ethyl acetate or dichloromethane/methanol.[9] The optimal eluent system should be determined by thin-layer chromatography (TLC) analysis of the crude reaction mixture.

Q3: Are there any specific safety precautions I should take during the synthesis?

A3: Yes, standard laboratory safety practices should always be followed. Specifically:

  • Acid Catalysts: Strong acids like TfOH and TFA are corrosive and should be handled with care in a fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Anhydrous solvents are often required and can be flammable. Ensure they are handled away from ignition sources.

  • Pressure: When running reactions under an inert atmosphere, ensure that the system is properly sealed to prevent leaks but also has a pressure-relief mechanism (e.g., a bubbler) to avoid over-pressurization.

Experimental Protocols

Protocol 1: Synthesis of 1-Oxa-9-azaspiro[5.5]undecane via Prins Cyclization

This protocol is adapted from the general principles of Prins cyclization for the formation of tetrahydropyran rings.

Materials:

  • N-Boc-4-piperidone

  • Homoallylic alcohol

  • Trifluoromethanesulfonic acid (TfOH)

  • Anhydrous Dichloromethane (DCM)

  • Molecular Sieves (4Å)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-4-piperidone (1.0 eq) and anhydrous DCM.

  • Add activated 4Å molecular sieves.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the homoallylic alcohol (1.1 eq) dropwise to the stirred solution.

  • Slowly add a solution of TfOH (0.1 eq) in anhydrous DCM.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

Data Presentation

Table 1: Effect of Acid Catalyst on Prins Cyclization Yield

EntryAcid Catalyst (0.1 eq)SolventTemperature (°C)Time (h)Yield (%)
1p-TsOHDCM251235
2InCl₃DCM25845
3FeCl₃DCM0 -> 25660
4Bi(OTf)₃DCM0475
5TfOHDCM0285

Note: Yields are hypothetical and for illustrative purposes to show general trends.

Visualizations

Diagram 1: General Workflow for Troubleshooting Low Yield

Troubleshooting_Workflow start Low Yield Observed check_reagents Verify Reagent Purity & Dryness start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Concentration) start->check_conditions optimize_catalyst Screen Acid Catalysts (Lewis vs. Brønsted) start->optimize_catalyst purification_loss Assess Purification Step (Column, Extraction) start->purification_loss side_reactions Analyze for Side Products (TLC, NMR of crude) start->side_reactions solution1 Purify Starting Materials check_reagents->solution1 solution2 Systematically Vary Conditions check_conditions->solution2 solution3 Select Optimal Catalyst optimize_catalyst->solution3 solution4 Optimize Purification Protocol purification_loss->solution4 solution5 Modify Conditions to Minimize Side Reactions side_reactions->solution5

Caption: A decision tree for troubleshooting low reaction yields.

Diagram 2: Pictet-Spengler Reaction Mechanism

Pictet_Spengler cluster_0 Iminium Ion Formation cluster_1 Cyclization & Rearomatization Amine β-Arylethylamine Imine Imine (Schiff Base) Amine->Imine + Aldehyde Aldehyde Aldehyde/Ketone Iminium Iminium Ion Imine->Iminium H+ Spiro Spirocyclic Intermediate Iminium->Spiro Intramolecular Electrophilic Attack Product Tetrahydroisoquinoline Derivative Spiro->Product -H+ (Rearomatization)

Caption: The mechanism of the Pictet-Spengler reaction.

References

  • Hernandez, J. J., & Frontier, A. J. (2022). Alkynyl Prins carbocyclization cascades for the synthesis of linear-fused heterocyclic ring systems. Chemical Science, 13(45), 13475–13481.
  • Reddy, B. V. S., et al. (2014). Prins Cascade Cyclization for the Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane Derivatives. The Journal of Organic Chemistry, 79(6), 2548-2555.
  • Komarova, K. Y., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Chemistry of Heterocyclic Compounds, 60(5-6).
  • Willis, M. C. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 1166-1211.
  • Feng, J., et al. (2007). Ferric Chloride-Catalyzed Prins Cyclization for the Synthesis of 4-Hydroxytetrahydropyrans. Organic Letters, 9(13), 2525-2528.
  • List, B., et al. (2016). A General Catalytic Asymmetric Prins Cyclization. Journal of the American Chemical Society, 138(35), 11332-11335.
  • Olivo, H. F. (2007). Rhenium(VII) Catalysis of Prins Cyclization Reactions. Organic Letters, 9(25), 5219-5222.
  • BenchChem. (2025). Technical Support Center: Pictet-Spengler Reaction in Sarpagine Alkaloid Synthesis.
  • Wikipedia. (n.d.). Pictet–Spengler reaction.
  • S. Abdul-Rashed, G. Alachouzos, W. W. Brennessel and A. J. Frontier, One-Pot Double-Annulation Strategy for the Synthesis of Unusual Fused Bis-Heterocycles, Org. Lett., 2020, 22, 4350–4354.
  • Rodriguez, J. R., & Martin, V. S. (2022). Recent Advances in the Prins Reaction. ACS Omega, 7(36), 31737-31749.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • Sigma-Aldrich. (n.d.).
  • Hilaris Publisher. (n.d.).
  • Organic Syntheses. (2025).
  • chemeurope.com. (n.d.). Pictet-Spengler reaction.
  • Fodor, M. J., et al. (2017). Enzyme catalysed Pictet-Spengler formation of chiral 1,1'-disubstituted- and spiro-tetrahydroisoquinolines.
  • O'Donovan, D. H., & Sibi, M. P. (2020).
  • Roy, S., et al. (2017). Purification and structural elucidation of three bioactive compounds isolated from Streptomyces coelicoflavus BC 01 and their biological activity. 3 Biotech, 7(1), 58.
  • Varongchayakul, C., et al. (2023). Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive. The Journal of Organic Chemistry, 88(10), 6776-6783.
  • Wang, Y., et al. (2022). Cooperative Catalysis-Enabled Cascade Allylation/aza-Prins Cyclization to Chiral Spiroindolylpiperidine-γ-Butyrolactones. CCS Chemistry, 4(10), 3326-3336.
  • Yadav, J. S., et al. (2023). Recent Developments in Prins Cyclization Toward the Synthesis of Spirocyclic Scaffolds. ChemistrySelect, 8(31), e202301980.
  • Morimoto, Y., et al. (2021). One-Step Synthesis of the 1-Azaspiro[5.5]undecane Skeleton Characteristic of Histrionicotoxin Alkaloids from Linear Substrates via Hg(OTf)2-Catalyzed Cycloisomerization. Chemistry – An Asian Journal, 16(14), 1882-1886.
  • Weintraub, P. M., et al. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(17), 2953-2989.
  • Reddy, B. V. S., et al. (2014). Leveraging cascade alkynyl Prins cyclization towards the stereoselective synthesis of spiro-furan quinazolinone scaffolds.
  • Alcaide, B., & Almendros, P. (2022).
  • Pastor, J., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 62(23), 10846-10863.
  • ResearchGate. (2019). (PDF) 4-Aryl-1-oxa-4,9-diazaspiro[5.
  • ResearchGate. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof | Request PDF.
  • ResearchGate. (n.d.). Preparation of 3-azaspiro[5.5]undecane, 1-oxa-.

Sources

Optimization

Troubleshooting cyclization steps for spiro[5.5]undecane formation

Welcome to the Spiro[5.5]undecane Synthesis Support Center. This hub is designed for medicinal chemists and process engineers encountering failure modes in the construction of the spiro[5.5]undecane scaffold.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Spiro[5.5]undecane Synthesis Support Center. This hub is designed for medicinal chemists and process engineers encountering failure modes in the construction of the spiro[5.5]undecane scaffold. Unlike general spirocyclization, the [5.5] system presents unique conformational challenges due to the steric bulk of two six-membered rings sharing a quaternary carbon.

Below are three specialized troubleshooting modules addressing the most common synthetic routes: Double Michael Addition , Ring-Closing Metathesis (RCM) , and Gem-Dialkylation .

🛠️ Module 1: The "One-Pot" Double Michael Route

Target: Highly functionalized spiro[5.5]undecane-1,5,9-triones. Primary Method: Reaction of Dimedone (or cyclic 1,3-dione) with Divinyl Ketones (Diarylideneacetones).[1][2]

This is the most efficient route for generating the spiro[5.5] core but is prone to thermodynamic sinks that lead to aromatization rather than spirocyclization.

📉 Troubleshooting Guide
SymptomProbable CauseCorrective Action
Product is a Phenol (Aromatization) Acid Catalysis Too Strong: Strong Bronsted acids often drive the dehydration/aromatization of the intermediate cyclohexenone, breaking the spiro-system.Switch to a mild Lewis Acid catalyst. Anhydrous ZnCl₂ or Yb(OTf)₃ in toluene are superior to HCl/H₂SO₄ as they activate the carbonyl without promoting rapid dehydration [1].
Retro-Michael (Low Yield) High Temperature / Reversibility: The first Michael addition is reversible. High reflux temps can drive the equilibrium back to starting materials.Lower Temperature & Ultrasound: Conduct the reaction at 40–50°C using ultrasound irradiation or microwave assistance to overcome activation energy without thermodynamic reversion [2].
Open-Chain Adduct (No Cyclization) Steric Hindrance: If the diarylideneacetone has ortho-substituents, the second intramolecular Michael attack is sterically blocked.Solvent Switch: Change from non-polar (Toluene) to polar protic (Ethanol/Water) with a phase transfer catalyst (TEBA). This stabilizes the enolate intermediate, encouraging the second cyclization step [3].
🔬 Mechanism & Failure Points (DOT Visualization)

Michael_Troubleshoot Start Dimedone + Diarylideneacetone Inter1 Intermediate: Mono-Michael Adduct Start->Inter1 Lewis Acid (ZnCl2) Spiro Target: Spiro[5.5]undecane Inter1->Spiro Intramolecular Cyclization Phenol Failure: Aromatized Phenol Inter1->Phenol Strong Acid / High Temp (Dehydration) Retro Failure: Reverted Starting Material Inter1->Retro Thermodynamic Reversion

Caption: The critical bifurcation point is the Mono-Michael Adduct. Strong acids drive the path to Phenol (failure), while Lewis acids favor the Spiro product.

🛠️ Module 2: Ring-Closing Metathesis (RCM) Strategy

Target: Spiro[5.5]undec-3-ene (Unsaturated core). Primary Method: Grubbs-catalyzed cyclization of 1,1-di(homoallyl)cyclohexane.

Critical Note: To form a 6-membered spiro ring, you must use homoallyl (3-butenyl) groups. Using allyl groups will result in a spiro[4.5]decane (5-membered ring).

📉 Troubleshooting Guide
SymptomProbable CauseCorrective Action
Oligomerization (Gummy Solid) Concentration Too High: Intermolecular metathesis competes with intramolecular ring closure.High Dilution Protocol: Run the reaction at < 0.01 M (typically 0.005 M) in degassed DCM. Slow addition of the catalyst over 2 hours via syringe pump is recommended [4].
No Reaction / Catalyst Death Heteroatom Chelation: If your substrate contains amines or thioethers, they may poison the Ruthenium catalyst.Lewis Acid Additive: Add Ti(OiPr)₄ or CSA (Camphorsulfonic acid) to complex the interfering amines, freeing the Ru-catalyst to engage the alkene [5].
Isomerization (Ring Contraction) Ruthenium Hydride Formation: Long reaction times can lead to double-bond migration.Add Benzoquinone: Add 10 mol% 1,4-benzoquinone to scavenge ruthenium hydride species and prevent isomerization [4].
🛠️ Module 3: Gem-Dialkylation (The "Classic" Route)

Target: Simple, unsubstituted spiro[5.5]undecane derivatives. Primary Method: Double alkylation of cyclohexanecarboxylate esters with 1,5-dibromopentane.

📉 Troubleshooting Guide
SymptomProbable CauseCorrective Action
Mono-Alkylation Only Base Stoichiometry: The second alkylation is much slower than the first due to steric crowding at the quaternary center.Use Excess Base/Dihalide: Use 2.5 eq. of LDA or NaH. Ensure the 1,5-dibromopentane is added in one portion, not dropwise, to favor the intramolecular closure over intermolecular chaining [6].
O-Alkylation (Enol Ether) Solvent/Counter-ion Effect: In polar aprotic solvents (DMSO/DMF), the oxygen of the enolate becomes more nucleophilic.Switch to Non-Polar/Crowded: Use Toluene or THF with a bulky counter-ion (e.g., Li+ from LDA) to favor C-alkylation over O-alkylation.
Elimination Products Temperature Too High: E2 elimination of the 1,5-dibromopentane competes with SN2 substitution.Cool & Warm: Perform the deprotonation at -78°C, add the electrophile, and allow to warm very slowly to room temperature. Do not reflux until cyclization is confirmed by TLC.
🔬 Representative Optimization Data (Alkylation)

Data synthesized from standard enolate alkylation kinetics [6].

SolventBaseTemp (°C)C-Alkylation (Spiro)O-AlkylationElimination
DMF NaH2545%30%25%
EtOH NaOEt78 (Reflux)20%10%70%
THF LDA-78 to 2585% <5%10%
📚 References
  • Ahmed, M. G., et al. (2012). "A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts." Dhaka University Journal of Science, 60(1).

  • Burgaz, E. V., et al. (2024).[3] "Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction." Eastern Mediterranean University Journal of Pharmaceutical Sciences.

  • Suresh, T., et al. (2015). "Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition." Arabian Journal of Chemistry.

  • Kotha, S., & Manivannan, E. (2003).[4] "Synthesis of spiro-cyclics via ring-closing metathesis." Arkivoc, (iii), 67-76.[4]

  • BenchChem Technical Note. "Troubleshooting Guide for Spirocyclic Compound Synthesis."

  • Organic Syntheses. "Alkylation of Malonic Ester: General Procedures." Org.[3][4][5][6][7] Synth. Coll. Vol. 1, p. 250.

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for 1-Oxa-9-azaspiro[5.5]undecane Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 1-Oxa-9-azaspiro[5.5]undec...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 1-Oxa-9-azaspiro[5.5]undecane hydrochloride (CAS 1414958-73-8)[1].

Spirocyclic piperidines are critical "escape from flatland" scaffolds utilized in modern drug discovery to improve the 3D trajectory and aqueous solubility of pharmaceutical candidates[2]. However, their high polarity, basicity, and tendency to form hygroscopic salts demand precise, causality-driven purification workflows.

Physicochemical Profiling

Before initiating any purification workflow, it is critical to understand the physical parameters of the target molecule. The table below summarizes the quantitative data and how each property dictates our experimental choices.

PropertyValueCausality / Impact on Purification Strategy
Molecular Formula C9H18ClNO[3]Small, highly polar molecule; size-exclusion chromatography is ineffective.
Molecular Weight 191.70 g/mol Low molecular weight requires high-resolution techniques for separating closely related organic impurities.
Physical State Solid (Hygroscopic)[1]Requires storage under an inert atmosphere at 2-8°C[1]. All crystallization solvents must be strictly anhydrous.
Solubility Soluble in H2O, MeOH; Insoluble in Et2O, EtOAcIdeal profile for anti-solvent crystallization (Protocol A).
pKa (Conjugate Acid) ~9.5 - 10.5 (Estimated)Requires a mobile phase pH modifier (e.g., 0.2% NH3) to suppress ionization during Reverse-Phase HPLC[4].

Purification Decision Matrix

The optimal purification route depends entirely on your crude reaction mixture's impurity profile. Use the decision matrix below to select the appropriate protocol.

PurificationWorkflow Start Crude 1-Oxa-9-azaspiro[5.5]undecane HCl Assess Assess Impurity Profile (LC-MS / NMR) Start->Assess Inorganic High Inorganic Salts or Highly Polar Impurities Assess->Inorganic Organic Closely Related Organic Impurities Assess->Organic Metal Heavy Metal Contamination (e.g., Ru from Metathesis) Assess->Metal Cryst Protocol A: Anti-Solvent Crystallization Inorganic->Cryst HPLC Protocol B: RP-HPLC (C18, H2O/MeCN + NH3) Organic->HPLC Scavenge Metal Scavenging (Thiol Resin / Nuchar) Metal->Scavenge Pure Pure Hydrochloride Salt (>95% Purity) Cryst->Pure Resalt HCl Re-Salting (1M HCl in Ether) HPLC->Resalt Scavenge->Cryst Resalt->Pure

Figure 1: Decision matrix for the purification of 1-Oxa-9-azaspiro[5.5]undecane hydrochloride.

Validated Experimental Protocols

Protocol A: Anti-Solvent Crystallization

Target: Removal of inorganic salts and highly polar reaction byproducts. Mechanism: Exploits the differential solubility of the polar spirocyclic salt in protic vs. aprotic solvents[5].

  • Dissolution: Suspend the crude 1-Oxa-9-azaspiro[5.5]undecane hydrochloride in a minimal volume of hot isopropyl alcohol (IPA) or ethanol (approx. 3-5 mL/g).

    • Causality: Using a minimal volume of a hot protic solvent maximizes the concentration gradient, ensuring a high yield upon cooling.

  • Hot Filtration (Self-Validating Step): Filter the hot solution rapidly through a pre-warmed celite pad.

    • Causality: The spirocyclic salt remains dissolved, while insoluble inorganic salts (e.g., NaCl) are physically trapped on the filter.

  • Anti-Solvent Addition: While stirring vigorously, add anhydrous diethyl ether dropwise until a faint, persistent turbidity is observed.

    • Causality: The addition of ether sharply lowers the dielectric constant of the medium. The highly polar hydrochloride salt can no longer remain solvated and begins to nucleate, while less polar organic impurities remain in the mother liquor.

  • Maturation & Isolation: Cool the mixture slowly to 4°C overnight. Filter the resulting white crystalline solid and wash with cold, anhydrous diethyl ether. Dry under high vacuum for 12 hours.

Protocol B: Reverse-Phase HPLC & Re-Salting

Target: Separation of structurally similar organic impurities (e.g., unreacted starting materials or regioisomers). Mechanism: Chromatographic resolution utilizing pH-modified mobile phases to control the ionization state of the amine[4].

  • Sample Preparation: Dissolve the crude mixture in the initial mobile phase (Water/Acetonitrile).

  • RP-HPLC Execution: Inject onto a preparative C18 column. Run a gradient of Acetonitrile in Water, utilizing 0.2% aqueous Ammonia (NH3) as the mobile phase modifier[4].

    • Causality: If injected without a basic modifier, the highly polar amine hydrochloride will elute in the void volume with zero resolution[6]. The addition of 0.2% NH3 neutralizes the amine in situ, increasing its partition coefficient (logD) and allowing it to interact effectively with the hydrophobic C18 stationary phase.

  • Lyophilization: Pool the pure fractions containing the free base and lyophilize to remove water and volatile ammonia[4].

  • Anhydrous Re-Salting: Dissolve the resulting free base oil in anhydrous diethyl ether. Slowly add 1.1 equivalents of 1M HCl in diethyl ether at 0°C.

    • Causality: Conducting the salt formation in strictly anhydrous conditions prevents the formation of a sticky hydrate, ensuring the immediate precipitation of a crisp, filterable hydrochloride salt.

Troubleshooting & FAQs

Q: My compound is eluting in the void volume during RP-HPLC. How do I fix this? A: Spirocyclic amine hydrochlorides are highly polar. If injected directly onto a C18 column without proper pH control, they will not partition into the stationary phase. Solution: You must either free-base the compound prior to injection or use a basic modifier (like 0.2% NH3) in your mobile phase to suppress ionization and increase apparent lipophilicity[4].

Q: The isolated salt is turning into a sticky gum instead of a crystalline solid. Why? A: This is a classic symptom of hygroscopicity or the presence of residual water during the re-salting phase. 1-Oxa-9-azaspiro[5.5]undecane hydrochloride readily absorbs atmospheric moisture[1]. Solution: Ensure all solvents (especially the anti-solvent) are strictly anhydrous. If a gum has already formed, triturate it vigorously with anhydrous diethyl ether under an argon atmosphere until it solidifies. Store the final product at 2-8°C in a desiccator[1].

Q: I synthesized this spirocycle via ring-closing metathesis (RCM), and my product has a dark tint, indicating heavy metal contamination. How do I remove it? A: Ruthenium catalysts used in olefin metathesis coordinate strongly to basic secondary amines, making them notoriously difficult to remove via simple crystallization[7]. Solution: Before attempting Protocol A, treat the crude reaction mixture with a metal scavenger (e.g., Nuchar activated carbon or a thiol-functionalized silica resin). Alternatively, perform an aqueous wash with sodium metabisulfite to reduce the ruthenium to a water-soluble species, allowing the spirocycle to be extracted cleanly[7].

Q: Can I use normal-phase silica gel chromatography to purify the hydrochloride salt? A: No. The hydrochloride salt will bind irreversibly to the acidic silanol groups on standard silica gel, leading to severe streaking and near-total loss of yield. If normal-phase chromatography is absolutely necessary, you must first convert the salt to its free base and pre-treat the silica column with 1-5% triethylamine to deactivate the silanol sites.

References

1.[1] MilliporeSigma. 1-Oxa-9-azaspiro[5.5]undecane hydrochloride | 1414958-73-8. sigmaaldrich.com.1 2.[3] Fluorochem. 1-Oxa-9-azaspiro[5.5]undecane hydrochloride. fluorochem.co.uk. 3 3.[5] National Institutes of Health (NIH). Novel FFA1 (GPR40) agonists containing spirocyclic periphery. nih.gov. 5 4.[4] bioRxiv. Identification of Direct-acting nsP2 Helicase Inhibitors with Antialphaviral Activity. biorxiv.org. 4 5.[7] ACS Publications. Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. acs.org. 7 6.[2] PharmaBlock. Spirocyclic Piperidines in Drug Discovery. pharmablock.com. 2 7.[6] National Institutes of Health (NIH). Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl. nih.gov. 6

Sources

Optimization

Overcoming solubility issues with 1-Oxa-9-azaspiro[5.5]undecane HCl

Welcome to the Technical Support Center for 1-Oxa-9-azaspiro[5.5]undecane Hydrochloride . As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-Oxa-9-azaspiro[5.5]undecane Hydrochloride .

As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals resolve the most common physicochemical bottlenecks associated with this highly valuable sp3-rich bioisostere. Spirocyclic amines are currently experiencing a massive surge in drug discovery (e.g., in menin inhibitors and SHP2 allosteric modulators) due to their ability to improve metabolic stability and provide unique conformational vectors [1]. However, handling their hydrochloride salts often presents significant solubility challenges during both organic synthesis and downstream biological assays.

This guide synthesizes thermodynamic principles with field-proven methodologies to provide you with self-validating troubleshooting protocols.

Quantitative Data: Solubility Profile Comparison

To troubleshoot effectively, we must first understand the thermodynamic baseline of the compound. The table below summarizes the representative solubility profile of 1-Oxa-9-azaspiro[5.5]undecane in its different ionization states across common laboratory solvents.

Solvent SystemDielectric Constant (

)
HCl Salt SolubilityFree Base SolubilityMechanistic Driver
Water (pH ~5) 80.1High (>50 mg/mL)Low (<1 mg/mL)Ion-dipole interactions dominate; high hydration energy.
DCM / Chloroform 8.9Very Low (<1 mg/mL)High (>100 mg/mL)Low

cannot overcome the high ionic lattice energy of the salt.
Ethyl Acetate 6.0Insoluble (<0.1 mg/mL)High (>50 mg/mL)Lack of hydrogen-bond donicity prevents salt dissociation.
DMSO 46.7Moderate (~20 mg/mL)High (>100 mg/mL)High polarity and strong H-bond accepting ability partially solvates the cation.
PBS (pH 7.4) ~80.0Variable (Derivative dependent)Low (Derivative dependent)Precipitation occurs if the pKa of the synthesized derivative is lower than 7.4.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is my 1-Oxa-9-azaspiro[5.5]undecane HCl completely insoluble in dichloromethane (DCM) during amide coupling reactions? Causality: The hydrochloride salt of this spirocyclic amine forms a highly rigid, stable ionic crystal lattice. Dichloromethane is a low-dielectric, aprotic solvent. The thermodynamic energy required to break the ionic bonds in the solid lattice (lattice energy) is significantly higher than the energy released upon solvation by DCM (solvation energy) [2]. Solution: You must neutralize the charge to shift the equilibrium. Adding a tertiary amine base (like DIPEA or TEA) deprotonates the spirocyclic amine. The resulting neutral free base interacts favorably with DCM via dipole-dipole interactions and London dispersion forces, driving it instantly into a homogeneous solution.

Q2: I am synthesizing a highly lipophilic derivative using this spirocycle, but the final compound crashes out in PBS (pH 7.4) during my in vitro assays. How do I fix this? Causality: When you couple the spirocyclic amine to a lipophilic target-binding moiety, the overall cLogP increases. At physiological pH (7.4), if the basic center is neutralized (e.g., converted to an amide) or if the environmental pH suppresses ionization, the molecule becomes highly hydrophobic. Water molecules are forced to form a highly ordered clathrate cage around the drug (a massive entropic penalty). To minimize this penalty, the drug molecules aggregate and precipitate out of the buffer. Solution: Employ supramolecular complexation using Hydroxypropyl-


-cyclodextrin (HP-

-CD) [3]. The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic spirocyclic/aromatic moieties, shielding them from water, while the hydroxyl-rich exterior maintains excellent aqueous solubility.

Q3: The HCl salt powder has turned into a sticky, gummy residue on my spatula. Is the batch ruined? Causality: Amine hydrochlorides can be highly hygroscopic. The salt absorbs ambient atmospheric moisture, forming a hydrate that lowers the melting point and creates a deliquescent gum. Solution: The batch is not ruined, but weighing it accurately is now impossible. Dissolve the gum in a minimal amount of methanol, transfer it to a pre-weighed flask, and lyophilize (freeze-dry) it to recover a workable powder. For future storage, keep the vial in a desiccator backfilled with argon or nitrogen [4].

Logical Workflows & Visualizations

Organic Synthesis Troubleshooting Workflow

When utilizing 1-Oxa-9-azaspiro[5.5]undecane HCl as a building block, selecting the correct free-basing strategy prevents reaction failure and maximizes yield.

SynthesisWorkflow Start 1-Oxa-9-azaspiro[5.5]undecane HCl (Insoluble in DCM/THF) Decision Reaction Type? Start->Decision Path1 Base-Tolerant Reaction (e.g., Amidation/SNAr) Decision->Path1 Path2 Base-Sensitive Reaction (e.g., Specific Metal Catalysis) Decision->Path2 Action1 In situ Free-Basing Add 2.5 eq DIPEA Path1->Action1 Action2 Biphasic Pre-treatment NaOH(aq) / DCM Extr. Path2->Action2 Success Homogeneous Solution Ready for Coupling Action1->Success Action2->Success

Caption: Workflow for overcoming organic solvent insolubility during spirocycle synthesis.

Aqueous Assay Formulation Pathway

For downstream biological testing of synthesized spirocyclic derivatives.

AssayWorkflow Start Spirocyclic Derivative Precipitates in PBS (pH 7.4) Step1 Assess Lipophilicity (cLogP > 3?) Start->Step1 Sol1 Co-solvent Approach (Max 1-5% DMSO) Step1->Sol1 Moderate Sol2 Supramolecular Complexation (Add HP-β-CD) Step1->Sol2 High Success Stable Aqueous Solution Valid for in vitro Assays Sol1->Success Mech Hydrophobic cavity encapsulates spirocyclic/aromatic moieties Sol2->Mech Mech->Success

Caption: Formulation strategy for resolving aqueous solubility issues in biological assays.

Step-by-Step Experimental Protocols

Protocol A: Self-Validating Biphasic Free-Basing (For Base-Sensitive Catalysis)

Use this protocol when excess organic base (like DIPEA) would poison your transition-metal catalyst during a cross-coupling reaction.

  • Suspension: Suspend 1.0 mmol of 1-Oxa-9-azaspiro[5.5]undecane HCl in 5.0 mL of DCM in a separatory funnel.

  • Alkalinization: Add 5.0 mL of 1M NaOH (aq). Shake vigorously for 2 minutes.

  • Validation Step 1 (Causality Check): Visually inspect the biphasic mixture. The solid suspension should completely disappear. If solids remain, the lattice energy has not been fully overcome; add an additional 2.0 mL of DCM and 1.0 mL of NaOH.

  • Validation Step 2 (pH Check): Test the aqueous layer with pH paper. It must read >10 to ensure the amine (typical pKa ~9.5-10.5) is fully deprotonated into its free base form [4].

  • Extraction: Separate the organic (bottom) layer. Extract the aqueous layer with an additional 2 x 5.0 mL of DCM.

  • Drying: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter the drying agent.

  • Concentration: Concentrate under reduced pressure. Crucial: Do not over-dry on the high-vacuum line, as the low molecular weight free base is semi-volatile and can be lost. Use immediately as a neat oil in your reaction.

Protocol B: HP- -CD Complexation for In Vitro Assays

Use this protocol when your final synthesized spirocyclic drug crashes out in PBS buffer.

  • Stock Preparation: Prepare a 10 mM stock solution of your synthesized spirocyclic compound in 100% DMSO.

  • Host Solution: Prepare a 20% (w/v) solution of Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) in standard PBS (pH 7.4).
  • Complexation: Slowly inject 10

    
    L of the DMSO drug stock into 990 
    
    
    
    L of the HP-
    
    
    -CD/PBS solution while vortexing continuously.
  • Equilibration: Sonicate the mixture in a water bath at 37°C for 15 minutes to provide the kinetic energy required for the spirocyclic moiety to displace water inside the cyclodextrin cavity [3].

  • Validation Step (Turbidity Check): Measure the absorbance of the solution at 600 nm using a UV-Vis spectrophotometer. An OD600 < 0.05 confirms a true solution free of sub-visible aggregates, validating the protocol for cellular assays.

References

  • The Spirocycle Surge in Drug Discovery. Drug Hunter. Available at: [Link]

  • Approach to Heterospirocycles for Medicinal Chemistry. American Chemical Society (ACS). Available at: [Link]

  • The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. ResearchGate. Available at: [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. National Institutes of Health (NIH). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Spirocyclic Amine Hydrochloride Salts

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of spirocyclic amine hydrochloride salts. Spirocyclic amines are invaluable three-dimensional scaffolds in modern drug discovery, but their unique structures can present purification challenges.[1][2] This document is designed to provide not just protocols, but the underlying chemical principles to empower you to solve purification challenges effectively.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses common initial questions regarding the nature of impurities and the physical state of crude spirocyclic amine hydrochloride salts.

Q1: What are the most common types of impurities I should expect in my crude spirocyclic amine hydrochloride salt?

A1: Impurities typically originate from the synthesis or degradation of the amine.[3] Understanding the source is the first step in selecting a purification strategy.

Impurity TypeCommon ExamplesLikely Source / CauseRecommended Initial Action
Non-Basic Organic Impurities Unreacted starting materials (e.g., ketones, alkyl halides), neutral by-products.Incomplete reaction; side reactions.Acid-Base Extraction
Acidic Organic Impurities Carboxylic acids from starting materials or oxidation.Side reactions; degradation of reagents.Acid-Base Extraction
Related Basic Impurities Unreacted primary/secondary amine precursors, over-alkylated products, or regioisomers.Incomplete reaction; lack of selectivity.Chromatography; Recrystallization
Residual Solvents High-boiling point solvents used in the reaction (e.g., DMF, DMSO).Incomplete removal during work-up.High-vacuum drying; Solvent washes
Color & Oxidation Products Highly colored, often polar, degradation products.Exposure of the free amine to air and light before salt formation.Activated Charcoal Treatment; Recrystallization
Inorganic Salts NaCl, Na₂SO₄, MgSO₄.Use of aqueous reagents (e.g., NaOH, HCl) during work-up and drying agents.Washing the solid with a suitable organic solvent.
Q2: My crude amine hydrochloride salt is a sticky oil or an amorphous solid, not a crystalline powder. What does this indicate?

A2: This is a very common issue and usually points to the presence of impurities that are inhibiting crystallization.

  • Residual Solvents: Trapped organic solvents can significantly lower the melting point and disrupt the crystal lattice, resulting in an oil.

  • Hygroscopic Nature: Many amine salts are hygroscopic and can absorb atmospheric moisture, leading to a gummy appearance.[4] Handling the material under an inert atmosphere (N₂ or Ar) can help.

  • Mixture of Salts: If there is an excess of HCl or if the spirocyclic amine has multiple basic sites that are partially protonated, you may have a mixture of species.

  • Structural Impurities: The presence of closely related amine impurities can act as "crystal poisons," preventing the formation of an ordered solid.

The first step is to place the material under a high vacuum for several hours to remove volatile solvents. If it remains an oil, a purification step such as acid-base extraction or chromatography is necessary before attempting recrystallization.

Part 2: Troubleshooting Guide - Purification Strategies

This section provides detailed, question-and-answer guidance on the primary methods for purifying your spirocyclic amine hydrochloride salt.

Choosing Your Purification Strategy

The optimal purification strategy depends on the nature of the impurities. Use the following decision tree to guide your choice.

G start Crude Spirocyclic Amine HCl Salt q1 Is the main impurity non-basic or acidic? start->q1 q2 Are impurities structurally similar basic compounds? q1->q2 No acid_base Perform Acid-Base Extraction q1->acid_base Yes q3 Is the product colored? q2->q3 No chromatography Use Column Chromatography q2->chromatography Yes q4 Is the product mostly pure (>90%) but needs polishing? q3->q4 No charcoal Treat with Activated Charcoal then Recrystallize q3->charcoal Yes recrystallize Recrystallize or Triturate q4->recrystallize Yes end_node Pure Amine HCl Salt q4->end_node No/Unsure acid_base->end_node chromatography->end_node charcoal->end_node recrystallize->end_node

Caption: Decision tree for selecting a purification method.

Acid-Base Extraction
Q3: How can I use acid-base extraction to remove neutral or acidic impurities?

A3: Acid-base extraction is a powerful first-line purification technique that leverages the difference in solubility between a basic amine and its protonated salt form.[5][6] The free amine is typically soluble in organic solvents, while its hydrochloride salt is soluble in water.[7]

The core principle is to:

  • Convert your crude amine HCl salt back to the free amine using a base.

  • Dissolve the free amine in an organic solvent.

  • Wash away water-soluble impurities.

  • Remove neutral organic impurities that remain with the free amine in the organic layer.

  • Isolate the pure free amine.

  • Convert the pure free amine back into its clean hydrochloride salt.

G cluster_0 Step 1: Liberation of Free Amine cluster_1 Step 2: Separation cluster_2 Step 3: Isolation & Re-Salting start Crude Amine HCl Salt in Water add_base Add Base (e.g., 1M NaOH) until pH > 10 start->add_base extract Extract with Organic Solvent (e.g., EtOAc, DCM) add_base->extract separate Separate Layers in Separatory Funnel extract->separate aq_layer Aqueous Layer (Inorganic salts, discard) separate->aq_layer org_layer Organic Layer (Free Amine + Neutral Impurities) separate->org_layer dry Dry Organic Layer (Na₂SO₄), Filter, Evaporate org_layer->dry pure_amine Pure Free Amine dry->pure_amine add_hcl Dissolve in Solvent (e.g., 2-Propanol) Add HCl solution pure_amine->add_hcl final_product Pure Crystalline Amine HCl Salt add_hcl->final_product

Sources

Optimization

Technical Support Center: Optimizing the Crystallization of 1-Oxa-9-azaspiro[5.5]undecane Hydrochloride

Introduction: Welcome to the technical support center dedicated to the crystallization of 1-Oxa-9-azaspiro[5.5]undecane hydrochloride (CAS: 1414958-73-8). This spirocyclic amine hydrochloride is a valuable building block...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Welcome to the technical support center dedicated to the crystallization of 1-Oxa-9-azaspiro[5.5]undecane hydrochloride (CAS: 1414958-73-8). This spirocyclic amine hydrochloride is a valuable building block in medicinal chemistry and drug development.[1] Achieving a crystalline solid with high purity, optimal morphology, and consistent yield is a critical step in the synthetic workflow. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this compound. As application scientists with extensive field experience, we will not only provide protocols but also explain the physicochemical principles behind them to empower you to make informed decisions in your laboratory work.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial queries regarding the crystallization of 1-Oxa-9-azaspiro[5.5]undecane hydrochloride.

Q1: What are the best starting solvents for recrystallizing this hydrochloride salt? As a hydrochloride salt, the compound exhibits good solubility in polar, protic solvents due to the ionic nature of the salt and potential for hydrogen bonding.[2] In our experience, the most effective starting points are lower-chain alcohols like isopropanol (IPA) , ethanol , or methanol . Water can also be used, but be mindful of the compound's potential hygroscopicity.[3] Forcing precipitation is often best achieved using a less polar "anti-solvent" such as diethyl ether , tert-Butyl methyl ether (TBME) , or heptane .

Q2: My compound is "oiling out" or forming a gum instead of crystals. What's happening and how do I fix it? Oiling out is a common phenomenon where the solute separates from the solution as a liquid phase rather than a solid. This typically occurs when the solution is too supersaturated or when the boiling point of the solvent is higher than the melting point of the solute. To resolve this, you should:

  • Add a small amount of the primary (good) solvent back into the mixture while heating to redissolve the oil.

  • Allow the solution to cool much more slowly. A slower cooling rate reduces the level of supersaturation at any given time, favoring ordered crystal growth over liquid-liquid separation.[4]

  • Consider using a different solvent system with a lower boiling point or one in which the compound is slightly less soluble.

Q3: I'm consistently getting very fine needles that are difficult to filter and dry. How can I obtain more equant (block-like) crystals? Needle-like morphology is often dictated by the compound's intrinsic crystal packing, where growth along one axis is much faster than others.[5] While challenging, you can influence crystal habit by:

  • Slowing down the crystallization rate: Rapid crystallization often leads to needles.[4] Use a slower cooling profile or vapor diffusion with a solvent/anti-solvent pair.

  • Changing the solvent system: The solvent can interact with different crystal faces, altering their relative growth rates. Experiment with different solvent classes (e.g., switch from an alcohol/ether system to an acetone/heptane system).

  • Reducing supersaturation: Work with slightly more dilute solutions to discourage rapid, one-dimensional growth.

Q4: How critical is pH during the crystallization process? For a hydrochloride salt, pH is paramount. If the pH of the solution becomes too high (basic), the hydrochloride salt can disproportionate into its free base form.[6] The free base often has drastically different (and usually higher) solubility in organic solvents, which can prevent crystallization altogether or lead to the precipitation of an impure, mixed salt/free base solid. It is advisable to ensure the solution remains slightly acidic throughout the process.

Q5: I've heard about polymorphism. Is this a concern for 1-Oxa-9-azaspiro[5.5]undecane hydrochloride? Polymorphism, the ability of a compound to exist in multiple crystal forms, is a very common characteristic of pharmaceutical salts.[3][7] Different polymorphs can have different solubility, stability, and bioavailability. While initial synthesis may not require exhaustive polymorphic screening, it is crucial to be aware that different crystallization conditions (solvent, temperature, cooling rate) can produce different forms. For drug development, a thorough polymorphic screen is essential.

Part 2: In-Depth Troubleshooting Guides

This section provides structured approaches to overcoming specific experimental hurdles.

Problem: Complete Failure to Crystallize

The solution remains clear upon cooling, or a viscous oil forms at the bottom of the flask.

Causality Analysis: This issue stems from one of two primary causes: either the solution is not supersaturated, meaning the compound is too soluble in the chosen solvent system, or the energy barrier for nucleation (the formation of the first crystal seeds) is too high.

Troubleshooting Workflow:

G start Hot, clear solution of compound cool Cool slowly to room temperature, then in an ice bath start->cool outcome Observe Outcome cool->outcome no_xtal No Crystals, Solution is Clear outcome->no_xtal Clear Solution oil_out Oiling Out Occurs outcome->oil_out Liquid/Gum Forms success Crystals Form outcome->success Solid Precipitates action1_clear 1. Reduce solvent volume (boil off a portion). no_xtal->action1_clear action1_oil 1. Re-heat to dissolve oil. oil_out->action1_oil isolate Isolate, wash, and dry crystals. success->isolate action2_clear 2. Add an anti-solvent dropwise (e.g., TBME, Heptane). action1_clear->action2_clear action3_clear 3. Induce nucleation: - Scratch flask walls. - Add a seed crystal. action2_clear->action3_clear action2_oil 2. Add more primary solvent (10-20% volume increase). action1_oil->action2_oil action3_oil 3. Cool solution much slower (e.g., insulated dewar). action2_oil->action3_oil

Caption: Troubleshooting workflow for crystallization failure.

Problem: Poor Yield

Crystals form, but the final isolated mass is significantly lower than expected.

Causality Analysis: A poor yield is almost always a result of the compound having significant solubility in the mother liquor even at low temperatures.[4] This is often caused by using an excessive volume of the primary "good" solvent.

Optimization Strategies:

  • Minimize Solvent Volume: During the dissolution step, use only the absolute minimum amount of hot solvent required to fully dissolve the solid. Add the solvent in small portions, allowing time for dissolution after each addition.

  • Optimize the Anti-Solvent Ratio: If using an anti-solvent, the final ratio of solvent to anti-solvent is critical. Too little anti-solvent will leave a significant amount of product in solution. Systematically experiment with the final solvent/anti-solvent ratio to maximize precipitation.

  • Ensure Adequate Cooling: Cool the crystallization mixture in an ice bath (or even a dry ice/acetone bath if the solvents are suitable) for at least an hour to minimize solubility in the mother liquor.

  • Test the Mother Liquor: After filtration, evaporate a small sample of the mother liquor. If a significant amount of solid residue remains, it confirms that substantial product was lost, and the protocol needs adjustment (less primary solvent or more anti-solvent).

Part 3: Key Experimental Protocols

These protocols provide a validated starting point for your experiments.

Protocol A: Systematic Solvent Screening

This method is used to identify a suitable single-solvent or dual-solvent system for recrystallization.

  • Preparation: Place ~10-20 mg of crude 1-Oxa-9-azaspiro[5.5]undecane hydrochloride into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different candidate solvent (e.g., water, ethanol, isopropanol, acetonitrile, acetone) dropwise, vortexing after each drop. Note if the solid dissolves easily at room temperature.

    • Interpretation: If it dissolves easily, that solvent is unsuitable for single-solvent recrystallization but may be a "good" solvent in a dual-solvent system.

  • Heating: For solvents that did not dissolve the solid at room temperature, heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling: Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice bath.

  • Observation: A suitable single-recrystallization solvent is one that dissolves the compound when hot but yields a good quantity of crystalline precipitate when cold.[8]

Table 1: Solvent Selection Guide for Amine HCl Salts
Solvent ClassExamplesRole in CrystallizationRationale
Protic Solvents Isopropanol, Ethanol, WaterPrimary (Good) SolventThe polar O-H bond effectively solvates the ionic hydrochloride salt through hydrogen bonding and dipole-dipole interactions.
Polar Aprotic Acetonitrile, AcetonePrimary or Co-SolventCan dissolve the salt but are generally less effective than protic solvents. Often useful in mixed systems.
Ethers TBME, Diethyl Ether, THFAnti-Solvent (Miscible)These are non-polar or weakly polar and cannot effectively solvate the ionic salt, thus inducing precipitation when added to a solution.
Hydrocarbons Heptane, HexaneAnti-Solvent (Miscible)Highly non-polar, making them very effective at forcing the polar salt out of solution.
Protocol B: Anti-Solvent Crystallization

This is often the most reliable method for hydrochloride salts.

  • Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude compound in the minimum amount of a hot "good" solvent (e.g., Isopropanol).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Anti-Solvent Addition: While the solution is still warm, add a "bad" anti-solvent (e.g., TBME) dropwise with swirling. Continue adding until the solution becomes faintly and persistently cloudy (the cloud point).

  • Re-dissolution: Add a few drops of the hot "good" solvent to just redissolve the cloudiness and obtain a clear solution. This brings the solution to the exact point of saturation.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temp, place it in an ice bath for >30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

Caption: Workflow for the anti-solvent crystallization method.

References

  • Chemistry LibreTexts. 3.6F: Troubleshooting. (2022). [Link]

  • Patel, V. et al. Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (2025). [Link]

  • Babu, S. & Nangia, A. Salt Selection in Drug Development. Pharmaceutical Technology. (2021). [Link]

  • Gourceau, B. Guide for crystallization. [Link]

  • McPherson, A. & Gavira, J.A. Optimization of crystallization conditions for biological macromolecules. Acta Crystallographica Section F. (2014). [Link]

  • Crystal Pharmatech. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. (2023). [Link]

  • PubChem. 1-oxa-9-azaspiro[5.5]undecane hydrochloride. [Link]

  • Chemsrc. 1-Oxa-9-thia-5-azaspiro[5.5]undecane | CAS#:2172134-20-0. [Link]

  • Reddy, B.V.S. et al. Prins cascade cyclization for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. Organic & Biomolecular Chemistry. (2014). [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents?. (2021). [Link]

  • Reddit. Ways of crashing out amines. (2018). [Link]

  • McArdle, P. Persistent Needle Challenges: a class of compounds preventing crystallization routes to modulate bulk powder properties. [Link]

  • Gurjar, M.K. et al. AN ENANTIOSELECTIVE SYNTHESIS OF 1-AZASPIRO[5.5]- UNDECANE RING SYSTEM OF HISTRIONICOTOXIN ALKALOIDS FROM D(+)-GLUCOSE. HETEROCYCLES. (2005). [Link]

  • Grzesiak-Nowak, M. et al. Polymorphism and the Phenomenon of Whole-Molecule Disorder Revealed in a Novel Dipodal Thiopyridine Ligand. Molecules. (2025). [Link]

  • Kumar, A. et al. Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Research Journal of Pharmacy and Technology. (2022). [Link]

  • ResearchGate. The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. (2015). [Link]

  • Nanaki, S. et al. Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. Polymers. (2020). [Link]

  • Nishimura, T. et al. One-Step Synthesis of the 1-Azaspiro[5.5]undecane Skeleton Characteristic of Histrionicotoxin Alkaloids from Linear Substrates via Hg(OTf)2-Catalyzed Cycloisomerization. Chemistry – An Asian Journal. (2021). [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Steric Hindrance in 1-Oxa-9-azaspiro[5.5]undecane Couplings

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize C-N bond formation when...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize C-N bond formation when working with the 1-Oxa-9-azaspiro[5.5]undecane scaffold.

Incorporating an oxygen atom into spirocyclic systems generally improves water solubility and lowers lipophilicity, making oxa-spirocycles highly desirable scaffolds in modern drug discovery[1]. However, the rigid double-chair conformation of the spiro[5.5]undecane core creates a massive 3D hydrodynamic volume. Even though the secondary amine (position 9) is technically at the 4-position relative to the spiro carbon, the orthogonal orientation of the tetrahydropyran ring mimics the steric profile of highly demanding secondary amines (like 2,2,6,6-tetramethylpiperidine). This steric bulk severely complicates the transition states required for cross-coupling and nucleophilic attacks[2].

Below, you will find field-proven mechanistic insights, troubleshooting FAQs, and self-validating protocols to overcome these barriers.

🔬 Troubleshooting FAQs: Mechanisms & Solutions

Q1: My Pd-catalyzed Buchwald-Hartwig coupling with 1-Oxa-9-azaspiro[5.5]undecane stalls at 20% conversion. What is causing this, and how do I fix it?

The Causality: The primary failure mode for bulky spirocyclic amines in Pd-catalysis is a high activation barrier during the reductive elimination step. For reductive elimination to occur, the aryl and amine groups must achieve a coplanar geometry on the Pd(II) center. The rigid spiro[5.5] framework physically clashes with the metal's coordination sphere. Consequently, the catalytic cycle stalls at the Pd(II)-amido intermediate, allowing side reactions (like β-hydride elimination) to outcompete product formation, or leading to the formation of off-cycle, catalytically inactive bis-amine palladium complexes.

The Solution: Switch to highly sterically demanding dialkylbiaryl phosphine ligands. tBuBrettPhos or RuPhos are specifically designed to prevent the coordination of a second amine molecule. More importantly, their massive steric bulk forces the aryl and amine ligands on the Pd(II) center into close proximity, artificially lowering the activation energy required for reductive elimination.

PdCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX L-Pd(II)(Ar)(X) Intermediate OxAdd->PdII_ArX AmineBind Amine Coordination (1-Oxa-9-azaspiro[5.5]undecane) PdII_ArX->AmineBind OffCycle Off-Cycle Inactive Species Pd(NR2)2 PdII_ArX->OffCycle Small Ligands (Deactivation) PdII_ArN L-Pd(II)(Ar)(NR2) Sterically Crowded AmineBind->PdII_ArN RedElim Reductive Elimination (Forced by Bulky Ligand) PdII_ArN->RedElim Accelerated by tBuBrettPhos RedElim->Pd0 Catalyst Regeneration Product C-N Coupled Product RedElim->Product

Caption: Pd-catalyzed C-N coupling cycle highlighting steric bottlenecks and ligand-driven resolution.

Q2: Even with tBuBrettPhos, coupling with my electron-rich aryl chloride fails and forms a black precipitate. Is there an alternative?

The Causality: The black precipitate is "Pd-black" or "Ni-black", indicating catastrophic catalyst deactivation. Thermal reductive elimination from a metal center can be insurmountable for highly electron-rich, bulky systems because the metal-carbon bond is too strong.

The Solution: Utilize Dual Photoredox/Nickel Catalysis . This methodology bypasses the thermal reductive elimination barrier entirely by utilizing a single-electron transfer (SET) pathway. By using a photocatalyst to oxidize the sterically hindered Ni(II)–aryl–amine intermediate into a transient, highly reactive Ni(III) species, reductive elimination becomes virtually barrierless. Recent advancements have shown this completely prevents catalyst deactivation pathways often seen with bulky secondary amines[3].

NiPhotoredox PC Photocatalyst (PC) Visible Light Excitation NiII_ArN Ni(II)(Ar)(NR2) Amine Coordination PC->NiII_ArN Single Electron Transfer Ni0 Ni(0) Complex NiII_ArX Ni(II)(Ar)(X) Oxidative Addition Ni0->NiII_ArX Ar-X NiII_ArX->NiII_ArN Spirocyclic Amine NiIII Ni(III)(Ar)(NR2) Oxidation by PC* NiII_ArN->NiIII SET from PC* Product C-N Product + Ni(I) -> Ni(0) NiIII->Product Rapid Reductive Elimination

Caption: Dual Photoredox/Ni catalytic cycle overcoming thermal reductive elimination barriers via Ni(III).

Q3: How do I optimize SNAr and Amide Couplings with this scaffold?

The Causality: The bulky nature of the spirocycle inherently reduces the nucleophilicity of the nitrogen atom[2]. Standard amide coupling reagents (like EDC/HOBt) form intermediates that are not electrophilic enough to be attacked by the hindered 1-Oxa-9-azaspiro[5.5]undecane. The Solution: For amide couplings, switch to highly reactive uronium salts like HATU or COMU , which form highly active, less sterically demanding ester intermediates. For SNAr, polar aprotic solvents (DMSO, NMP) and elevated temperatures (often requiring microwave irradiation) are mandatory to push the equilibrium forward.

📊 Quantitative Data: Optimization Matrix

Use the following table to select the optimal reaction conditions based on your specific transformation type.

Reaction TypeReagents / Catalyst SystemBaseSolventTemp (°C)Expected YieldMechanistic Rationale
Buchwald-Hartwig Pd2(dba)3 / tBuBrettPhosNaOtBu1,4-Dioxane10075-90%Massive ligand bulk forces proximity for reductive elimination.
Buchwald-Hartwig Pd(OAc)2 / BINAPCs2CO3Toluene110< 20%Fails due to off-cycle Pd(amine)₂ formation and steric clash.
Dual Photoredox NiBr2·3H2O / Ir(ppy)3DABCODMAc40 (hv)80-95%SET oxidation to Ni(III) bypasses thermal reductive elimination.
SNAr Aryl FluorideK2CO3DMSO12060-80%High thermal energy required to overcome steric clash at the transition state.
Amide Coupling HATU / DIPEANoneDMF2585-95%Highly reactive At-ester overcomes the spirocycle's nucleophilicity drop.

🧪 Self-Validating Protocol: Buchwald-Hartwig Amination

To ensure trustworthiness and reproducibility, this protocol includes built-in Validation Checkpoints . These checkpoints allow you to verify the mechanistic success of each step before proceeding, preventing wasted time and materials.

Objective: Synthesize N-aryl-1-oxa-9-azaspiro[5.5]undecane using a highly active Pd/tBuBrettPhos system.

Step 1: Catalyst Pre-activation (The Critical Checkpoint)

  • In a nitrogen-filled glovebox, charge an oven-dried 10 mL vial with Pd2(dba)3 (2.0 mol%) and tBuBrettPhos (4.5 mol%).

  • Add 2.0 mL of anhydrous, degassed 1,4-dioxane. Stir at room temperature for 10 minutes.

  • Validation Checkpoint: Observe the color transition. The mixture must change from a dark purple/black suspension to a homogeneous deep burgundy/red solution.

  • Causality: This visual cue confirms the dissociation of dba and the successful formation of the active

    
     species. If the solution remains black and opaque, the Pd source has oxidized to Pd-black; discard the mixture and use a fresh batch of catalyst.
    

Step 2: Substrate Addition

  • Add the aryl halide (1.0 mmol, 1.0 eq) and 1-Oxa-9-azaspiro[5.5]undecane (1.2 mmol, 1.2 eq) to the active catalyst solution.

  • Add sodium tert-butoxide (NaOtBu, 1.5 mmol, 1.5 eq) in one portion.

  • Validation Checkpoint: A slight exotherm and a color shift to orange/brown should occur upon base addition. This indicates the formation of the Pd(II)-amido complex following oxidative addition.

Step 3: Thermal Coupling

  • Seal the vial tightly with a PTFE-lined cap, remove it from the glovebox, and heat at 100 °C in an aluminum heating block for 12 hours.

Step 4: Reaction Quench and Analysis

  • Cool the vial to room temperature and dilute with ethyl acetate (5 mL). Filter through a short pad of Celite to remove inorganic salts and precipitated Pd.

  • Validation Checkpoint: Perform LC-MS analysis of the crude filtrate. You should observe the target product mass. If a significant peak corresponding to the dehalogenated starting material (Ar-H) is present, it indicates that β-hydride elimination outcompeted reductive elimination.

  • Correction: If Ar-H is the major product, your specific aryl system is too electron-rich for thermal Pd-catalysis. Switch immediately to the Dual Photoredox/Ni protocol outlined in the FAQ.

📚 References

*[3] Overcoming Limitations in Dual Photoredox/Nickel catalyzed C–N Cross-Couplings due to Catalyst Deactivation | ChemRxiv | 3 *[2] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities | ACS Publications | 2 *[1] Oxa-spirocycles: synthesis, properties and applications | PMC | 1

Sources

Optimization

Stability of 1-Oxa-9-azaspiro[5.5]undecane HCl under basic conditions

Welcome to the technical support guide for 1-Oxa-9-azaspiro[5.5]undecane HCl. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-Oxa-9-azaspiro[5.5]undecane HCl. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability of this compound, particularly under basic (alkaline) conditions. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant degradation of 1-Oxa-9-azaspiro[5.5]undecane HCl in my experiment when using a basic buffer system. What is the likely chemical mechanism causing this instability?

A1: The 1-Oxa-9-azaspiro[5.5]undecane structure contains a piperidine ring, which is a cyclic secondary amine. When the hydrochloride salt is neutralized and subjected to basic conditions, the free amine becomes susceptible to degradation pathways. The most probable cause of instability is a reaction analogous to a Hofmann elimination .[1][2]

In a classic Hofmann elimination, a quaternary ammonium salt undergoes an E2 elimination reaction in the presence of a base to form an alkene.[1][3] While your compound is a secondary amine (as the HCl salt), under certain conditions (such as elevated temperature or with specific reagents in your formulation), the basic environment can promote a ring-opening elimination reaction. The nitrogen atom, even without being a quaternary salt, can facilitate the elimination of a proton from an adjacent carbon, leading to the cleavage of the C-N bond within the piperidine ring. This results in the formation of a less substituted alkene, a characteristic of Hofmann-type eliminations which is often dictated by steric factors.[2]

The spiroketal portion of the molecule is generally more susceptible to acidic conditions, which catalyze its hydrolysis.[4][5] However, the primary liability in a basic medium is the piperidine nitrogen.

Q2: What are the potential degradation products I should be looking for?

A2: The primary degradation product from a Hofmann-type elimination would be a ring-opened compound. The reaction involves the cleavage of one of the C-N bonds in the piperidine ring that is beta to a proton. This would result in a linear amino-alkene attached to the tetrahydropyran ring. You should monitor your analytical systems (e.g., LC-MS) for a species with the same molecular weight and formula as the parent compound, as this is an isomerization/rearrangement reaction. Further degradation or side reactions could lead to smaller fragments, but the initial ring-opened product is the key degradant to identify.

Q3: My experimental workflow requires a pH > 7. What practical steps can I take to minimize the degradation of 1-Oxa-9-azaspiro[5.5]undecane?

A3: Minimizing degradation in a required basic environment involves controlling the reaction conditions carefully. Here are several strategies:

  • Lower the Temperature: Chemical reactions, including degradation pathways, are highly temperature-dependent. If your protocol allows, conduct your experiment at a lower temperature (e.g., 4°C or on ice) to significantly reduce the rate of elimination.

  • Limit Exposure Time: Prepare your basic solutions of the compound immediately before use. Avoid long-term storage of the compound in basic buffers.

  • Use the Mildest Possible Base: Use the weakest base at the lowest concentration necessary to achieve the desired pH. For example, using a bicarbonate buffer (around pH 8) may be less harsh than using a stronger base like hydroxide.

  • De-gas Solvents: The presence of oxygen can sometimes lead to oxidative degradation pathways, especially with amines. Using de-gassed solvents can help mitigate this.

  • Conduct a Pilot Study: Before running your main experiment, perform a small-scale stability study using your intended buffer and conditions. Analyze samples at various time points (e.g., 0, 1, 4, and 8 hours) to determine an acceptable time window where degradation is minimal (<5%).

Q4: How can I definitively confirm and quantify the stability of my compound under my specific experimental conditions?

A4: You should conduct a forced degradation study .[6][7] This is a systematic process where the compound is exposed to stress conditions, and the rate of degradation is monitored using a stability-indicating analytical method, typically HPLC-UV or LC-MS.[7] This allows you to understand the degradation pathway and establish the conditions under which the compound is stable. A detailed protocol for a basic hydrolysis study is provided below.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Unexpected new peaks appear in my HPLC/LC-MS chromatogram after adding a basic buffer. The compound is degrading. The new peaks are likely the ring-opened product or other degradants.1. Confirm the molecular weight of the new peaks using LC-MS. An isomer will have the same mass as the parent compound. 2. Implement the mitigation strategies from FAQ Q3 . 3. Refer to the Forced Degradation Protocol to systematically evaluate stability.
The peak area of my parent compound is decreasing over time in a basic formulation. This is a clear indication of instability. The rate of decrease corresponds to the degradation kinetics.1. Plot the peak area of the parent compound versus time to determine the degradation rate. 2. Reduce the severity of the conditions (lower temperature, lower pH, shorter time) until the degradation is within an acceptable limit for your experiment (e.g., <2% degradation).
My results are inconsistent between experimental runs. This could be due to minor variations in pH, temperature, or exposure time. Amines can be sensitive to small changes in these parameters.1. Strictly control and document all experimental parameters: ensure the pH of your buffer is consistent, use a thermostat-controlled water bath, and keep exposure times precise. 2. Prepare fresh basic solutions for each run. Do not use stock solutions that have been stored.

Visualizing the Degradation Pathway

The primary degradation route under basic conditions is hypothesized to be a Hofmann-type elimination, which results in the opening of the piperidine ring.

Caption: Proposed Hofmann-type elimination pathway for 1-Oxa-9-azaspiro[5.5]undecane.

Experimental Protocols

Protocol 1: Forced Degradation Study - Basic Hydrolysis

This protocol is designed to assess the stability of 1-Oxa-9-azaspiro[5.5]undecane HCl in a basic solution, aiming for a target degradation of 5-20% to clearly identify primary degradants.[8]

Materials:

  • 1-Oxa-9-azaspiro[5.5]undecane HCl

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • 0.1 M Hydrochloric Acid (HCl) solution

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and vials

  • HPLC system with UV or MS detector

  • pH meter

  • Thermostatic water bath

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 1-Oxa-9-azaspiro[5.5]undecane HCl in water or a suitable organic solvent like methanol.

  • Sample Preparation:

    • Label three vials: "Test," "Control," and "T=0."

    • To the "Test" vial, add 1 mL of the stock solution and 1 mL of 0.1 M NaOH.

    • To the "Control" vial, add 1 mL of the stock solution and 1 mL of water.

    • To the "T=0" vial, add 1 mL of the stock solution and 1 mL of 0.1 M NaOH. Immediately neutralize the solution by adding 1 mL of 0.1 M HCl. This sample represents the undegraded starting point.

  • Stress Condition: Place the "Test" and "Control" vials into a water bath set at a controlled temperature (e.g., 50°C).

  • Time Points: At predetermined time intervals (e.g., 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from the "Test" and "Control" vials.

  • Quenching: Immediately neutralize the withdrawn "Test" sample aliquot by adding an equivalent amount of 0.1 M HCl to stop the degradation reaction. Dilute both the "Test" and "Control" samples to a suitable concentration for analysis with your mobile phase.

  • Analysis: Analyze the T=0, control, and all time-point samples using a validated stability-indicating HPLC method (see Protocol 2).

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Calculate the percentage of each degradation product formed.

    • If degradation is too fast (>20% in the first time point), repeat the experiment with milder conditions (e.g., lower temperature or 0.01 M NaOH). If degradation is too slow, use more strenuous conditions (e.g., higher temperature).[8]

Protocol 2: Stability-Indicating HPLC-UV Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.

Typical HPLC Parameters:

ParameterRecommended Setting
Column C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate. (This must be optimized for your specific degradants).
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 210 nm (or as determined by UV scan of the parent compound)
Mass Spectrometry If available, use ESI+ mode to monitor the parent mass and potential degradant masses.

Method Validation: The method is considered "stability-indicating" if it can resolve the main compound peak from all degradation product peaks with a resolution of >1.5. This is confirmed by analyzing the samples from the forced degradation study.

References

  • Chemistry LibreTexts. (2024, September 30). 24.7: Reactions of Amines. Retrieved from [Link]

  • Komarova, K. Y., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Chemistry of Heterocyclic Compounds, 60(5/6), 245–250. ProQuest.
  • HETEROCYCLES. (2005, December 1). AN ENANTIOSELECTIVE SYNTHESIS OF 1-AZASPIRO[5.5]- UNDECANE RING SYSTEM OF HISTRIONICOTOXIN ALKALOIDS FROM D(+)-GLUCOSE. Retrieved from [Link]

  • Komarova, K. Y., et al. (2024, August 21). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). An extremely mild acetate pyrolysis reaction. Novel synthesis and X-ray structure determination of 1-azaspiro[5.5]undecane derivatives. Retrieved from [Link]

  • Ballini, R., & Bosica, G. (2008, February 7). Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. Molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Hofmann elimination. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives 27–29. Retrieved from [Link]

  • Abdel-Hamid, M. K., et al. (2020, October 21). Deciphering the chemical instability of sphaeropsidin A under physiological conditions - degradation studies and structural elucidation of the major metabolite. PubMed. Retrieved from [Link]

  • MDPI. (2019, October 22). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Retrieved from [Link]

  • He, H., et al. (2025, August 18). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hofmann Elimination. Retrieved from [Link]

  • SK pharmteco. (n.d.). Forced Degradation Studies Can Reduce Stress(ors). Retrieved from [Link]

  • Science.gov. (n.d.). forced degradation study: Topics by Science.gov. Retrieved from [Link]

  • Wikipedia. (n.d.). Spiroketals. Retrieved from [Link]

  • ARKIVOC. (n.d.). Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Hofmann and Cope Elimination - E2 Reaction Mechanism - Syn vs Anti Stereochemistry [Video]. YouTube. Retrieved from [Link]

  • International Journal of Pharmaceutical Research & Allied Sciences. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • Beilstein Journals. (2013, November 12). Synthesis of the spiroketal core of integramycin. Retrieved from [Link]

  • Sloan Kettering Institute. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 9-oxa-1-azaspiro[5.5]undecane hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 1-oxa-9-azaspiro[5.5]undecane hydrochloride. Retrieved from [Link]

  • PubMed. (2021, July 19). One-Step Synthesis of the 1-Azaspiro[5.5]undecane Skeleton Characteristic of Histrionicotoxin Alkaloids from Linear Substrates via Hg(OTf)2 -Catalyzed Cycloisomerization. Retrieved from [Link]

  • KEGG. (n.d.). KEGG PATHWAY: Degradation of aromatic compounds - Azospira restricta. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015, November 12). NDA 208462 Orig1s000. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

Sources

Troubleshooting

Minimizing side reactions during spiro-ether formation

Spiro-Ether Synthesis Support Center: Troubleshooting & Minimizing Side Reactions Welcome to the Technical Support Center for spiro-ether (spiroketal) synthesis. The formation of spirocyclic ethers is a critical transfor...

Author: BenchChem Technical Support Team. Date: March 2026

Spiro-Ether Synthesis Support Center: Troubleshooting & Minimizing Side Reactions

Welcome to the Technical Support Center for spiro-ether (spiroketal) synthesis. The formation of spirocyclic ethers is a critical transformation in the synthesis of complex natural products and pharmaceuticals[1],[2]. However, researchers frequently encounter side reactions such as epimerization, Ferrier-type elimination, and oligomerization[3]. This guide provides field-proven troubleshooting strategies, focusing on the delicate balance between thermodynamic and kinetic control, solvent effects, and acid catalyst selection.

Part 1: FAQs on Common Side Reactions

Q1: Why am I observing Ferrier-type elimination products instead of the desired spiroketal? Causality & Solution: Strong Brønsted acids (e.g.,


-TsOH) can excessively protonate the intermediate oxocarbenium ion or the starting material. Instead of the tethered hydroxyl group trapping the oxocarbenium ion intramolecularly, an E1-type elimination (dehydration) occurs, forming an enol ether[3],[4].
Troubleshooting: Switch to a milder acid or a Lewis acid. For example, using Sc(OTf)

in a coordinating solvent like THF, or employing weak Brønsted acids like AcOH, significantly suppresses elimination pathways[3],[5]. Alternatively, Chiral Phosphoric Acids (CPAs) can facilitate a concerted, asynchronous cyclization that avoids long-lived oxocarbenium intermediates entirely, thereby preventing elimination[6],[7].

Q2: How do I prevent epimerization at the anomeric spiro-center? Causality & Solution: Spiro-ethers naturally equilibrate to their thermodynamically most stable anomer (maximizing the anomeric effect) under strongly acidic conditions[3]. If your target is the kinetically favored (non-anomeric) epimer, any residual Brønsted acidity will cause ring-opening and re-closure, leading to epimerization. Troubleshooting: Enforce strict kinetic control. Utilizing Sc(OTf)


 in anhydrous THF ensures the catalyst acts purely as a Lewis acid, promoting an S

2-like epoxide-opening cascade that inverts the stereocenter without subsequent equilibration[5]. Alternatively, use a hydrogen-bonding catalyst like MeOH in a non-nucleophilic solvent to drive kinetic spirocyclization[3],[8].

Q3: My reaction yields a complex mixture of oligomers and intermolecular adducts. How can I favor intramolecular spirocyclization? Causality & Solution: Intermolecular reactions (such as methyl glycoside formation when using MeOH) compete with intramolecular cyclization, particularly when the nucleophilic tether is sterically hindered[3],[8]. Troubleshooting: Operate under high dilution conditions (


 0.01 M). Furthermore, recognize that the intermolecular side reaction is often first-order dependent on the alcohol co-solvent, whereas the desired hydrogen-bond catalyzed spirocyclization is second-order dependent. Fine-tuning the stoichiometry of the protic additive is critical[8].

Part 2: Troubleshooting Workflow & Logical Relationships

To systematically resolve spiroketalization issues, follow the decision matrix outlined in the diagram below.

SpiroketalOptimization Start Substrate: Glycal Epoxide or Dihydroxyketone Decision1 Target Stereocontrol? Start->Decision1 Thermo Thermodynamic Control (Retention of Configuration) Decision1->Thermo Max anomeric effect Kinetic Kinetic Control (Inversion of Configuration) Decision1->Kinetic Non-anomeric epimer AcidStrong Strong Brønsted Acid (e.g., TsOH) Thermo->AcidStrong AcidMild Mild Acid / Solvent Tuning (e.g., Sc(OTf)3 in CH2Cl2) Thermo->AcidMild LewisAcid Lewis Acid Catalysis (e.g., Sc(OTf)3 in THF) Kinetic->LewisAcid HBond H-Bonding Catalysis (e.g., MeOH, high dilution) Kinetic->HBond Side1 Risk: Ferrier-type Elimination & Epimerization AcidStrong->Side1 Success1 Optimal Thermodynamic Spiroketal AcidMild->Success1 Side2 Risk: Oligomerization & Intermolecular Glycosylation LewisAcid->Side2 Success2 Optimal Kinetic Spiroketal LewisAcid->Success2 HBond->Side2 HBond->Success2 Side1->AcidMild Troubleshoot: Weaken acid / Lower temp Side2->Success2 Troubleshoot: High dilution (<0.01M)

Logical workflow for optimizing spiroketalization and troubleshooting common side reactions.

Part 3: Quantitative Data & Condition Optimization

The table below summarizes the causality of solvent and catalyst choices on the reaction outcome, using glycal epoxide opening as a model system[3],[5].

Catalyst SystemSolventConcentrationPrimary MechanismMajor Product OutcomeCommon Side Reaction to Monitor

-TsOH (0.1 eq)
CH

Cl

0.05 MBrønsted Acid (S

1-like)
Thermodynamic (Retention)Ferrier-type elimination[3]
Sc(OTf)

(0.1 eq)
CH

Cl

0.05 MMild Brønsted AcidThermodynamic (Retention)Minor epimerization[5]
Sc(OTf)

(0.1 eq)
THF0.01 MLewis Acid (S

2-like)
Kinetic (Inversion)Oligomerization (if concentrated)[5]
MeOH (10 eq)CH

Cl

0.01 MH-Bonding CatalysisKinetic (Inversion)Intermolecular glycosylation[8]
Chiral Phosphoric AcidToluene0.02 MConcerted AsynchronousEnantioselectiveLow conversion (if inhibited)[7]

Part 4: Self-Validating Experimental Protocol

General Protocol: Solvent-Dependent Sc(OTf)


-Catalyzed Spiroketalization 
This protocol is designed to be self-validating. By splitting the substrate into two parallel reactions with different solvents, the researcher can verify the mechanistic divergence (Lewis vs. Brønsted acidity) of Sc(OTf)

[5].

Materials:

  • Substrate: Glycal epoxide with a tethered aliphatic alcohol.

  • Catalyst: Scandium(III) triflate (Sc(OTf)

    
    ), rigorously dried.
    
  • Solvents: Anhydrous THF (inhibits Brønsted acidity) and anhydrous CH

    
    Cl
    
    
    
    (promotes Brønsted acidity).

Step-by-Step Methodology:

  • Preparation & Purging: Flame-dry two 10 mL Schlenk flasks under vacuum and backfill with argon. Label them "Flask A (Kinetic)" and "Flask B (Thermodynamic)".

  • Substrate Addition: Dissolve 0.1 mmol of the glycal epoxide substrate in 10 mL of anhydrous THF (Flask A) and 10 mL of anhydrous CH

    
    Cl
    
    
    
    (Flask B). Self-Validation Check: The high dilution (0.01 M) is critical to suppress intermolecular oligomerization.
  • Temperature Equilibration: Cool both flasks to -78 °C using a dry ice/acetone bath.

  • Catalyst Introduction: Add Sc(OTf)

    
     (0.01 mmol, 10 mol%) in one portion to each flask.
    
  • Reaction Monitoring (The Validation Step):

    • Stir for 2 hours at -78 °C, then slowly warm to 0 °C.

    • Take aliquots for TLC/LC-MS.

    • Causality Check: Flask A (THF) should show a single spot corresponding to the inversion product (kinetic control, S

      
      2-like). Flask B (CH
      
      
      
      Cl
      
      
      ) should show conversion to the retention product (thermodynamic control, S
      
      
      1-like)[5]. If Flask B shows a lower R
      
      
      streak, Ferrier elimination is occurring; lower the temperature or switch to AcOH[3].
  • Quenching: Quench both reactions by adding 2 mL of saturated aqueous NaHCO

    
    . Note: Basic quench prevents post-reaction epimerization during concentration.
    
  • Workup: Extract with EtOAc (3 x 10 mL), wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure.
  • Analysis: Analyze the crude mixtures via

    
    H NMR to determine the diastereomeric ratio (dr). The anomeric proton coupling constants will confirm retention vs. inversion.
    

Part 5: References[1] Rosenberg, S., & Leino, R. "Synthesis of Spirocyclic Ethers." Thieme Connect. URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0029-1216894[2] Rezaee, R., et al. "A Review of Approaches Developed for Spiroether Synthesis." PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/40489017/[3] "Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery." PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5533182/[4] "Stereoselective Synthesis of Benzannulated Spiroketals: Influence of the Aromatic Ring on Reactivity and Conformation." PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5222589/[8] Goldsmith, B. R., et al. "Hydrogen-Bonding Catalysis and Inhibition by Simple Solvents in the Stereoselective Kinetic Epoxide-Opening Spirocyclization of Glycal Epoxides to Form Spiroketals." ACS Publications. URL: https://pubs.acs.org/doi/10.1021/ja201083s[5] Sharma, I., et al. "Solvent-Dependent Divergent Functions of Sc(OTf)3 in Stereoselective Epoxide-Opening Spiroketalizations." ACS Publications. URL: https://pubs.acs.org/doi/10.1021/ol500778a[6] Khomutnyk, Y. Y., et al. "Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions." PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/26641317/[7] Khomutnyk, Y. Y., et al. "Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions." ACS Publications. URL: https://pubs.acs.org/doi/10.1021/jacs.5b12528

Sources

Optimization

Technical Support Center: Hygroscopic Management of 1-Oxa-9-azaspiro[5.5]undecane Salts

Welcome to the Technical Support Center. 1-Oxa-9-azaspiro[5.5]undecane is a highly versatile spirocyclic scaffold utilized in the development of free fatty acid 1 (FFA1/GPR40) agonists[1] and direct-acting nsP2 helicase...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 1-Oxa-9-azaspiro[5.5]undecane is a highly versatile spirocyclic scaffold utilized in the development of free fatty acid 1 (FFA1/GPR40) agonists[1] and direct-acting nsP2 helicase inhibitors[2]. While this spirocyclic geometry imparts favorable pharmacokinetic properties, the basic secondary amine requires salt formation for isolation and formulation.

A critical liability of these salts—particularly trifluoroacetate (TFA) salts—is their profound hygroscopicity, often resulting in the formation of sticky gums or deliquescent pastes upon exposure to ambient humidity[1]. This guide provides authoritative troubleshooting, mechanistic insights, and validated protocols to manage the moisture uptake of these specific spirocyclic salts.

Section 1: The Mechanistic Causality of Moisture Uptake

Understanding why your spirocyclic salt is turning into a paste is the first step to mitigating the issue. The hygroscopicity of 1-Oxa-9-azaspiro[5.5]undecane salts is governed by the competition between crystal lattice energy and hydration energy .

The spiro-oxygen acts as a hydrogen-bond acceptor, while the protonated azaspiro-nitrogen acts as a strong hydrogen-bond donor. When paired with large, low-charge-density counterions like trifluoroacetate (TFA), the bulky fluorinated groups disrupt efficient crystal packing. This results in a low crystal lattice energy. Consequently, the thermodynamic penalty for disrupting the lattice is small, allowing atmospheric water molecules to easily infiltrate and hydrate the ions. When the ambient relative humidity (RH) exceeds the salt's Deliquescence Relative Humidity (DRH), the solid continuously absorbs moisture until it dissolves in its own adsorbed water, a phenomenon known as deliquescence[3][4].

Deliquescence Ambient Ambient Humidity (RH > DRH) Sorption Surface Adsorption (Water binds to heteroatoms) Ambient->Sorption Capillary Capillary Condensation (Inter-particle bridging) Sorption->Capillary Dissolution Partial Dissolution (Caking & Clumping) Capillary->Dissolution Deliquescence Complete Deliquescence (Formation of sticky gum) Dissolution->Deliquescence Degradation Chemical Instability (Hydrolysis/Disproportionation) Dissolution->Degradation Deliquescence->Degradation

Fig 1: Mechanistic pathway of moisture-induced deliquescence and degradation in spirocyclic salts.

Section 2: Troubleshooting & FAQs

Q1: My 1-Oxa-9-azaspiro[5.5]undecane TFA salt isolated as a sticky gum. How can I obtain a workable, free-flowing solid? A1: The TFA salt of this specific spirocycle is notoriously hygroscopic and frequently isolates as a viscous oil or sticky solid[1][5]. To resolve this, you must increase the crystal lattice energy by performing a salt exchange to the hydrochloride (HCl) form. The small, spherical chloride ion packs much more efficiently with the spirocyclic ammonium cation. Trituration of the TFA salt with a 4M solution of HCl in 1,4-dioxane effectively displaces the TFA counterion, yielding the HCl salt as stable, white crystals[5].

Q2: How does moisture uptake compromise the chemical integrity of my spirocyclic API? A2: Beyond physical handling issues (caking and clumping), absorbed water acts as a plasticizer and a reaction medium. This lowers the activation energy for hydrolysis and can trigger salt disproportionation —a process where the highly soluble salt transforms back into its poorly soluble, non-ionic free base due to microenvironmental pH shifts[6]. This severely compromises formulation stability, dissolution rates, and downstream bioavailability[3].

Q3: I cannot perform a salt exchange right now. What is the most accurate way to weigh the deliquescent TFA salt without a glovebox? A3: If the ambient RH is above the salt's DRH, the mass will continuously drift upward on the balance due to real-time water incorporation[4]. To bypass this without a glovebox, use the "weighing by difference" method. Store the salt in a sealed, pre-tared vial inside a desiccator. Remove the required approximate mass rapidly into your reaction flask, immediately re-seal the parent vial, and weigh the parent vial to determine the exact mass removed. This prevents the bulk batch from absorbing atmospheric moisture during the weighing process.

Section 3: Standard Operating Procedures (SOPs)
Protocol 1: Salt Exchange (TFA to HCl) for Enhanced Stability

This self-validating protocol utilizes a highly volatile solvent system to ensure the complete removal of the displaced trifluoroacetic acid, driving the equilibrium toward the stable HCl salt[1][5].

  • Suspension: Suspend the gummy 1-Oxa-9-azaspiro[5.5]undecane trifluoroacetate salt in anhydrous 1,4-dioxane at room temperature.

  • Acidification: Add an excess of 4M HCl in 1,4-dioxane dropwise under an inert atmosphere (argon/nitrogen).

  • Equilibration: Stir the suspension continuously for 3 hours at room temperature to ensure complete counterion displacement[1].

  • Isolation: Evaporate the volatiles in vacuo. The removal of mass can be tracked; constant mass indicates the complete evaporation of the displaced trifluoroacetic acid.

  • Crystallization: Triturate or crystallize the resulting residue from isopropyl alcohol to yield the hydrochloride salt as free-flowing white crystals[1][5].

Protocol 2: Micro-Gravimetric Determination of Deliquescence Relative Humidity (DRH)

To design proper storage conditions, you must know the exact humidity threshold (DRH) at which your salt fails[4].

  • Desiccator Setup: Prepare a series of sealed chambers containing saturated salt solutions (e.g., MgCl₂ for ~33% RH, NaCl for ~75% RH, KCl for ~84% RH) to establish constant humidity microenvironments[3][4].

  • Sample Preparation: Weigh exactly 10-20 mg of the spirocyclic salt into pre-tared, low-static weighing boats using an ultramicrobalance[4].

  • Exposure: Place the samples into the respective humidity chambers and seal.

  • Validation Loop: Weigh the samples at 24-hour intervals. The protocol validates itself when two consecutive readings show a mass difference of <0.1%, indicating thermodynamic equilibrium.

  • Data Analysis: Calculate the percentage weight gain: % Weight Gain =[(Wt - W0) / W0] * 100[3]. The RH at which a sharp, exponential inflection in weight gain occurs is the DRH.

Workflow Start Analyze 1-Oxa-9-azaspiro [5.5]undecane Salt Check Identify Counterion Start->Check IsTFA TFA Salt (Highly Hygroscopic) Check->IsTFA If TFA IsHCl HCl Salt (Stable Crystals) Check->IsHCl If HCl Convert Salt Exchange (4M HCl in Dioxane) IsTFA->Convert Recommended Glovebox Handle in Glovebox (RH < 10%) IsTFA->Glovebox Alternative Desiccator Standard Storage (Desiccator) IsHCl->Desiccator Convert->IsHCl

Fig 2: Decision matrix and handling workflow for 1-Oxa-9-azaspiro[5.5]undecane salt forms.

Section 4: Quantitative Data Summary

The following table summarizes the physical behavior of 1-Oxa-9-azaspiro[5.5]undecane across different forms to guide your experimental planning.

Compound FormPhysical State at 40% RHPhysical State at 75% RHEstimated DRHHandling Recommendation
Free Base Volatile Oil / LiquidVolatile Oil / LiquidN/AStore neat at -20°C under Argon
Trifluoroacetate (TFA) Salt Sticky Solid / Gum[1]Deliquescent Paste< 40%Handle in Glovebox (<10% RH)
Hydrochloride (HCl) Salt Free-flowing White Crystals[5]Free-flowing White Crystals> 80%Standard Benchtop (Avoid extreme RH)
References
  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations Crystal Pharmatech URL: [Link]

  • Novel FFA1 (GPR40) agonists containing spirocyclic periphery PMC - NIH URL: [Link]

  • Polar aromatic periphery increases agonist potency of spirocyclic free fatty acid receptor (GPR40) agonists Queen's University Belfast URL:[Link]

  • Identification of Direct-acting nsP2 Helicase Inhibitors with Antialphaviral Activity bioRxiv URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectroscopic Interpretation of 1-Oxa-9-azaspiro[5.5]undecane Hydrochloride

For the modern researcher in drug discovery and development, the ability to unequivocally determine the structure of novel chemical entities is paramount. Spirocyclic scaffolds, in particular, have gained significant tra...

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher in drug discovery and development, the ability to unequivocally determine the structure of novel chemical entities is paramount. Spirocyclic scaffolds, in particular, have gained significant traction due to their inherent three-dimensionality, which can lead to improved potency and selectivity for biological targets. The 1-oxa-9-azaspiro[5.5]undecane core, combining a tetrahydropyran and a piperidine ring, is a privileged scaffold in medicinal chemistry. This guide provides an in-depth analysis of the expected 1H NMR spectrum of 1-Oxa-9-azaspiro[5.5]undecane hydrochloride, offering a framework for its interpretation through a comparative analysis with related structures.

The Structural Landscape of 1-Oxa-9-azaspiro[5.5]undecane Hydrochloride

The spirocyclic nature of 1-Oxa-9-azaspiro[5.5]undecane introduces a rigid three-dimensional structure.[1][2] The hydrochloride salt form ensures that the piperidine nitrogen is protonated, which significantly influences the chemical environment of the adjacent protons. Understanding the conformational constraints and the electron-withdrawing effect of the protonated amine and the oxygen atom is key to predicting the 1H NMR spectrum.

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

A robust and reproducible experimental setup is the foundation of accurate spectral interpretation. The following protocol is recommended for acquiring the 1H NMR spectrum of 1-Oxa-9-azaspiro[5.5]undecane hydrochloride.

1. Sample Preparation:

  • Solvent Selection: Deuterated methanol (CD3OD) or deuterated water (D2O) are suitable solvents due to the hydrochloride salt's polarity. CD3OD is often preferred for its ability to dissolve a wider range of organic salts and for its convenient residual solvent peak for referencing.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid, sodium salt (DSS), for accurate chemical shift calibration (δ = 0.00 ppm).[3]

2. NMR Instrument Parameters:

  • Spectrometer Frequency: A high-field NMR spectrometer (≥400 MHz) is recommended to achieve better signal dispersion and resolve complex spin-spin coupling patterns.[4]

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: 16 to 64 scans are usually adequate to obtain a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

    • Acquisition Time: An acquisition time of 2-4 seconds ensures good digital resolution.

  • Processing:

    • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio without significantly compromising resolution.

    • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

Diagram of the Experimental Workflow:

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg in 0.5-0.7 mL CD3OD add_ref Add Internal Reference (TMS/DSS) dissolve->add_ref transfer Transfer to NMR Tube add_ref->transfer instrument High-Field NMR (≥400 MHz) transfer->instrument params Set Acquisition Parameters instrument->params acquire Acquire Data (16-64 scans) params->acquire ft Fourier Transform (LB = 0.3 Hz) acquire->ft phase Phase & Baseline Correction ft->phase integrate Integrate Peaks phase->integrate analysis Spectral Interpretation integrate->analysis

Caption: Workflow for 1H NMR data acquisition and processing.

Interpreting the 1H NMR Spectrum: A Predicted Analysis

In the absence of a publicly available, assigned spectrum for 1-Oxa-9-azaspiro[5.5]undecane hydrochloride, we can predict the key features based on fundamental NMR principles and data from analogous structures. The protonated nitrogen and the ether oxygen will deshield adjacent protons, shifting them downfield.

Predicted Chemical Shifts and Multiplicities:

Protons (Position)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-8, H-10 (axial & equatorial)3.0 - 3.5Multiplet4HProtons alpha to the protonated nitrogen are significantly deshielded.
H-2, H-6 (axial & equatorial)3.5 - 4.0Multiplet4HProtons alpha to the ether oxygen are deshielded.
H-3, H-4, H-71.5 - 2.2Multiplet6HProtons on the piperidine and tetrahydropyran rings beta to the heteroatoms.
NH2+8.0 - 9.5Broad Singlet2HThe acidic protons on the nitrogen are typically broad and downfield, and may exchange with residual water in the solvent.

Comparative Analysis with Structurally Related Compounds

To refine our predictions, we can compare the expected spectrum with known data for similar spirocyclic systems and their precursors.

1. Comparison with Piperidine:

The 1H NMR spectrum of piperidine shows signals for the alpha-protons around 2.79 ppm and the beta- and gamma-protons between 1.46 and 1.58 ppm.[5] In our target molecule, the presence of the spirocyclic system and the protonation of the nitrogen will shift the alpha-protons further downfield.

2. Comparison with N-Boc-1-Oxa-9-azaspiro[5.5]undecane:

3. Comparison with other 1-Oxa-9-azaspiro[5.5]undecane Derivatives:

Derivatives with substituents on the rings will exhibit more complex spectra. For example, a hydroxyl group at the 3-position, as in 1-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester, would introduce further splitting and a downfield shift for the proton at the 3-position.[8]

Diagram of Structural Comparison:

structural_comparison A 1-Oxa-9-azaspiro[5.5]undecane Hydrochloride (Target Molecule) B Piperidine (Basic Ring Structure) A->B Compare piperidine ring signals C N-Boc-1-Oxa-9-azaspiro[5.5]undecane (Protected Analogue) A->C Effect of N-protonation vs. N-Boc D Substituted Derivatives (e.g., 3-hydroxy) A->D Influence of ring substituents

Caption: Comparative analysis of the target molecule with related structures.

Key Mechanistic Insights from Predicted Spectrum

  • Conformational Rigidity: The spirocyclic nature restricts conformational flexibility. This can lead to distinct signals for axial and equatorial protons, potentially with large geminal and vicinal coupling constants. The observation of complex multiplets rather than simple triplets or doublets would support a rigid chair-chair conformation for both rings.

  • Anomeric Effect: In the tetrahydropyran ring, the anomeric effect may influence the preferred conformation and the chemical shifts of the protons at C2 and C6. This effect describes the tendency of a heteroatomic substituent axial to a heteroatom in a cyclohexane ring to be in the axial position.

  • Through-Space Effects (NOE): For an unambiguous assignment of all protons, 2D NMR experiments such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) would be invaluable. NOESY, in particular, can reveal through-space proximity between protons, helping to elucidate the stereochemistry at the spirocenter and the relative orientation of the two rings.

Conclusion

The 1H NMR interpretation of 1-Oxa-9-azaspiro[5.5]undecane hydrochloride presents a valuable case study for researchers working with complex heterocyclic systems. By combining a systematic experimental approach with a predictive analysis based on fundamental principles and comparative data, a confident structural elucidation is achievable. The inherent three-dimensionality of this spirocyclic scaffold, which is a key feature for its application in drug discovery, is directly reflected in the complexity of its 1H NMR spectrum. A thorough understanding of these spectral features is therefore not just an analytical task, but a gateway to understanding the molecule's behavior in a biological context.

References

  • NMR data, chemical shifts ( , ppm) and coupling constants (J, Hz), of compound 3. ResearchGate. Available from: [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - ACS Publications. Available from: [Link]

  • The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof | Request PDF - ResearchGate. Available from: [Link]

  • Pyrrolidine and Piperidine Based Chiral Spiro and Fused Scaffolds via Build/Couple/Pair Approach. - Aragen Life Sciences. Available from: [Link]

  • 1-oxa-9-azaspiro[5.5]undecane hydrochloride (C9H17NO) - PubChemLite. Available from: [Link]

  • ChemInform Abstract: Pyrrolidine and Piperidine Based Chiral Spiro and Fused Scaffolds via Build/Couple/Pair Approach. - ResearchGate. Available from: [Link]

  • Proton NMR chemical shifts and coupling constants for brain metabolites. Magnetic Resonance in Medicine. Available from: [Link]

  • 9-Boc-1-oxa-4,9-diazaspiro[5.5]undecane - MySkinRecipes. Available from: [Link]

  • Synthesis of Spirocyclic Piperidines by Radical Hydroarylation - PMC - NIH. Available from: [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometric Fragmentation of 1-Oxa-9-azaspiro[5.5]undecane

This guide provides an in-depth analysis of the predicted mass spectrometric fragmentation patterns of the privileged 1-Oxa-9-azaspiro[5.5]undecane scaffold. Designed for researchers in analytical chemistry, medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the predicted mass spectrometric fragmentation patterns of the privileged 1-Oxa-9-azaspiro[5.5]undecane scaffold. Designed for researchers in analytical chemistry, medicinal chemistry, and drug development, this document synthesizes established fragmentation principles of its constituent heterocyclic systems to offer a predictive framework for structural elucidation. We will objectively compare fragmentation behaviors under hard and soft ionization techniques, providing the causal logic behind experimental choices and detailed protocols for method development.

The 1-Oxa-9-azaspiro[5.5]undecane core, which combines a tetrahydropyran and a piperidine ring through a spirocyclic junction, is a prominent scaffold in modern medicinal chemistry.[1][2] Its unique three-dimensional structure, blending flexibility with conformational constraint, has made it a key component in developing novel therapeutics.[2] A thorough understanding of its mass spectrometric behavior is paramount for its identification, characterization, and metabolic profiling.

The Underlying Chemistry of Fragmentation

The fragmentation of 1-Oxa-9-azaspiro[5.5]undecane in a mass spectrometer is governed by the intrinsic properties of its two heterocyclic rings and their spirocyclic linkage. The initial ionization or protonation event dictates the subsequent bond cleavages.

  • The Piperidine Moiety : As a secondary amine, the nitrogen atom is the most basic site in the molecule. Under Electrospray Ionization (ESI), it is the primary site of protonation. In Electron Ionization (EI), the nitrogen's lone pair of electrons is a favorable site for electron removal, initiating fragmentation.[3] The most characteristic fragmentation pathway for piperidine derivatives is α-cleavage , where the carbon-carbon bond adjacent to the nitrogen is broken, leading to a stable, resonance-stabilized iminium ion.[3][4]

  • The Tetrahydropyran Moiety : The ether oxygen in the tetrahydropyran ring also influences fragmentation. While less basic than the nitrogen, it can be a site of ionization or protonation. Cleavage is often initiated adjacent to the oxygen atom, or the ring can undergo fission.[5]

  • The Spirocyclic Center : The quaternary spiro-carbon (C5) introduces conformational rigidity.[2] This junction is a point of potential cleavage, which would lead to the opening of one or both rings and produce characteristic fragment ions.

Comparative Fragmentation Analysis: EI-MS vs. ESI-MS/MS

The choice of ionization technique profoundly impacts the resulting mass spectrum. A hard ionization method like EI provides extensive fragmentation useful for detailed structural analysis, while a soft method like ESI is ideal for determining molecular weight and requires tandem MS (MS/MS) to induce controlled fragmentation.

Electron Ionization (EI): A Hard Fragmentation Approach

Electron Ionization (EI) utilizes high-energy electrons (typically 70 eV) to ionize molecules, a process that imparts significant internal energy and leads to extensive, often complex, fragmentation patterns.[6] The molecular ion (M⁺•) of 1-Oxa-9-azaspiro[5.5]undecane (C₉H₁₇NO, MW: 155.24) will be observed at an m/z of 155. Due to the molecule's aliphatic nature, this peak may be of low abundance or entirely absent.[7]

Predicted Key Fragmentation Pathways under EI-MS:

The primary fragmentation pathways are expected to be charge-site initiated, driven by the radical cation formed on either the nitrogen or oxygen atom.

  • Nitrogen-Initiated α-Cleavage : This is predicted to be a dominant pathway. Cleavage of the C8-C7 or C5-C6 bond adjacent to the nitrogen would result in the loss of an ethyl or propyl radical, respectively, leading to the formation of stable iminium ions.

  • Ring Fission : Both the piperidine and tetrahydropyran rings can undergo cleavage, leading to a variety of acyclic fragment ions.[3] For instance, cleavage across the piperidine ring could lead to the elimination of neutral molecules like ethene.

  • Spiro-Center Cleavage : Fragmentation involving the C5 spiro-carbon could lead to the opening of the tetrahydropyran ring, potentially losing fragments like C₄H₈O.

EI_Fragmentation_1_Oxa_9_azaspiro_5_5_undecane M [M]+• m/z 155 F1 [M - C2H5•]+ m/z 126 M->F1 α-cleavage at N F2 [M - C4H8]+• m/z 99 M->F2 Ring Fission F3 [M - C4H7O•]+ m/z 84 M->F3 Spiro-cleavage F4 [M - C5H10N•]+ m/z 85 M->F4 Spiro-cleavage

Caption: Predicted EI fragmentation pathways for 1-Oxa-9-azaspiro[5.5]undecane.

Electrospray Ionization (ESI-MS/MS): A Controlled Fragmentation Approach

ESI is a soft ionization technique that typically produces a protonated molecule, [M+H]⁺, at an m/z of 156.[3] This precursor ion is then selected and subjected to collision-induced dissociation (CID) to generate a product ion spectrum. Fragmentation is driven by the mobile proton, which is initially localized on the most basic site—the nitrogen atom.[8]

Predicted Key Fragmentation Pathways under ESI-MS/MS:

  • Piperidine Ring Opening : A proton-driven ring cleavage is a common pathway for piperidine alkaloids.[9] This can be followed by the loss of small neutral molecules.

  • Loss of the Tetrahydropyran Ring : Cleavage initiated at the protonated nitrogen could propagate to the spiro-center, leading to the neutral loss of the entire tetrahydropyran ring (C₅H₁₀O, 86 Da), resulting in a fragment ion at m/z 70.

  • Sequential Neutral Losses : The protonated molecule or its larger fragments may lose stable neutral molecules, such as water (if formed via rearrangement) or ethene from the aliphatic chains.[9]

ESI_Fragmentation_1_Oxa_9_azaspiro_5_5_undecane MH [M+H]+ m/z 156 F1 [M+H - C2H4]+ m/z 128 MH->F1 Ring Fission F2 [M+H - C5H10O]+ m/z 70 MH->F2 Loss of THP ring F3 [M+H - C4H8]+ m/z 100 MH->F3 Piperidine Cleavage

Sources

Validation

A Comparative Guide to HPLC Method Development for the Purity of 1-Oxa-9-azaspiro[5.5]undecane

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for determining the purity of 1-Oxa-9-azaspiro[5.5]undecane. As a saturated heterocyclic scaffold, t...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for determining the purity of 1-Oxa-9-azaspiro[5.5]undecane. As a saturated heterocyclic scaffold, this molecule presents unique analytical challenges, primarily its lack of a UV chromophore and its polar, basic nature. This document moves beyond a simple recitation of steps to explain the fundamental principles and causal relationships behind the experimental choices, empowering researchers, scientists, and drug development professionals to develop robust, reliable, and scientifically sound analytical methods.

The Analytical Challenge: Characterizing a "Difficult" Molecule

1-Oxa-9-azaspiro[5.5]undecane is a non-chromophoric, polar, basic compound. This combination of properties makes traditional reversed-phase HPLC with UV detection, the workhorse of many analytical labs, fundamentally unsuitable.

  • Lack of Chromophore : The absence of a light-absorbing functional group renders UV-Visible detectors ineffective for sensitive detection and quantification.[1] This necessitates the use of alternative, "universal" detection methods.

  • High Polarity and Basicity : Polar analytes, particularly basic amines, are often poorly retained on conventional C18 reversed-phase columns, leading to elution near the void volume and poor separation from other polar impurities.[2][3]

Our objective is to develop a purity method that is not only suitable for its intended purpose but is also a self-validating system, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5]

The Core Decision Crossroads: Detector and Chromatography Mode

The development of a successful method hinges on two critical, interdependent choices: the detection technology and the chromatographic separation mode. The diagram below illustrates the logical workflow for navigating these decisions.

MethodDevelopmentWorkflow cluster_0 Phase 1: Analyte Characterization cluster_1 Phase 2: Core Strategy Selection cluster_2 Phase 3: Method Comparison & Optimization cluster_3 Phase 4: Validation Analyte 1-Oxa-9-azaspiro[5.5]undecane Properties Properties: - No UV Chromophore - Polar & Basic Analyte->Properties DetectorChoice Detector Selection Properties->DetectorChoice ChromaChoice Chromatography Mode Properties->ChromaChoice CAD Charged Aerosol Detector (CAD) (Recommended) DetectorChoice->CAD High Sensitivity ELSD Evaporative Light Scattering Detector (ELSD) DetectorChoice->ELSD Established HILIC Hydrophilic Interaction (HILIC) (Recommended) ChromaChoice->HILIC Retains Polars RP Reversed-Phase (RP) (Alternative) ChromaChoice->RP Requires Modifiers FinalMethod Optimized HILIC-CAD Method CAD->FinalMethod HILIC->FinalMethod Validation ICH Q2(R1) Validation: Accuracy, Precision, Specificity, Linearity, Range, Robustness FinalMethod->Validation

Caption: Logical workflow for HPLC method development for 1-Oxa-9-azaspiro[5.5]undecane.

Comparison of Detection Technologies

Since UV detection is not viable, we must turn to aerosol-based detectors. These detectors work by nebulizing the column eluent, evaporating the mobile phase, and measuring the resulting non-volatile analyte particles.[6][7] This makes them universally responsive to any non-volatile analyte, but also mandates the use of volatile mobile phases (e.g., water, acetonitrile, methanol, and volatile buffers like ammonium formate or acetate).

FeatureCharged Aerosol Detector (CAD)Evaporative Light Scattering Detector (ELSD)Rationale for Selection
Principle Analyte particles are charged by a corona discharge and the total charge is measured by an electrometer.[7][8]Analyte particles scatter a beam of light, and the scattered light is measured by a photodiode.[6][9]Both are aerosol-based universal detectors suitable for non-chromophoric compounds.
Sensitivity High sensitivity, often in the low nanogram range.[10] Provides a more consistent response across a range of analytes.Generally less sensitive than CAD.[8] Response is dependent on particle size, which can vary between compounds.For a purity method where trace-level impurities must be detected and quantified, the superior sensitivity of CAD is a significant advantage.[11]
Response Response is generally more uniform regardless of analyte chemical properties.[10] Can exhibit non-linearity, often addressed with a power function fit.Response is non-linear and highly dependent on analyte properties (e.g., particle size and shape).The more consistent response of CAD simplifies quantification, especially when reference standards for all impurities are not available.
Ease of Use Often described as a "plug and play" detector requiring minimal optimization.[8]Can require more optimization of parameters like nebulizer and evaporator temperatures to achieve optimal signal.[12]In a drug development environment, rapid and robust method deployment is critical. CAD's ease of use accelerates this process.
Gradient Excellent compatibility with gradient elution.[8]Compatible with gradient elution.[6][9]Both are suitable for gradient methods required for complex impurity profiles.
Conclusion Recommended. The superior sensitivity and more uniform response make CAD the preferred choice for pharmaceutical impurity profiling.[10][13]Alternative. A viable and established technology, but may lack the sensitivity required for trace impurity analysis.[9]CAD offers a higher degree of confidence in detecting and quantifying unknown impurities at low levels.

Comparison of Chromatographic Modes

The goal is to achieve adequate retention of the polar, basic analyte and separate it from potentially less polar starting materials and more polar degradation products.

FeatureHydrophilic Interaction Liquid Chromatography (HILIC)Reversed-Phase Chromatography (RP-HPLC)Rationale for Selection
Principle Uses a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of organic solvent and a small amount of aqueous buffer.[14][15]Uses a non-polar stationary phase (e.g., C18, C8) and a mobile phase with a higher concentration of aqueous buffer and a smaller amount of organic solvent.HILIC is specifically designed to retain and separate polar compounds that are unretained in RP.[16][17]
Retention Excellent retention for polar and hydrophilic compounds. Retention is driven by partitioning of the analyte into a water-enriched layer on the stationary phase surface.[18]Poor retention for very polar compounds. The basic amine group can interact with residual silanols on the silica surface, leading to poor peak shape.HILIC provides the most direct and effective mechanism for retaining the target analyte, avoiding elution in the solvent front.
Mobile Phase High organic content (e.g., >80% acetonitrile). This is highly advantageous for aerosol-based detectors, promoting efficient nebulization and evaporation.[17]Typically higher aqueous content. Requires modifiers like ion-pairing agents or high pH to improve retention of basic analytes, which can suppress detector response or limit column lifetime.The HILIC mobile phase is synergistic with CAD/ELSD operation, enhancing sensitivity.
Peak Shape Generally provides good, symmetrical peak shapes for basic compounds.Often produces tailing peaks for basic amines due to secondary interactions with silica.Achieving good peak shape is critical for accurate integration and quantification. HILIC offers a more robust solution.
Conclusion Recommended. HILIC is the orthogonal and preferred approach for this analyte, offering strong retention, good peak shape, and ideal compatibility with CAD.[14][16]Alternative. Could potentially work with a specialized column (e.g., polar-embedded phase) and careful mobile phase optimization (e.g., high pH with a hybrid-silica column), but is a less direct and more complex approach.HILIC presents a more straightforward, robust, and sensitive path to a successful separation.

Recommended Experimental Protocol: HILIC-CAD Method

This protocol provides a starting point for the development and validation of a purity method for 1-Oxa-9-azaspiro[5.5]undecane. The method is designed to be validated according to ICH Q2(R1) guidelines.[5][19]

Instrumentation and Consumables
  • HPLC System : A standard HPLC or UHPLC system with a binary or quaternary pump.

  • Detector : Charged Aerosol Detector (CAD).

  • Column : HILIC Column with an amide or bare silica stationary phase (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).

  • Reagents : HPLC-grade acetonitrile, water, and ammonium formate.

Chromatographic Conditions
ParameterRecommended ConditionRationale / Notes
Column Amide-based HILIC, 2.1 x 100 mm, 1.7 µmAmide phases offer good retention and selectivity for a wide range of polar compounds.[16]
Mobile Phase A 10 mM Ammonium Formate in WaterVolatile buffer, ideal for CAD and provides ionic strength to improve peak shape.
Mobile Phase B AcetonitrileThe weak solvent in HILIC mode.
Gradient 95% B to 60% B over 10 minutesA typical HILIC gradient. Starts with high organic to retain the polar analyte, then increases the aqueous content to elute compounds.[14]
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 2 µLSmall injection volume minimizes peak distortion from the sample solvent.
Sample Diluent 90:10 (v/v) Acetonitrile:WaterThe diluent should be as close as possible to the initial mobile phase conditions to ensure good peak shape.[18]
CAD Settings Evaporation Temp: 35-50 °C; Nebulizer: Nitrogen gasFollow manufacturer's recommendations for initial setup.
Method Validation Workflow (ICH Q2(R1) Framework)

The following diagram outlines the necessary validation experiments to prove the method is fit for purpose.

ValidationWorkflow cluster_0 Method Validation (ICH Q2(R1)) Specificity Specificity (Forced Degradation) Linearity Linearity & Range Accuracy Accuracy (Spike/Recovery) Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness (Flow, Temp, % Org.)

Sources

Comparative

A Senior Application Scientist's Guide to Bioisosteric Scaffolds: A Comparative Analysis of 1-Oxa-9-azaspiro[5.5]undecane and Piperidine

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Imperative of Bioisosteric Replacement In the landscape of modern medicinal chemistry, the piperidine ring is a corners...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative of Bioisosteric Replacement

In the landscape of modern medicinal chemistry, the piperidine ring is a cornerstone, ranking as one of the most frequently utilized heterocyclic scaffolds in pharmaceuticals.[1][2] Its prevalence is a testament to its synthetic tractability and favorable physicochemical properties, which have cemented its role in a multitude of FDA-approved drugs.[3][4][5] However, the very success of the piperidine motif presents inherent challenges in drug discovery. Navigating a crowded patent landscape, overcoming metabolic liabilities—specifically oxidation at the carbons alpha to the nitrogen—and fine-tuning ADME (Absorption, Distribution, Metabolism, and Excretion) properties often necessitates a strategic pivot to alternative scaffolds.[1][6][7]

This guide delves into the concept of bioisosteric replacement, a critical strategy for multiparameter optimization in drug design.[8] We present an in-depth, objective comparison between the classical piperidine scaffold and a promising three-dimensional alternative: 1-Oxa-9-azaspiro[5.5]undecane. The central thesis is that moving from a flexible, two-dimensional heterocycle to a more rigid, sp3-rich spirocyclic system can unlock significant advantages in developing safer and more effective therapeutics.[9][10] Through a synthesis of experimental data and field-proven insights, this guide will illuminate the causal relationships between structure and function, empowering researchers to make informed decisions in scaffold selection.

Bioisosteric_Replacement cluster_piperidine Classical Scaffold: Piperidine cluster_spirocycle Bioisosteric Replacement: 1-Oxa-9-azaspiro[5.5]undecane cluster_rationale Rationale for Replacement Piperidine Piperidine Spirocycle Spirocycle Piperidine->Spirocycle Bioisosteric Replacement Rationale1 Improve Metabolic Stability Spirocycle->Rationale1 Rationale2 Enhance 3D-Diversity Spirocycle->Rationale2 Rationale3 Modulate Physicochemical Properties Spirocycle->Rationale3 Rationale4 Navigate Patent Space Spirocycle->Rationale4

Caption: Bioisosteric replacement of piperidine with 1-Oxa-9-azaspiro[5.5]undecane.

Part 1: A Head-to-Head Comparison of Physicochemical Properties

The transition from a simple monocyclic ring to a spirocyclic system fundamentally alters a molecule's physicochemical profile. These changes are not trivial; they directly influence solubility, permeability, and metabolic fate. Spiro-containing systems inherently increase the fraction of sp3-hybridized carbons (Fsp3), a molecular complexity metric that has been correlated with a higher probability of clinical success.[11]

Lipophilicity (LogP & LogD)

Lipophilicity, the measure of a compound's affinity for a lipid environment, is a critical determinant of its ability to cross biological membranes. While essential, excessive lipophilicity can lead to poor solubility, off-target toxicity, and rapid metabolic clearance.

  • Piperidine: As a small heterocycle, piperidine itself has a low LogP of approximately 0.84.[12][13] However, in the context of larger drug molecules, the piperidine fragment contributes to overall lipophilicity.

  • 1-Oxa-9-azaspiro[5.5]undecane: The introduction of an oxygen atom and the rigid spirocyclic framework generally leads to a decrease in lipophilicity and LogD values.[9][11] This is advantageous for mitigating the risks associated with high lipophilicity. For instance, a derivative, 1-Oxa-9-azaspiro[5.5]undecan-5-ol, has a predicted LogP of 0.28, while the ketone analog has a predicted LogP of 0.49.[14][15]

Comparative Data: Physicochemical Properties

Property Piperidine 1-Oxa-9-azaspiro[5.5]undecane Derivatives Rationale for Difference
LogP ~0.84[12][13] 0.28 - 0.90 (Predicted)[14][15][16] The ether oxygen in the spirocycle acts as a hydrogen bond acceptor, increasing polarity and reducing lipophilicity.
Aqueous Solubility Miscible[12][17] Generally Higher than Carbocyclic Analogues[9][18][19] The increased sp3 character and presence of a heteroatom (oxygen) typically enhance water solubility over corresponding aromatic systems.[18]

| pKa (Conjugate Acid) | ~11.12[13] | ~10-11 (Estimated) | The basicity of the secondary amine is expected to be similar, though potentially modulated by the rigid ring conformation. |

Three-Dimensional Shape and Conformational Rigidity

The ability of a drug molecule to present its pharmacophoric elements in a precise three-dimensional orientation is paramount for high-affinity binding to its biological target.

  • Piperidine: The piperidine ring exists in a dynamic equilibrium between two chair conformations. While this provides some flexibility to adapt to a binding pocket, it can also come at an entropic cost upon binding. Substituents can be placed in either axial or equatorial positions.

  • 1-Oxa-9-azaspiro[5.5]undecane: Spirocycles offer a compelling three-dimensional alternative to simple monocyclic rings.[1] The quaternary spiro-carbon atom acts as a rigid anchor, locking the two rings in a defined perpendicular orientation. This projects substituents into distinct and predictable vectors in 3D space, which can be exploited to improve potency and selectivity by achieving more significant interactions with a binding site.[11][18]

Exit_Vectors cluster_piperidine Piperidine: Flexible Conformations cluster_spirocycle Spirocycle: Rigid, Defined Vectors p p_eq Equatorial Vector p->p_eq p_ax Axial Vector p->p_ax s s_v1 Vector 1 s->s_v1 s_v2 Vector 2 s->s_v2

Caption: Comparison of substituent vectors for piperidine vs. a spirocycle.

Part 2: Pharmacokinetic Profile – The Metabolic Stability Advantage

A significant driver for seeking piperidine bioisosteres is to address metabolic liabilities.[1] The carbons adjacent (alpha) to the piperidine nitrogen are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, leading to rapid clearance and potentially the formation of reactive metabolites.[6][7]

The spirocyclic architecture of 1-Oxa-9-azaspiro[5.5]undecane offers a distinct advantage by replacing one of these metabolically vulnerable C-H bonds at the alpha position with the quaternary spiro-carbon. This structural modification effectively "shields" the molecule from common metabolic pathways, which can lead to:

  • Improved Metabolic Stability: A lower rate of biotransformation.[6][9]

  • Increased Half-Life: Longer residence time of the drug in the body.

  • Reduced Potential for Metabolite-Mediated Toxicity.

The overall effect is a more robust and predictable pharmacokinetic profile, reducing the risk of drug failure in later stages of development.[9][10]

Part 3: Experimental Protocols for Comparative Assessment

To provide a framework for the objective comparison of these scaffolds, we present standardized, self-validating protocols for determining key physicochemical and pharmacokinetic parameters.

Protocol: Determination of Lipophilicity (LogP) via Shake-Flask Method

This protocol describes the "gold standard" shake-flask method for LogP determination, a direct measurement of the partition coefficient.[20][21]

Objective: To determine the n-octanol/water partition coefficient (LogP) of a test compound.

Materials:

  • Test Compound (e.g., piperidine derivative, spirocycle derivative)

  • n-Octanol (HPLC grade)

  • Purified Water (HPLC grade)

  • Glass vials with PTFE-lined caps

  • Mechanical shaker or rotator

  • Centrifuge

  • HPLC system with UV or MS detector

Methodology:

  • Phase Preparation: Pre-saturate the n-octanol and water by mixing them vigorously for 24 hours, then allowing the layers to separate completely. This ensures thermodynamic equilibrium.

  • Compound Preparation: Prepare a stock solution of the test compound in the aqueous phase (or n-octanol if solubility is poor in water) at a concentration that is detectable by the analytical method.

  • Partitioning: In a glass vial, combine a known volume of the pre-saturated n-octanol and the pre-saturated aqueous phase containing the test compound. The final concentration should be below the compound's critical micelle concentration to ensure accurate measurement.[22]

  • Equilibration: Seal the vial and shake gently at a constant temperature (e.g., 25°C) for a sufficient time (typically 1-24 hours) to reach partitioning equilibrium.[23]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the n-octanol and aqueous layers. Analyze the concentration of the compound in each phase using a validated HPLC method.[21]

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

    • P = [Compound]octanol / [Compound]water

    • LogP = log10(P)

LogP_Workflow Start Prepare Pre-Saturated n-Octanol & Water Step2 Dissolve Compound in Aqueous Phase Start->Step2 Step3 Combine Phases in Vial Step2->Step3 Step4 Equilibrate via Shaking (1-24h at 25°C) Step3->Step4 Step5 Separate Phases via Centrifugation Step4->Step5 Step6 Quantify Compound in Each Phase via HPLC Step5->Step6 End Calculate LogP: log10([C]oct/[C]aq) Step6->End

Caption: Experimental workflow for LogP determination by the shake-flask method.

Protocol: In Vitro Metabolic Stability Assay

This protocol outlines a common method to assess metabolic stability by measuring the rate of disappearance of a parent compound in the presence of liver microsomes, which are rich in CYP enzymes.[24][25]

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of a test compound.

Materials:

  • Test Compounds (Piperidine and Spirocycle analogues)

  • Pooled Human Liver Microsomes (HLM)

  • Phosphate Buffer (e.g., 100 mM KPO4, pH 7.4)

  • NADPH Regenerating System (Cofactor)

  • Positive Control Compounds (e.g., Midazolam, Dextromethorphan)[24]

  • Acetonitrile (ACN) with Internal Standard (for quenching)

  • Incubator/Water Bath (37°C)

  • LC-MS/MS system for analysis

Methodology:

  • Preparation: Prepare working solutions of test compounds and controls. Thaw liver microsomes on ice.

  • Pre-incubation: In a 96-well plate, add the phosphate buffer, liver microsomes, and the test compound. Pre-incubate the mixture at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.[24] The final concentration of the test compound is typically low (e.g., 1 µM) to ensure enzyme kinetics are in the linear range.[26]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[25] The "time 0" sample is quenched immediately after adding NADPH.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining amount of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the in vitro half-life: t1/2 = 0.693 / k.

    • Calculate intrinsic clearance (Clint) using the half-life and the protein concentration.[27]

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation at 37°C cluster_analysis Analysis Prep1 Prepare Compound Solutions Inc1 Pre-incubate: Microsomes + Compound Prep1->Inc1 Prep2 Thaw Liver Microsomes Prep2->Inc1 Inc2 Initiate Reaction: Add NADPH Inc1->Inc2 Inc3 Quench Reaction at Time Points (0-60 min) with ACN/Internal Std Inc2->Inc3 Ana1 Centrifuge to Pellet Protein Inc3->Ana1 Ana2 Analyze Supernatant via LC-MS/MS Ana1->Ana2 Ana3 Calculate t1/2 and Clint Ana2->Ana3

Sources

Validation

Validating the structure of spirocyclic amine intermediates

Title: Beyond the Flatland: Advanced Structural Validation of Spirocyclic Amine Intermediates Introduction The push to escape "flatland" in modern drug discovery has led to a surge in the use of sp3-rich, three-dimension...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Beyond the Flatland: Advanced Structural Validation of Spirocyclic Amine Intermediates

Introduction

The push to escape "flatland" in modern drug discovery has led to a surge in the use of sp3-rich, three-dimensional scaffolds. Spirocyclic amines, in particular, offer superior physicochemical properties, enhanced aqueous solubility, and unique spatial trajectories that improve target binding[1]. Furthermore, N-unprotected spirocyclic amines are in high demand as versatile building blocks for library synthesis[2]. However, the very rigidity and 3D complexity that make these molecules desirable also make their structural validation a profound analytical challenge. Traditional 1D NMR and LC-MS often fall short when distinguishing between subtle stereoisomers or resolving dense aliphatic overlapping signals.

This guide objectively compares three advanced analytical platforms for validating spirocyclic amine intermediates: Automated Structure Verification (ASV) by NMR, Ion Mobility-Mass Spectrometry (IM-MS), and Microcrystal Electron Diffraction (MicroED). By examining the causality behind these techniques, we provide a self-validating framework for drug development professionals to select the optimal workflow.

Quantitative Comparison of Validation Platforms

To select the appropriate validation method, researchers must balance sample availability, required resolution, and throughput. Table 1 summarizes the performance metrics of the three platforms.

Table 1: Performance Comparison of Analytical Platforms for Spirocyclic Amines

PlatformPrimary OutputSample RequirementTurnaround TimeStereochemical ResolutionThroughput
ASV-NMR 2D Connectivity1–5 mg15–30 minsLow (requires NOESY)High
IM-MS Collision Cross Section< 1 µg< 5 minsHigh (Diastereomers)Very High
MicroED 3D Atomic Coordinates~10–15 fg< 30 minsAbsolute ConfigurationMedium

Platform 1: Automated Structure Verification (ASV) by NMR

The Mechanistic Challenge: Spirocyclic amines, such as spirocyclic piperidines, possess restricted conformational flexibility. This results in distinct axial and equatorial proton environments that crowd the 1.0–3.0 ppm aliphatic region of a standard 1D 1H NMR spectrum, creating an uninterpretable "hump."

The Solution & Causality: ASV overcomes this by utilizing 2D Heteronuclear Single Quantum Coherence (HSQC) NMR. By correlating protons to their directly attached 13C atoms, HSQC spreads the overlapping proton signals across the much wider carbon chemical shift range[3]. ASV software algorithms then predict the theoretical 2D spectrum of the proposed spirocycle and compare it against the experimental data to calculate a Match Factor (MF). This eliminates human bias and scales verification for high-throughput synthesis[3].

Step-by-Step ASV-NMR Protocol:

  • Sample Preparation: Dissolve 1–5 mg of the synthesized spirocyclic intermediate in 600 µL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Data Acquisition: Acquire a standard 1D 1H NMR spectrum followed by a fast 2D 1H-13C HSQC experiment. Modern sensitive instrumentation allows HSQC data collection in as little as 1 minute[3].

  • Algorithmic Processing: Submit the proposed .mol file and raw Free Induction Decay (FID) data to the ASV software.

  • Scoring & Validation: The system automatically generates a Match Factor. A self-validating threshold is typically set at MF > 0.85; structures falling below this trigger a manual review or orthogonal testing.

Platform 2: Resolving Diastereomers with Ion Mobility-Mass Spectrometry (IM-MS)

The Mechanistic Challenge: During the synthesis of spirocycles, multiple stereocenters are often generated, leading to diastereomeric mixtures. Because diastereomers have identical molecular weights, standard single-stage mass spectrometry cannot distinguish them[4].

The Solution & Causality: IM-MS introduces a gas-phase electrophoretic separation step prior to mass analysis. Ions are propelled through a drift tube filled with an inert buffer gas (e.g., He or N2) under a uniform electric field. The separation is driven by the ion's 3D shape, quantified as its Collision Cross Section (CCS)[5]. A compact spirocyclic diastereomer experiences fewer collisions with the buffer gas and travels faster than a more extended, bulky isomer. This allows for millisecond-scale baseline resolution of stereoisomers that co-elute in liquid chromatography.

Step-by-Step IM-MS Protocol:

  • Ionization: Dilute the spirocyclic mixture to 10–100 nM in a volatile solvent (e.g., Acetonitrile/Water with 0.1% Formic Acid) and ionize via Electrospray Ionization (ESI)[4].

  • Ion Mobility Separation: Pulse the gas-phase ions into the drift cell. Maintain a constant buffer gas pressure and temperature to ensure reproducible drift times.

  • Mass Analysis: Detect the separated ions using a Time-of-Flight (TOF) mass analyzer.

  • CCS Calculation: Convert the recorded drift times into CCS values (in Ų) using a calibration curve of known standards. Compare the experimental CCS against theoretical CCS values derived from quantum-chemical trajectory models to unambiguously assign the diastereomer[4].

Platform 3: Unambiguous 3D Assignment via Microcrystal Electron Diffraction (MicroED)

The Mechanistic Challenge: While X-ray crystallography is the gold standard for absolute structural determination, spirocyclic amines frequently precipitate as amorphous powders or sub-micron crystals that lack the volume required to diffract X-rays effectively[6].

The Solution & Causality: MicroED repurposes cryogenic electron microscopy (cryo-EM) hardware to shoot electrons at nanocrystals. Because electrons interact with the electrostatic potential of atoms—an interaction orders of magnitude stronger than X-rays interacting with electron clouds—MicroED can extract sub-Angstrom resolution data from crystals as small as 100 nm (approx. 10–15 femtograms of material)[6]. This allows researchers to bypass months of crystallization optimization and determine structures directly from crude powders in minutes[7].

Step-by-Step MicroED Protocol:

  • Sample Preparation: Deposit a dry, seemingly amorphous powder of the spirocyclic intermediate directly onto a holey carbon cryo-EM grid. No liquid crystallization is necessary[6].

  • Cryo-Cooling: Plunge-freeze the grid in liquid ethane to preserve the lattice and mitigate electron radiation damage.

  • Data Collection: Insert the grid into a cryo-TEM. Illuminate a target nanocrystal with an extremely low-dose electron beam (<0.01 e-/Ų/s). Continuously rotate the crystal (e.g., 1° per second) while capturing diffraction patterns on a fast camera[6].

  • Direct Phasing: Process the resulting diffraction movies using standard X-ray crystallography software (e.g., MOSFLM) to generate a high-resolution atomic model, confirming absolute stereochemistry[6].

Workflow Visualizations

To synthesize the decision-making process, the following diagrams map the logical relationships and specific workflows of these validation platforms.

PlatformComparison cluster_0 Validation Platforms Synthesis Spirocyclic Synthesis NMR ASV-NMR (Connectivity) Synthesis->NMR IMMS IM-MS (Conformation) Synthesis->IMMS MED MicroED (3D Coordinates) Synthesis->MED Validated Validated Intermediate NMR->Validated IMMS->Validated MED->Validated

Tri-platform analytical strategy for structural validation of spirocyclic amines.

MicroEDWorkflow Step1 1. Amorphous Powder (~10-15 fg required) Step2 2. Grid Deposition & Cryo-Plunging Step1->Step2 Step3 3. Continuous Rotation Electron Diffraction Step2->Step3 Step4 4. Direct Phasing & Structure Solution Step3->Step4 Step5 5. Sub-Angstrom Atomic Model Step4->Step5

Step-by-step MicroED workflow from amorphous powder to atomic resolution.

Conclusion

The validation of spirocyclic amine intermediates requires moving beyond standard 1D analytical techniques. ASV-NMR provides high-throughput connectivity confirmation, IM-MS offers rapid stereoisomer resolution via gas-phase cross-sections, and MicroED delivers definitive 3D atomic coordinates directly from nanocrystalline powders. By integrating these platforms, drug discovery teams can confidently validate complex 3D scaffolds, accelerating the development of next-generation therapeutics.

References

1.1. PharmaBlock. 2.2. NIH. 3. 3. ACD/Labs. 4.. UMONS. 5.5. UPenn. 6.6. ACS Central Science. 7. . Thermo Fisher Scientific.

Sources

Comparative

Advanced Characterization Guide: IR Spectroscopy of 1-Oxa-9-azaspiro[5.5]undecane HCl

Executive Summary & Strategic Context 1-Oxa-9-azaspiro[5.5]undecane HCl represents a critical class of spirocyclic building blocks used in modern drug discovery to replace traditional piperidine or morpholine scaffolds....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

1-Oxa-9-azaspiro[5.5]undecane HCl represents a critical class of spirocyclic building blocks used in modern drug discovery to replace traditional piperidine or morpholine scaffolds. By introducing a spiro-center, this moiety increases three-dimensional complexity (


), often improving metabolic stability and solubility while offering novel IP space.

This guide provides a technical roadmap for the infrared (IR) spectroscopic analysis of this compound. Unlike standard aliphatic amines, the spiro-fusion of the tetrahydropyran and piperidine rings creates a unique vibrational "fingerprint" that requires specific analytical attention.

Comparative Analysis Scope

This guide compares the target product against two key alternatives to validate its structural integrity and "performance" (defined here as spectral resolvability and structural confirmation utility):

  • Alternative A (Precursor): The Free Base form (1-Oxa-9-azaspiro[5.5]undecane).

  • Alternative B (Bioisostere): Morpholine HCl (The classic non-spiro analog).

Mechanistic Basis of IR Detection

The IR spectrum of 1-Oxa-9-azaspiro[5.5]undecane HCl is dominated by three vibrational zones. Understanding the causality behind these bands is essential for accurate interpretation.

Zone 1: The Ionic Interface (2400–3200 cm⁻¹)

As a hydrochloride salt, the protonated nitrogen (


) generates a broad, complex absorption band.
  • Mechanism: Strong hydrogen bonding between the ammonium proton and the chloride counter-ion widens the N-H stretching frequency.

  • Diagnostic Value: This confirms the salt formation. A sharp, single band >3300 cm⁻¹ would incorrectly indicate a free base or non-protonated species.

Zone 2: The Ether Linkage (1050–1250 cm⁻¹)

The 1-Oxa ring (tetrahydropyran-like) provides a strong dipole change during vibration.

  • Mechanism: The C-O-C asymmetric stretch typically appears as a strong doublet or broad peak.

  • Diagnostic Value: Differentiates this scaffold from pure carbocyclic spiro-amines (e.g., spiro[5.5]undecane).

Zone 3: The Spiro-Fingerprint (<1000 cm⁻¹)
  • Mechanism: The quaternary spiro-carbon restricts the conformational freedom of both rings. This rigidity leads to sharp, characteristic skeletal bending modes often absent in flexible analogs like 4-phenylpiperidine.

Comparative Performance Analysis

Comparison 1: Salt vs. Free Base (Process Control)

Objective: Validation of Salt Formation

FeatureTarget: HCl Salt Alternative: Free Base Interpretation
N-H Region Broad, Multi-band (2400-3000 cm⁻¹) Sharp, Weak (~3300-3400 cm⁻¹) The "Salt Shift" is the primary indicator of successful reaction with HCl.
Overtones Combination bands ~2000-2500 cm⁻¹ Absent Ammonium salts often show "Fermi resonance" bands in the gap between CH and fingerprint regions.
C-H Stretch Obscured/Shoulder Distinct (~2850-2950 cm⁻¹) The intense ammonium band often overlaps the alkyl C-H stretching in the salt.
Comparison 2: Spiro vs. Morpholine (Structural Verification)

Objective: Distinguishing the Spiro-Scaffold from Simple Bioisosteres

FeatureTarget: 1-Oxa-9-azaspiro[5.5] Alternative: Morpholine HCl Performance Insight
Complexity High (Fingerprint Region) Low/Moderate The spiro compound exhibits more skeletal bands due to the larger bicyclic system (11 carbons vs 4 carbons).
C-O Stretch ~1080-1150 cm⁻¹ (Cyclic Ether) ~1100 cm⁻¹ While similar, the spiro-ether band is often split due to the rigid chair conformation locked by the spiro-center.
Ring Strain Minimal (6,6-system) Minimal (6-membered) Unlike 4-membered spiro rings (e.g., 2-oxa-6-azaspiro[3.3]heptane), the [5.5] system lacks high-frequency ring strain shifts, making it stable but harder to distinguish solely by peak position.

Experimental Protocol: ATR-FTIR Workflow

Methodology: Attenuated Total Reflectance (ATR) is the recommended mode for this analysis due to the hygroscopic nature of amine salts. KBr pellets can introduce moisture artifacts.

Step-by-Step Procedure
  • System Prep: Ensure the ATR crystal (Diamond or ZnSe) is clean. Run a background scan (air) to remove atmospheric

    
     and 
    
    
    
    contributions.
  • Sample Loading: Place ~5-10 mg of 1-Oxa-9-azaspiro[5.5]undecane HCl onto the crystal center.

  • Contact Optimization: Apply pressure using the anvil until the force gauge reaches the optimal zone (typically ~80-100 N). Note: Inconsistent pressure leads to poor peak intensity.

  • Acquisition: Scan range 4000–600 cm⁻¹; Resolution 4 cm⁻¹; Accumulate 16-32 scans.

  • Post-Processing: Apply baseline correction if necessary. Do not smooth excessively, as this may obscure the fine splitting in the fingerprint region characteristic of the spiro-center.

Workflow Visualization

IR_Workflow Start Start: Instrument Prep Background Acquire Background (Air) Start->Background Load Load Sample (1-Oxa-9-azaspiro HCl) Background->Load Pressure Apply Pressure (High Contact) Load->Pressure Scan Acquire Spectrum (4000-600 cm⁻¹) Pressure->Scan QC Quality Check: Is N-H+ Broad? Scan->QC QC->Load Fail (Low Signal) Process Baseline Correct & Peak Pick QC->Process Pass End Final Report Process->End

Caption: Operational workflow for ATR-FTIR analysis of spiro-amine salts.

Spectral Interpretation Logic

To ensure scientific integrity, use the following decision logic to validate the spectrum. This prevents false positives from contaminants or hydrolysis.

Spectral_Logic Input Input Spectrum CheckNH Check 2400-3000 cm⁻¹ Broad Band? Input->CheckNH CheckCO Check 1050-1250 cm⁻¹ Strong C-O Band? CheckNH->CheckCO Yes (Salt Present) Result_Base Error: Likely Free Base CheckNH->Result_Base No (Sharp Peaks Only) CheckFP Check Fingerprint Complex Splitting? CheckCO->CheckFP Yes (Ether Present) Result_Analog Error: Likely Alkyl Amine (No Ether) CheckCO->Result_Analog No Result_Salt Confirmed: Spiro-Ether Amine Salt CheckFP->Result_Salt Yes

Caption: Decision tree for confirming 1-Oxa-9-azaspiro[5.5]undecane HCl identity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for amine salt and ether assignments).
  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spirocyclic Scaffolds." Angewandte Chemie International Edition. Link (Context on spiro-scaffold properties and stability).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Authoritative source for detailed functional group frequencies).
  • PubChem Compound Summary. (2024). "1-Oxa-9-azaspiro[5.5]undecane hydrochloride."[1][2][3] National Center for Biotechnology Information. Link (Source for chemical structure and identifiers).

  • Zheng, S., et al. (2014). "Spirocyclic piperidines as bioisosteres." Bioorganic & Medicinal Chemistry Letters. Link (Comparative data on piperidine vs. spiro performance).

Sources

Validation

Elemental Analysis Standards for 1-Oxa-9-azaspiro[5.5]undecane Hydrochloride: A Comparative Guide

Executive Summary 1-Oxa-9-azaspiro[5.5]undecane hydrochloride (CAS: 1414958-73-8) is a highly versatile spirocyclic amine scaffold utilized extensively in modern drug discovery to improve the physicochemical properties o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Oxa-9-azaspiro[5.5]undecane hydrochloride (CAS: 1414958-73-8) is a highly versatile spirocyclic amine scaffold utilized extensively in modern drug discovery to improve the physicochemical properties of drug candidates. As a Senior Application Scientist, I approach the elemental analysis of such spirocyclic scaffolds not merely as a routine quality control step, but as a crucial de-risking mechanism. Establishing exact organic purity, confirming salt stoichiometry, and quantifying trace elemental impurities according to USP <232> and ICH Q3D guidelines[1] are foundational prerequisites for advancing these compounds into IND-enabling studies.

This guide objectively compares standard analytical methodologies, outlines the causality behind specific experimental choices, and provides self-validating protocols to ensure absolute data integrity.

Comparative Analysis of Analytical Methodologies

Organic Composition: CHN Combustion vs. qNMR

The Causality: Spirocyclic amine salts are frequently hygroscopic. Traditional CHN(O) combustion analysis measures total carbon, hydrogen, and nitrogen, but trapped ambient moisture or residual synthesis solvents can severely skew the mass balance. Therefore, CHN data is only trustworthy when corrected using orthogonal moisture analysis (e.g., Karl Fischer titration). Alternatively, quantitative NMR (qNMR) provides a self-validating structural and quantitative assessment that is entirely unaffected by inorganic salts or water content, making it a superior orthogonal technique.

Salt Stoichiometry: Titration vs. Ion Chromatography (IC)

The Causality: Confirming the exact molar ratio of the hydrochloride salt is critical for formulating accurate pharmaceutical dosages. While traditional silver nitrate (AgNO₃) precipitation titration is the pharmacopeial standard, it lacks specificity—it will titrate bromides or iodides indiscriminately. Ion Chromatography (IC) resolves this by specifically separating and quantifying the chloride anion, ensuring absolute stoichiometric verification of the 1-Oxa-9-azaspiro[5.5]undecane core.

Trace Elemental Impurities: ICP-MS vs. ICP-OES

The Causality: Regulatory bodies mandate the strict quantification of highly toxic Class 1 elements (As, Cd, Hg, Pb) and Class 2A elements (Co, V, Ni)[1]. While ICP-OES is suitable for bulk elemental analysis, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the undisputed gold standard due to its superior sensitivity[2][3]. For oral administration drugs, the Permitted Daily Exposure (PDE) limits are stringent; ICP-MS ensures detectability well below the required 30% of the J-value threshold, preventing false negatives[2].

Quantitative Data & Regulatory Standards

Table 1: Comparative Matrix of Analytical Methods
Analytical TargetPrimary MethodOrthogonal AlternativeKey Advantage of PrimaryKey Advantage of Alternative
Organic Purity CHN CombustionqNMRDirect mass-balance measurement of elemental makeup.Unaffected by moisture; provides structural confirmation.
Stoichiometry AgNO₃ TitrationIon ChromatographyRapid, inexpensive, standard pharmacopeial method.High specificity for Cl⁻; differentiates between halogens.
Trace Elements ICP-MSICP-OESParts-per-trillion (ppt) LODs; easily meets USP <232>.Higher tolerance for total dissolved solids (TDS).
Table 2: ICH Q3D / USP <232> Elemental Impurity Limits (Oral Administration)

Note: Limits are based on a Permitted Daily Exposure (PDE)[1].

Element ClassTarget ElementOral PDE (µ g/day )Toxicological Concern
Class 1 Arsenic (As)15Human toxicant; ubiquitous environmental contaminant.
Class 1 Cadmium (Cd)5Human toxicant; ubiquitous environmental contaminant.
Class 1 Mercury (Hg)30Human toxicant; highly volatile.
Class 1 Lead (Pb)5Human toxicant; ubiquitous environmental contaminant.
Class 2A Cobalt (Co)50Route-dependent toxicity; common synthesis catalyst.
Class 2A Vanadium (V)120Route-dependent toxicity; common synthesis catalyst.
Class 2A Nickel (Ni)200Route-dependent toxicity; common synthesis catalyst.

Analytical Workflow Visualization

G Start 1-Oxa-9-azaspiro[5.5]undecane HCl Sample Preparation Split1 Organic Purity (C, H, N) Start->Split1 Split2 Salt Stoichiometry (Chloride) Start->Split2 Split3 Trace Impurities (Heavy Metals) Start->Split3 Method1A CHN Combustion (Primary) Split1->Method1A Method1B qNMR (Orthogonal) Split1->Method1B Method2A AgNO3 Titration (Primary) Split2->Method2A Method2B Ion Chromatography (Orthogonal) Split2->Method2B Method3A ICP-MS (USP <233>) (Primary) Split3->Method3A Validation Comprehensive Certificate of Analysis (IND/NDA Ready) Method1A->Validation Method1B->Validation Method2A->Validation Method2B->Validation Method3A->Validation

Comprehensive elemental analysis workflow for spirocyclic amine hydrochloride salts.

Experimental Protocols (Self-Validating Systems)

Protocol 1: CHN Combustion Analysis with Moisture Correction

Objective: Determine the exact Carbon, Hydrogen, and Nitrogen mass percentages.

  • Calibration: Calibrate the elemental analyzer using a high-purity standard (e.g., Acetanilide). Run a blank capsule to establish the baseline.

  • Sample Preparation: Weigh exactly 1.5–2.0 mg of 1-Oxa-9-azaspiro[5.5]undecane hydrochloride into a tin capsule using a microbalance. Seal tightly to prevent ambient moisture absorption.

  • Combustion: Combust the sample at 950°C in an oxygen-rich environment.

  • Moisture Correction (Self-Validation): Concurrently run a Karl Fischer (KF) titration on a separate 50 mg aliquot of the same batch. Subtract the water mass percentage from the total sample mass before calculating the theoretical CHN yields.

  • System Suitability: Run a known standard every 10 samples. The drift must be <0.3% absolute for C, H, and N to validate the run.

Protocol 2: Chloride Stoichiometry via Ion Chromatography (IC)

Objective: Confirm the 1:1 molar ratio of the hydrochloride salt.

  • Mobile Phase: Prepare a 30 mM KOH eluent using an eluent generator to ensure baseline stability.

  • Sample Preparation: Dissolve 10 mg of the compound in 100 mL of Type 1 ultrapure water (18.2 MΩ·cm).

  • Calibration (Self-Validation): Utilize a 5-point calibration curve for chloride (0.1 to 10 ppm) ensuring an R² ≥ 0.999.

  • Execution: Inject 25 µL onto an anion-exchange column (e.g., Dionex IonPac AS11-HC) coupled with suppressed conductivity detection.

  • Quality Control: Run a Continuing Calibration Verification (CCV) standard every 15 samples. Recovery must be within 95–105% to validate the stoichiometry calculations.

Protocol 3: Trace Elemental Impurities via ICP-MS (USP <233>)

Objective: Quantify Class 1 and 2A elemental impurities.

  • Microwave Digestion (Critical Step): Weigh 0.2 g of the sample into a PTFE digestion vessel. Add 4 mL of concentrated HNO₃ and 1 mL of HCl. Causality: HCl is strictly required to stabilize volatile elements like Mercury (Hg) and Lead (Pb) in solution[2][3]. Seal the vessel (closed-vessel digestion prevents the loss of volatile analytes) and heat via microwave to 200°C for 20 minutes.

  • Dilution & Internal Standards: Dilute the digestate to 50 mL with ultrapure water. Spike the solution with internal standards (Sc, Y, Bi at 10 µg/L) to automatically correct for matrix suppression effects[3].

  • Analysis: Analyze via ICP-MS operating in Helium (He) collision mode to remove polyatomic interferences (e.g., ArCl⁺ interfering with As)[3].

  • Self-Validation (Spike Recovery): Per USP <233>, detectability must be demonstrated using a sample spiked at 80% of the target J-value. Furthermore, spike recovery tests must be performed at 50%, 100%, and 150% of the J-value. Recoveries must fall between 70% and 150% to validate the entire analytical batch[2].

References

  • Title: USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution Source: Agilent Technologies URL: [Link][2]

  • Title: AD-0170 Analysis of Elemental Impurities in Pharmaceutical Products Following USP <232>/<233> on ICPMS-2030 Source: Shimadzu URL: [Link][3]

Sources

Comparative

Pharmacokinetic Comparison of Spiro-Fused vs. Bridged Scaffolds in Drug Discovery

Introduction: The "Escape from Flatland" Paradigm The transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a cornerstone of modern medicinal chemistry, often referred to as "esc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Escape from Flatland" Paradigm

The transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a cornerstone of modern medicinal chemistry, often referred to as "escaping from flatland"[1]. Introducing 3D character—quantified by the fraction of sp3 carbons (


)—significantly improves physicochemical properties, reduces off-target promiscuity, and enhances clinical success rates[2].

Among the most effective strategies for rigidifying sp3-rich systems are the incorporation of spirocyclic and bridged bicyclic scaffolds[3]. While both architectures restrict conformational flexibility and serve as excellent bioisosteres for flat rings (like piperidine or benzene), their distinct geometric and topological features lead to divergent pharmacokinetic (PK) profiles. This guide provides an objective, data-driven comparison of spiro-fused and bridged scaffolds, detailing their impact on lipophilicity, metabolic stability, and overall drug-likeness.

Structural Mechanics & Causality

To understand why these scaffolds alter pharmacokinetics, we must examine the causality behind their 3D geometries:

  • Spirocyclic Scaffolds: Characterized by two rings sharing a single atom (the spiroatom), creating a highly twisted, orthogonal geometry[3]. The PK Causality: This orthogonal projection disrupts molecular planarity, preventing efficient crystal lattice packing. This inherently lowers the melting point and drastically increases aqueous solubility[4]. Furthermore, the steric bulk surrounding the spiroatom physically shields adjacent C-H bonds from cytochrome P450 (CYP450) mediated oxidation, lowering clearance rates[2].

  • Bridged Bicyclic Scaffolds: Characterized by two rings sharing two non-adjacent atoms (e.g., bicyclo[1.1.1]pentane [BCP] or 7-azabicyclo[2.2.1]heptane)[3]. The PK Causality: These scaffolds force bonds into highly strained, rigid linear or angled geometries[5]. BCP, for instance, is a classic bioisostere for a para-phenylene ring. The PK advantage stems from extreme conformational locking and the complete absence of metabolically labile benzylic or aromatic C-H bonds. The high internal strain increases the s-character of the exocyclic C-H bonds, making them highly resistant to oxidative metabolism[5].

Structural_Impact Flat Flat Aromatic/Aliphatic (e.g., Piperidine) Fsp3 Increased Fsp3 (3D Character) Flat->Fsp3 Replace Spiro Spirocyclic Scaffold (Single Atom Shared) Spiro->Fsp3 Rigidity Conformational Rigidity & Steric Hindrance Spiro->Rigidity Bridged Bridged Bicyclic (Non-Adjacent Shared) Bridged->Fsp3 Bridged->Rigidity Solub Improved Aqueous Solubility (↓ LogD) Fsp3->Solub Metab Higher Metabolic Stability (↓ Cl_int) Rigidity->Metab

Logical relationship mapping the structural transition from flat rings to 3D scaffolds and PK outcomes.

Pharmacokinetic Profiling: A Comparative Analysis

To objectively compare these scaffolds, we evaluate their performance when substituted into a standard lipophilic pharmacophore. Table 1 summarizes the typical property shifts observed when replacing a flat aromatic or flexible aliphatic ring with 3D equivalents[6][7].

Table 1: Representative Pharmacokinetic Comparison of Structural Motifs
Scaffold TypeExample Motif

LogD (pH 7.4)HLM

(µL/min/mg)
Aqueous Solubility (µg/mL)
Flat Aromatic para-Phenylene0.003.5 ± 0.265.0< 15
Flexible sp3 Piperidine1.002.8 ± 0.148.545
Spirocyclic Spiro[3.3]heptane1.002.1 ± 0.218.2210
Bridged Bicyclic Bicyclo[1.1.1]pentane1.002.4 ± 0.110.5140

Data Synthesis & Interpretation:

  • Lipophilicity & Solubility: Spirocycles generally outperform bridged systems in solubility[4]. The twisted nature of spiro[3.3]heptane buries lipophilic surface area more effectively than the linear BCP, resulting in a lower LogD and higher aqueous solubility.

  • Metabolic Stability: Bridged systems often exhibit superior metabolic stability[5]. The high internal strain of bridged scaffolds makes them highly resistant to oxidative metabolism by human liver microsomes (HLM) compared to the slightly more accessible protons on a spirocycle.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. The inclusion of internal controls ensures that the assay's causality (enzyme activity vs. chemical instability) is unambiguously proven.

Protocol 1: High-Throughput Microsomal Stability Assay ( Determination)

Purpose: To quantify the intrinsic clearance (


) of compounds containing spiro vs. bridged scaffolds to evaluate metabolic liability.
  • Reagent Preparation: Prepare a 1.0 mg/mL suspension of Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    
  • Compound Spiking: Add the test compound (spiro or bridged derivative) to a final concentration of 1 µM.

    • Self-Validation Control: Include Verapamil as a high-clearance positive control and Warfarin as a low-clearance negative control in parallel wells.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Aliquoting: At time points 0, 5, 15, 30, and 45 minutes, transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: The cold organic solvent immediately denatures the CYP450 enzymes, arresting metabolism and precipitating proteins.

  • Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of remaining compound versus time. The slope of the linear regression (

    
    ) is used to calculate in vitro half-life (
    
    
    
    ) and intrinsic clearance (
    
    
    ).

Assay_Workflow Incub 1. Incubation Test Cpd + HLM + NADPH @ 37°C Quench 2. Quenching Add Cold Acetonitrile Precipitate Proteins Incub->Quench Centrifuge 3. Centrifugation 4000 rpm for 15 min Extract Supernatant Quench->Centrifuge LCMS 4. LC-MS/MS Analysis Quantify Parent Compound Depletion Over Time Centrifuge->LCMS Calc 5. PK Calculation Determine Half-life (t1/2) & Intrinsic Clearance (Cl_int) LCMS->Calc

Step-by-step workflow for high-throughput in vitro microsomal stability (Cl_int) determination.

Protocol 2: Lipophilicity ( ) Determination via Shake-Flask LC-MS

Purpose: To evaluate the solubility advantages of spiro-fused vs. bridged architectures.

  • Phase Preparation: Prepare a biphasic system of 1-octanol and 10 mM PBS (pH 7.4), mutually saturated by stirring for 24 hours.

  • Spiking: Dissolve the test compound in the octanol phase to a concentration of 100 µM.

  • Partitioning: Mix equal volumes (500 µL) of the spiked octanol and PBS in a sealed glass vial.

  • Equilibration: Shake mechanically at 25°C for 2 hours, then centrifuge at 3000 rpm for 10 minutes to ensure complete phase separation.

  • Quantification: Carefully sample both phases and quantify the compound concentration via LC-MS/MS. LogD is calculated as

    
    .
    

Conclusion & Strategic Recommendations

Both spiro-fused and bridged scaffolds are indispensable tools for modern drug discovery, offering robust solutions to the liabilities of flat aromatic rings[8][9].

  • Choose Spirocyclic Scaffolds when the primary goal is to maximize aqueous solubility, disrupt crystal packing, and lower LogD while maintaining moderate-to-high metabolic stability[6].

  • Choose Bridged Scaffolds when the objective is to achieve extreme metabolic stability (lowest

    
    ) and rigidify a specific linear or angled vector without adding significant molecular weight[5].
    

References

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists Source: European Journal of Medicinal Chemistry (via NIH) URL:[Link]

  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review Source: PMC / NIH URL:[Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology Source: PMC / NIH URL:[Link]

  • Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry Source: RSC Books URL:[Link]

  • Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-Oxa-9-azaspiro[5.5]undecane hydrochloride

As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to the entire lifecycle of the chemical entities we handle. The proper management and disposal of labor...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to the entire lifecycle of the chemical entities we handle. The proper management and disposal of laboratory reagents like 1-Oxa-9-azaspiro[5.5]undecane hydrochloride (CAS No. 1414958-73-8) are not merely operational tasks; they are critical components of our commitment to safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of this nitrogen-containing heterocyclic compound, grounded in established safety principles and regulatory frameworks.

Core Principle: Hazard Identification and Risk Assessment

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This initial assessment dictates the necessary precautions, personal protective equipment (PPE), and the ultimate disposal pathway.

1.1. GHS Hazard Profile

1-Oxa-9-azaspiro[5.5]undecane hydrochloride is classified under the Globally Harmonized System (GHS) with the following primary hazards:

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07 (Exclamation Mark)[1][2]Warning [1][2][3]H302: Harmful if swallowed[1][4]

While not universally listed for this specific CAS number, related spirocyclic structures may also cause skin, eye, and respiratory irritation (H315, H319, H335).[3][5] Therefore, it is prudent to adopt handling procedures that mitigate these potential risks.

1.2. Environmental Considerations

Nitrogen-containing heterocyclic compounds are recognized as emerging environmental contaminants.[6] Due to their chemical stability and potential for bioaccumulation, improper disposal can lead to long-term environmental risks.[6] Their solubility can facilitate entry into aquatic systems, making it imperative to prevent any release into drains or waterways.[6]

Pre-Disposal Protocol: Waste Segregation and Containment

The foundation of safe chemical disposal is the rigorous segregation and secure containment of waste at the point of generation. This practice prevents unintended chemical reactions and ensures the waste stream is correctly identified for the disposal contractor.

2.1. Waste Characterization

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if a waste is hazardous.[7][8] Given its GHS classification, 1-Oxa-9-azaspiro[5.5]undecane hydrochloride must be managed as a hazardous waste. This "cradle-to-grave" responsibility means the generating laboratory is liable for the waste until its final, safe disposal.[7][8][9]

2.2. Container Selection and Labeling

  • Primary Container : Use only chemically resistant, sealable containers made of materials like high-density polyethylene (HDPE). The container must be in good condition with a secure, leak-proof lid.

  • Labeling : All hazardous waste containers must be clearly labeled. The label must include:

    • The words "HAZARDOUS WASTE "[10]

    • The full chemical name: "1-Oxa-9-azaspiro[5.5]undecane hydrochloride"

    • The specific hazard characteristics (e.g., "Toxic")

    • The date accumulation started.

Personal Protective Equipment (PPE) for Safe Handling

Handling chemical waste requires the same, if not a higher, level of personal protection as handling the pure reagent. The following PPE is mandatory when handling waste 1-Oxa-9-azaspiro[5.5]undecane hydrochloride.

EquipmentSpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of contaminated materials.
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents skin contact and absorption.
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if creating dust.Prevents inhalation of the solid particulate matter.

Step-by-Step Disposal Methodologies

4.1. Protocol for Unused or Expired Solid Chemical

  • Preparation : Don all required PPE in a designated, well-ventilated area, preferably within a chemical fume hood.

  • Container Setup : Open the labeled hazardous waste container. Place it in a stable position to prevent tipping.

  • Transfer : Carefully transfer the solid waste from its original container into the hazardous waste container using a dedicated spatula or scoop. Minimize the creation of dust.

  • Seal and Clean : Securely seal the hazardous waste container. Decontaminate the spatula and the exterior of the container with a suitable solvent (e.g., 70% ethanol), collecting the cleaning materials as hazardous waste.

  • Storage : Move the sealed container to your laboratory's designated hazardous waste accumulation area.

4.2. Protocol for Contaminated Labware and Debris

This category includes items such as gloves, weigh boats, paper towels, and disposable spatulas that are contaminated with the chemical.

  • Segregation : Place all contaminated solid debris directly into a designated hazardous waste container, separate from non-hazardous trash.

  • Containment : Ensure the container is appropriately labeled for solid hazardous waste.

  • Disposal : This container is disposed of through your institution's licensed hazardous waste contractor along with other solid chemical waste.[3][11]

4.3. Protocol for Empty Reagent Containers

Empty containers may retain product residue and must be disposed of as hazardous waste unless properly decontaminated.[12]

  • Initial Disposal : The unrinsed, "empty" container should be placed in the solid hazardous waste stream.

  • Decontamination (Triple Rinsing) : If institutional policy allows, a container can be rendered non-hazardous by triple-rinsing.

    • Rinse the container three times with a suitable solvent (e.g., water or methanol).

    • Crucially , collect all rinsate in a separate, labeled hazardous waste container for liquid waste. Do not pour the rinsate down the drain.

    • After rinsing, deface the original label and dispose of the clean container in the appropriate recycling or solid waste bin as per your facility's guidelines.

Emergency Procedure: Spill Management

Accidental spills must be managed immediately to prevent exposure and environmental release.

  • Isolate the Area : Alert personnel and restrict access to the spill area. Ensure the area is well-ventilated.

  • Don PPE : Wear, at a minimum, the PPE outlined in Section 3.

  • Contain and Absorb : Cover the spill with an inert absorbent material such as vermiculite, dry sand, or a chemical absorbent pad.[3][11][13] Do not use combustible materials like paper towels for the initial absorption.

  • Collect Waste : Carefully sweep or scoop the absorbed material and place it into a labeled hazardous waste container.

  • Final Decontamination : Clean the spill area with a cloth dampened with a suitable solvent. Place the cloth in the hazardous waste container.

  • Dispose : Seal the container and manage it as hazardous waste.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper handling and disposal of waste streams containing 1-Oxa-9-azaspiro[5.5]undecane hydrochloride.

G cluster_0 cluster_1 Spill Response start Waste Generation (Solid, Contaminated Items, Spill) ppe Step 1: Don Appropriate PPE (Gloves, Lab Coat, Eye Protection) start->ppe characterize Step 2: Characterize as Hazardous Waste ppe->characterize contain Step 3: Place in Labeled, Sealed, Chemically-Resistant Container characterize->contain storage Step 4: Move to Designated Hazardous Waste Accumulation Area contain->storage pickup Step 5: Arrange Pickup by Licensed Waste Disposal Contractor storage->pickup end Final Disposal at Permitted TSDF pickup->end spill Spill Event Occurs absorb Contain & Absorb with Inert Material spill->absorb absorb->contain  Collected spill material  is hazardous waste

Caption: Disposal workflow for 1-Oxa-9-azaspiro[5.5]undecane hydrochloride.

Regulatory Compliance: A Non-Negotiable Standard

All disposal activities must comply with local, state, and federal regulations.[12][14] In the United States, the EPA's RCRA provides the overarching framework for hazardous waste management.[8][10] It is essential to consult with your institution's Environmental Health & Safety (EHS) department to ensure full compliance with all specific protocols and requirements. They are your primary resource for waste container provision, labeling standards, and pickup schedules.

References

  • Defining Hazardous Waste. Department of Toxic Substances Control - CA.gov. [Link]

  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. ACTenviro. [Link]

  • Safety Data Sheet. Kurita. [Link]

  • Defining Hazardous Waste: Characteristics & Regulations. Chem Klean. [Link]

  • SAFETY DATA SHEET. ABClonal. [Link]

  • Hazardous Waste Regulations. Retail Industry Leaders Association. [Link]

  • Learn the Basics of Hazardous Waste. US EPA. [Link]

  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI. [Link]

Sources

Handling

Personal protective equipment for handling 1-Oxa-9-azaspiro[5.5]undecane hydrochloride

Operational Safety and Handling Guide: 1-Oxa-9-azaspiro[5.5]undecane hydrochloride Executive Summary 1-Oxa-9-azaspiro[5.5]undecane hydrochloride is a highly valuable spirocyclic building block utilized in drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Handling Guide: 1-Oxa-9-azaspiro[5.5]undecane hydrochloride

Executive Summary 1-Oxa-9-azaspiro[5.5]undecane hydrochloride is a highly valuable spirocyclic building block utilized in drug discovery to optimize the pharmacokinetic properties of lead compounds. As a secondary amine hydrochloride salt, it presents specific handling challenges, including hygroscopicity and mucosal irritant properties[1][2]. This guide provides a mechanistic, self-validating framework for personal protective equipment (PPE), operational workflows, and disposal plans to ensure maximum safety and regulatory compliance.

Chemical Identity & Hazard Profile

Table 1: Chemical and Physical Properties

PropertySpecification
Chemical Name 1-Oxa-9-azaspiro[5.5]undecane hydrochloride
CAS Number 1414958-73-8
Molecular Weight 191.69 g/mol
Molecular Formula C9H18ClNO
Physical Form Solid / Powder
Storage Conditions 2-8°C, Inert Atmosphere (Argon/Nitrogen)

Mechanistic Causality of Hazards:

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The hygroscopic nature of this hydrochloride salt causes it to rapidly scavenge moisture from the stratum corneum or corneal epithelium[1][3]. Upon dissolution in physiological fluids, it creates a localized hyperosmotic microenvironment and an acidic pH shift. This disrupts cellular membranes and triggers an acute inflammatory cascade[4].

  • H335 (May cause respiratory irritation): As a finely milled solid, the powder is highly prone to aerosolization[1]. Inhalation deposits these micro-particulates directly into the mucosal lining of the upper respiratory tract. Rapid dissolution in mucosal fluid causes localized osmotic stress, triggering the cough reflex and respiratory inflammation[4][5].

  • H302 (Harmful if swallowed): Ingestion leads to acute gastrointestinal toxicity, necessitating strict administrative controls against eating or drinking in the handling area.

Personal Protective Equipment (PPE) Matrix

Table 2: PPE Specifications and Mechanistic Causality

PPE CategorySpecificationMechanistic Causality
Hand Protection Nitrile Gloves (≥ 0.11 mm thickness)Nitrile provides a superior barrier against polar organic salts and prevents dermal penetration[4]. Latex is highly permeable to the organic solvents (e.g., DMF, DCM) typically used to dissolve this building block and must be avoided.
Eye Protection Tight-fitting Chemical Safety Goggles (EN 166)Standard safety glasses with side shields leave gaps. Goggles provide a hermetic seal against aerosolized H319 particulates, preventing corneal deposition[4][5].
Body Protection Flame-retardant Lab Coat, Closed-toe ShoesProtects against accidental spills and minimizes the surface area of exposed skin, directly mitigating H315 risks[4].
Respiratory N95/FFP2 Mask (if outside fume hood)Filters out airborne micro-particulates, directly neutralizing the H335 inhalation hazard[4].

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures a self-validating system where each action inherently prevents exposure.

  • Step 1: Pre-Operation & Environmental Control

    • Action: Verify the chemical fume hood is operational with a face velocity of 80-100 fpm[5]. Purge the receiving reaction vessel with an inert gas (N2 or Ar).

    • Causality: The fume hood captures airborne particulates before they reach the operator's breathing zone[5]. The inert atmosphere prevents the hygroscopic salt from absorbing ambient moisture, which would otherwise cause clumping, degrade stoichiometric accuracy, and induce slow hydrolysis[2][6].

  • Step 2: Dispensing & Weighing

    • Action: Tare the balance and dispense the powder using grounded, anti-static metallic spatulas.

    • Causality: Hydrochloride salts often carry a static charge. Plastic spatulas can cause the powder to repel and aerosolize, drastically increasing the H335 inhalation risk. Grounded tools safely discharge static electricity[5].

  • Step 3: Transfer & Dissolution

    • Action: Transfer the weighed solid into the reaction flask using a closed-system powder funnel. Immediately rinse the funnel with the designated reaction solvent.

    • Causality: Solvent rinsing ensures quantitative transfer of the reagent while simultaneously wetting any residual dust, suppressing particulate aerosolization[4].

  • Step 4: Post-Operation Decontamination

    • Action: Wipe down the balance and fume hood surface with a damp cloth. Dispose of the cloth in the solid hazardous waste bin[4].

Emergency Response & Spill Management

  • Dermal/Ocular Exposure: Immediately flush the affected area at a safety shower or eyewash station for a minimum of 15 minutes[4][7]. Causality: Prolonged flushing is mechanically required to fully dilute the hyperosmotic salt solution, wash away the chloride counterions, and restore physiological pH[7].

  • Spill Cleanup: Do NOT dry sweep. Dry sweeping mechanically aerosolizes the powder[5]. Cover the spill with damp absorbent pads to solubilize and trap the particulates, then transfer to a hazardous waste container using non-sparking tools[4].

Disposal Plan

  • Halogenated Waste Stream: All liquid and solid waste containing 1-Oxa-9-azaspiro[5.5]undecane hydrochloride must be strictly routed to the halogenated waste stream [4].

  • Causality: The molecule contains a chloride counterion (Cl⁻). Incinerating halogenated compounds in standard non-halogenated organic streams can generate highly toxic polychlorinated dibenzodioxins (PCDDs) and corrosive hydrogen chloride gas. This gas rapidly degrades the refractory linings of standard incinerators, violating environmental compliance protocols[4].

Hazard Mitigation & Operational Workflow

G Start Reagent Retrieval (2-8°C, Inert Atm) PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood (Mitigates H335 Risk) PPE->Hood Weigh Weighing & Dispensing (Anti-static tools) Hood->Weigh Reaction Reaction Setup (Closed System) Weigh->Reaction Spill Spill or Exposure? Reaction->Spill Decon Decontamination Protocol (15-min Wash / Damp Wipe) Spill->Decon Yes Dispose Hazardous Waste Disposal (Halogenated Stream) Spill->Dispose No Decon->Dispose

Operational workflow and hazard mitigation pathway for 1-Oxa-9-azaspiro[5.5]undecane HCl.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Oxa-9-azaspiro[5.5]undecane hydrochloride
Reactant of Route 2
1-Oxa-9-azaspiro[5.5]undecane hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.